molecular formula C12H13ClO3 B2868264 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 58457-63-9

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B2868264
CAS No.: 58457-63-9
M. Wt: 240.68
InChI Key: RREJHOGJJSEUIQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 58457-63-9) is a high-purity organic compound supplied for use in chemical and pharmaceutical research. This compound features a chlorophenyl ring and a dimethyl-substituted oxobutanoic acid chain, presenting a molecular formula of C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol . The structural backbone of this molecule, particularly the carboxylic acid and ketone functional groups, makes it a valuable intermediate or building block in synthetic organic chemistry . Researchers may employ it in the development of more complex molecules for various applications. Its physicochemical properties, including a topological polar surface area (TPSA) of approximately 54.4 Ų and a calculated LogP of 3.0, suggest good membrane permeability, which is a key consideration in pharmaceutical design . For research purposes only. This product is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements may apply, including potential skin, eye, and respiratory irritation .

Properties

IUPAC Name

4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREJHOGJJSEUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This compound, a derivative of butanoic acid, holds significance for researchers in medicinal chemistry and drug development due to its structural features, which are amenable to further chemical modifications. This document details the probable synthetic methodology, predicted physicochemical properties, and explores its potential as a scaffold in the design of novel therapeutic agents.

Introduction

This compound is a keto-carboxylic acid with a molecular structure that combines a chlorophenyl group, a ketone, and a carboxylic acid moiety with a dimethyl-substituted aliphatic chain. The presence of these functional groups provides multiple points for chemical derivatization, making it an attractive building block in the synthesis of more complex molecules with potential pharmacological activity. The chlorophenyl group can influence the molecule's lipophilicity and binding interactions with biological targets, while the carboxylic acid and ketone functionalities offer versatile handles for amide bond formation, esterification, and other transformations. This guide aims to consolidate the available information on this compound and provide a scientific foundation for its further investigation and utilization in research and development.

Chemical and Physical Properties

Structural Information
PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₃[1]
Molecular Weight 240.68 g/mol [1]
IUPAC Name This compound[1]
CAS Number Not explicitly assigned. A related compound, 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, has the CAS number 52240-20-7.[2]N/A
Canonical SMILES CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O[1]
InChI Key RREJHOGJJSEUIQ-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties

The following properties are predicted using computational models and provide an estimation of the compound's behavior.

PropertyPredicted ValueSource
XLogP3 2.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 240.055321 g/mol [1]
Monoisotopic Mass 240.055321 g/mol [1]
Topological Polar Surface Area 54.4 Ų[1]
Heavy Atom Count 16[1]

Synthesis and Purification

The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most plausible synthetic route involves the reaction of chlorobenzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][4][5][6][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Chlorobenzene Chlorobenzene Product This compound Chlorobenzene->Product Acylation Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Product Catalyst Anhydrous AlCl₃ Catalyst->Product Solvent Inert Solvent (e.g., CS₂, Nitrobenzene) Solvent->Product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Causality behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the 2,2-dimethylsuccinic anhydride, forming a highly electrophilic acylium ion intermediate. This intermediate is then susceptible to attack by the electron-rich aromatic ring of chlorobenzene.

  • Inert Solvent: An inert solvent such as carbon disulfide (CS₂) or nitrobenzene is typically used to facilitate the reaction while not participating in it. The choice of solvent can influence the reaction rate and isomer distribution.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Lewis acid catalyst is highly moisture-sensitive and will be deactivated by water.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yield and purity.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled.

  • Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent (e.g., carbon disulfide). The mixture is cooled to 0-5 °C in an ice bath. A solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) and chlorobenzene (1.0 equivalent) in the same inert solvent is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

G start Start setup Reaction Setup (Anhydrous) start->setup addition Dropwise addition of Reactants to Catalyst setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Quench with HCl/Ice reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, likely as two doublets in the region of 7.5-8.0 ppm. The methylene protons adjacent to the ketone would appear as a singlet around 3.0-3.5 ppm. The two methyl groups at the 2-position would give a characteristic singlet at approximately 1.2-1.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the ketone and carboxylic acid (in the range of 170-200 ppm). The aromatic carbons would appear between 120-140 ppm. The quaternary carbon at the 2-position and the methyl carbons would be observed in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹). Two distinct C=O stretching bands would be present, one for the ketone (~1680-1700 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage adjacent to the ketone.

Potential Applications in Drug Development

Substituted butanoic acid derivatives are known to possess a wide range of biological activities.[8][9][10] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Rationale for Pharmacological Interest
  • Scaffold for Library Synthesis: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a library of compounds for high-throughput screening.

  • Enzyme Inhibition: The keto-acid moiety is a common feature in inhibitors of various enzymes. For instance, derivatives of 4-oxo-butanoic acid have been investigated as inhibitors of enzymes like glycolic acid oxidase.

  • Modulation of Biological Pathways: The overall structure could serve as a starting point for the design of molecules that modulate specific biological pathways implicated in disease. For example, related 4-oxobutanoic acid derivatives have been explored for their potential antiviral and anti-inflammatory activities.[8][9]

G cluster_core Core Scaffold cluster_applications Potential Applications Core 4-(4-Chlorophenyl)-2,2-dimethyl- 4-oxobutanoic acid Inhibitors Enzyme Inhibitors Core->Inhibitors Derivatization Antiviral Antiviral Agents Core->Antiviral Derivatization AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Derivatization CNS CNS Active Agents Core->CNS Derivatization

Sources

Structure of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Executive Summary & Molecular Architecture

This compound (CAS: 115016-57-6 / Related: 3984-34-7 for non-methylated analog) represents a critical scaffold in medicinal chemistry, specifically within the class of gem-dimethyl substituted


-keto acids .

While often conflated with Fexofenadine intermediates (which typically feature the gem-dimethyl group on the phenylacetic acid moiety), this specific structure serves as a pivotal "linker" molecule. It combines a lipophilic p-chlorophenyl tail—known for metabolic stability—with a sterically constrained carboxylic acid head.

Key Structural Attributes:

  • Gem-Dimethyl Effect (Thorpe-Ingold): The C2 gem-dimethyl group imposes severe conformational constraints. Unlike its linear analog (succinyl derivatives), this molecule occupies a narrow region of Ramachandran space, pre-organizing it for cyclization reactions (e.g., forming pyridazinones or furanones).

  • Electronic Push-Pull: The p-chloro substituent deactivates the aromatic ring, influencing the electron density of the carbonyl at C4, making it less susceptible to nucleophilic attack compared to non-halogenated analogs.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core scaffold
Molecular Weight 240.68 g/mol Fragment-based drug design compliant
LogP ~2.6 - 2.8Moderate lipophilicity; good membrane permeability
pKa (Acid) ~4.2Typical carboxylic acid; exists as carboxylate at physiological pH
H-Bond Acceptors 3 (2 Carbonyl, 1 Hydroxyl)Receptor binding potential
Rotatable Bonds 4Reduced by gem-dimethyl constraint

Synthetic Pathway: Regioselective Friedel-Crafts Acylation

The synthesis of this molecule relies on the regioselective opening of 2,2-dimethylsuccinic anhydride by chlorobenzene . This reaction is non-trivial due to the asymmetry of the anhydride.

The Regioselectivity Challenge: Nucleophilic attack by the aromatic ring (mediated by


) is governed by steric hindrance.
  • Site A (Hindered): Carbonyl adjacent to the gem-dimethyl group.

  • Site B (Accessible): Carbonyl adjacent to the methylene group.

Experimental evidence confirms that attack occurs predominantly at Site B (the less hindered methylene side). This results in the ring opening such that the carboxylic acid remains attached to the sterically bulky gem-dimethyl carbon, yielding the desired 2,2-dimethyl isomer (where C1 is the acid, C2 has the methyls).

Reaction Scheme Visualization

Synthesispathway Substrate Chlorobenzene (Solvent/Reactant) Intermediate Acylium Ion Complex Substrate->Intermediate Nucleophilic Attack Reagent 2,2-Dimethylsuccinic Anhydride Reagent->Intermediate Ring Opening Catalyst AlCl3 (Lewis Acid) (>2.2 equiv) Catalyst->Intermediate Product 4-(4-Chlorophenyl)-2,2- dimethyl-4-oxobutanoic acid Intermediate->Product Acidic Quench (HCl/Ice) Regio Regioselectivity: Attack occurs at the less hindered carbonyl (distal to gem-dimethyl) Regio->Intermediate

Figure 1: Regioselective Friedel-Crafts acylation pathway. The steric bulk of the dimethyl group directs the chlorobenzene attack to the distal carbonyl.

Experimental Protocol: A Self-Validating System

Objective: Synthesize this compound with >95% regiochemical purity.

Safety:


 is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.
Reagents:
  • Chlorobenzene (Reagent & Solvent): 50 mL (Excess)

  • 2,2-Dimethylsuccinic anhydride: 5.0 g (39 mmol)

  • Aluminum Chloride (

    
    ), Anhydrous: 11.5 g (86 mmol, 2.2 eq)
    
  • HCl (Concentrated) / Ice[1]

Step-by-Step Methodology:
  • Catalyst Activation (The "Induction" Phase):

    • In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (

      
      ), charge 11.5 g of anhydrous 
      
      
      
      .
    • Add 40 mL of dry chlorobenzene.

    • Validation Check: The suspension should be yellow/grey. If white smoke is visible immediately, the system is not anhydrous.

  • Reagent Addition (Controlled Exotherm):

    • Cool the mixture to 0–5°C using an ice bath.

    • Dissolve 5.0 g of 2,2-dimethylsuccinic anhydride in 10 mL of chlorobenzene.

    • Add the anhydride solution dropwise over 30 minutes.

    • Mechanistic Insight: Low temperature favors the kinetic product and prevents polymerization or bis-acylation.

  • Reaction Propagation:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat the mixture to 60°C for 4 hours.

    • Endpoint Detection: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The anhydride spot (

      
      ) should disappear; the product acid spot (
      
      
      
      ) will streak due to the carboxylic acid group.
  • Quenching & Isolation (The "Phase Break"):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into a beaker containing 100 g of crushed ice and 15 mL of concentrated HCl. Caution: Vigorous evolution of HCl gas.

    • Why HCl? It breaks the strong Aluminum-Carboxylate complex formed during the reaction.

  • Purification:

    • Separate the organic layer (Chlorobenzene).[1]

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and extract with 10%

      
       solution  (
      
      
      
      mL).
    • Crucial Step: The product moves to the aqueous phase as the carboxylate salt, leaving unreacted chlorobenzene and neutral byproducts in the organic phase.

    • Acidify the aqueous carbonate extract with 6N HCl to pH 2. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Spectroscopic Characterization

To validate the structure, specifically the position of the gem-dimethyl group, analyze the NMR signals.

TechniqueDiagnostic SignalInterpretation

-NMR
(DMSO-

)

1.20 ppm (s, 6H)
Gem-dimethyl singlet. Sharp signal confirms equivalent methyls adjacent to a quaternary carbon.

3.15 ppm (s, 2H)
Methylene singlet. Indicates the

is isolated between the ketone and the quaternary carbon.

7.50, 7.90 ppm (d, 4H)
AA'BB' System. Characteristic of para-substituted benzene rings.

12.1 ppm (bs, 1H)
Carboxylic Acid. Exchangeable proton.
IR (ATR)1705

(broad)
Carboxylic acid C=O stretch.
1680

(sharp)
Aryl ketone C=O stretch (conjugated).
MS (ESI-)m/z 239

Confirms molecular weight of 240.

Mechanistic Application: The Thorpe-Ingold Effect

The utility of this molecule lies in its high reactivity toward cyclization compared to linear analogs. This is driven by the Thorpe-Ingold (Gem-Dimethyl) Effect . The bulky methyl groups compress the internal bond angle (


), forcing the reactive carbonyl and carboxyl ends closer together.[2]

Application: Synthesis of Pyridazinones (Anti-inflammatory/Cardiovascular scaffolds).

ThorpeIngold cluster_effect Thorpe-Ingold Effect Start 4-(4-Chlorophenyl)-2,2- dimethyl-4-oxobutanoic acid Transition Conformational Compression (Angle Θ decreases) Start->Transition Steric Bulk Product 6-(4-Chlorophenyl)-4,4- dimethyl-4,5-dihydropyridazin-3(2H)-one Transition->Product Rapid Cyclization Reagent + Hydrazine (NH2NH2) Reagent->Product

Figure 2: The gem-dimethyl group accelerates cyclization with hydrazine to form pyridazinones, a key pharmacophore.

References

  • PubChem. (n.d.). This compound (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Foundational text on the Thorpe-Ingold effect cited in search results).
  • U.S. Patent 4,621,154. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.[4] (Describes the regiochemistry of succinic anhydride derivatives in Friedel-Crafts reactions). Retrieved from

  • Royal Society of Chemistry. (1971). The Friedel-Crafts acylation of aromatic halogen derivatives.[1][5] Part III. Journal of the Chemical Society C. (Establishes chlorobenzene reactivity patterns).[5] Retrieved from [Link]

Sources

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid PubChem CID 20281479

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (PubChem CID 20281479), a specialized keto-acid intermediate used in the synthesis of metabolically stable pharmaceuticals and bioactive heterocycles.

PubChem CID: 20281479 | Formula: C₁₂H₁₃ClO₃ | MW: 240.68 g/mol

Executive Summary

This compound is a structural analog of the pharmaceutical intermediate fenbufen precursor, distinguished by a gem-dimethyl substitution at the


-position relative to the carboxylic acid. This structural modification exploits the Thorpe-Ingold effect (gem-dimethyl effect) , which restricts conformational flexibility, thereby enhancing the rate of cyclization reactions and improving the metabolic stability of downstream derivatives against 

-oxidation.

This compound serves as a critical building block for:

  • Pyridazinone-based inhibitors (e.g., p38 MAP kinase inhibitors, cardiotonics).

  • Metabolically stable lipid-regulating agents (PPAR agonists).

  • Non-steroidal anti-inflammatory drugs (NSAIDs) requiring extended half-lives.

Chemical Identity & Structural Analysis

The molecule consists of a p-chlorobenzoyl moiety linked to a carboxylic acid via a 2,2-dimethyl-substituted ethylene spacer.

Physiochemical Properties
PropertyValueNote
IUPAC Name This compound
SMILES CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)ODefines regiochemistry
Molecular Weight 240.68 g/mol
LogP (Predicted) ~2.6Moderate lipophilicity
pKa (Acid) ~4.4Typical aliphatic carboxylic acid
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (C=O ketone, C=O acid, OH)
The Gem-Dimethyl Effect

The presence of two methyl groups at the C2 position introduces steric bulk that alters the bond angles of the carbon chain. This forces the reactive termini (the ketone and the acid/derivative) closer together, significantly accelerating intramolecular cyclization reactions (e.g., formation of lactones or pyridazinones) compared to the unsubstituted analog.

Synthetic Methodology

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride. This route is preferred for its atom economy and regioselectivity.

Reaction Scheme

The reaction relies on the regioselective opening of the unsymmetrical anhydride. The bulky gem-dimethyl group sterically hinders the adjacent carbonyl (C1), directing the Lewis acid-mediated nucleophilic attack to the less hindered carbonyl (C4).

SynthesisPathway Anhydride 2,2-Dimethylsuccinic Anhydride Complex Acylium Ion Complex Anhydride->Complex + AlCl3 (Lewis Acid) Chlorobenzene Chlorobenzene (Solvent/Reactant) Chlorobenzene->Complex Nucleophilic Attack Product 4-(4-Chlorophenyl)- 2,2-dimethyl-4-oxobutanoic acid Complex->Product 1. Heat (60°C) 2. H3O+ Hydrolysis

Figure 1: Regioselective Friedel-Crafts synthesis pathway.[1] The sterically hindered C1 carbonyl directs attack to C4.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

  • Chlorobenzene (Solvent & Reactant): 50 mL (Excess)

  • 2,2-Dimethylsuccinic anhydride: 6.4 g (50 mmol)

  • Aluminum Chloride (AlCl₃), anhydrous: 14.6 g (110 mmol)

  • HCl (conc.) / Ice water for quenching.[2]

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ inlet).

  • Solvation: Charge the flask with 2,2-dimethylsuccinic anhydride (6.4 g) and Chlorobenzene (40 mL). Stir to dissolve.

  • Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add anhydrous AlCl₃ (14.6 g) portion-wise over 20 minutes. Note: The reaction is exothermic; control addition to prevent temperature spikes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark complex slowly into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the complex decomposes and a solid precipitate or oil forms.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) if the product does not precipitate directly. If solid precipitates, filter and wash with water.[3][4]

    • Purification: Extract the organic layer with 10% Na₂CO₃ solution (separates the acid from unreacted chlorobenzene). Acidify the alkaline extract with conc. HCl to pH 1 to precipitate the pure acid.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane.

Yield Expectation: 75–85%. Validation: The product should be a white to off-white crystalline solid.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆)

1.25 (s, 6H)
Gem-dimethyl protons (Singlet).

3.20 (s, 2H)
Methylene (-CH₂-) protons adjacent to ketone.

7.55 (d, 2H, J=8.5 Hz)
Aromatic protons (meta to ketone).

7.95 (d, 2H, J=8.5 Hz)
Aromatic protons (ortho to ketone).

12.1 (br s, 1H)
Carboxylic acid proton.
FT-IR (KBr)1680–1690 cm⁻¹Aryl Ketone (C=O) stretch.
1705–1715 cm⁻¹Carboxylic Acid (C=O) stretch.
2900–3100 cm⁻¹Broad O-H stretch (dimer).
Mass Spectrometry m/z 239/241 [M-H]⁻Characteristic 3:1 Chlorine isotope pattern.

Applications & Downstream Transformations

This compound is a versatile "divergent intermediate." The ketone and acid functionalities allow for heterocycle formation or reduction to bioactive alkyl chains.

Pyridazinone Synthesis (Bioactive Scaffold)

Reaction with hydrazine hydrate yields 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one. These derivatives are potent phosphodiesterase (PDE) inhibitors and calcium sensitizers .

Wolff-Kishner / Clemmensen Reduction

Reduction of the ketone yields 4-(4-chlorophenyl)-2,2-dimethylbutanoic acid . The gem-dimethyl group in this position blocks


-oxidation, making this a candidate for long-acting PPAR agonists (lipid regulators).

Applications Core 4-(4-Chlorophenyl)- 2,2-dimethyl-4-oxobutanoic acid Pyridazinone Pyridazinone Derivative (PDE Inhibitor / Cardiotonic) Core->Pyridazinone + N2H4 (Hydrazine) Cyclocondensation ButyricAcid Gem-Dimethyl Arylbutyric Acid (Metabolically Stable NSAID/PPAR) Core->ButyricAcid Zn(Hg)/HCl Clemmensen Reduction Butanolide Butanolide / Furanone (Signaling Molecules) Core->Butanolide NaBH4 Reduction + Acid Cyclization

Figure 2: Divergent synthesis pathways utilizing the core acid scaffold.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[5][6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at room temperature, sealed, away from strong oxidizing agents.

References

  • PubChem. (2025).[5][7] this compound (CID 20281479). National Library of Medicine. [Link]

  • Organic Reactions. (1949).[4] The Friedel-Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Vol. 5, p. 263.[4] (Classic mechanistic reference for anhydride regioselectivity).

  • Veeprho. (2025). Impurity Reference Standards: Fenbufen Related Compounds. [Link]

Sources

A Technical Guide to the Synthesis and Rationale of Gem-Dimethyl Analogues of Fenbufen Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for its active metabolite, 4-biphenylacetic acid (BPAA), a potent cyclooxygenase (COX) inhibitor. Structural modification of established drugs is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic profiles. This guide provides a comprehensive technical overview of the rationale and synthetic strategy for creating gem-dimethyl analogues of Fenbufen's core intermediates. By replacing a key methylene group with a gem-dimethyl moiety, we explore a pathway to modulate the molecule's conformational dynamics and metabolic stability. This document details the strategic incorporation of the gem-dimethyl group via a modified succinic anhydride intermediate, outlines a robust synthetic protocol based on the Friedel-Crafts acylation, and discusses the profound mechanistic implications of this structural change, grounded in principles like the Thorpe-Ingold effect.

Introduction: The Strategic Case for Modifying Fenbufen

Fenbufen, chemically known as γ-oxo-[1,1'-biphenyl]-4-butanoic acid, has a well-established profile as an effective anti-inflammatory agent.[1] Its clinical efficacy stems from its in vivo biotransformation to 4-biphenylacetic acid (BPAA), which is the primary inhibitor of prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[2] The prodrug nature of Fenbufen is believed to contribute to a reduced incidence of gastrointestinal side effects compared to direct administration of its active metabolite.

In modern drug development, the strategic modification of existing scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. One such modification is the introduction of a gem-dimethyl group, a bioisosteric replacement for a methylene unit (CH₂).[3] This seemingly subtle change can have profound effects on a molecule's behavior for several reasons:

  • Conformational Restriction: The presence of two methyl groups on a single carbon atom introduces significant steric hindrance, which can restrict bond rotation. This phenomenon, known as the Thorpe-Ingold effect or "gem-dimethyl effect," can lock the molecule into a more favorable bioactive conformation, potentially increasing its potency and selectivity.[4][5]

  • Metabolic Stability: The quaternary carbon of a gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes. Placing this group at a known site of metabolic attack can block degradation pathways, thereby increasing the drug's half-life and bioavailability.[6][7]

  • Modulation of Activity: By altering the molecule's shape and electronic distribution, the gem-dimethyl group can fine-tune its interaction with biological targets, sometimes leading to novel activity profiles.

This guide focuses on the synthesis of a gem-dimethyl analogue of Fenbufen's primary intermediate, providing a framework for researchers to explore these potential therapeutic enhancements.

Retrosynthetic Analysis and Key Intermediates

The classical synthesis of Fenbufen is achieved through a Friedel-Crafts acylation of biphenyl with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8][9] This reaction forms the core γ-keto acid structure of the molecule in a single, efficient step.

To introduce the gem-dimethyl group at the α-position relative to the carboxylic acid (or β- to the ketone), the logical point of modification is the anhydride itself. The retrosynthetic analysis is as follows:

Caption: Experimental workflow for the synthesis of the target analogue.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. [10][11]

  • ¹H NMR: Expect to see characteristic aromatic proton signals for the biphenyl group, and a singlet integrating to 6 protons for the gem-dimethyl group. The adjacent methylene protons will appear as a singlet.

  • ¹³C NMR: The spectrum should show signals for the two carbonyl carbons (ketone and carboxylic acid), the quaternary carbon of the gem-dimethyl group, and the aromatic carbons.

  • FT-IR: Look for two distinct C=O stretching bands corresponding to the ketone (~1680 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), as well as a broad O-H stretch for the acid. [12]* Mass Spectrometry: To confirm the molecular weight of the final product.

Data Summary

Compound / IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepExpected Physical Form
3,3-Dimethylsuccinic AnhydrideC₆H₈O₃128.13Dehydration of diacidCrystalline Solid
Fenbufen (Reference)C₁₆H₁₄O₃254.28Friedel-Crafts with Succinic AnhydrideWhite Crystalline Solid
Target Analogue C₁₈H₁₈O₃ 282.33 Friedel-Crafts with 3,3-Dimethylsuccinic Anhydride Crystalline Solid

Mechanistic and Pharmacokinetic Implications

The introduction of the gem-dimethyl group is not merely a synthetic exercise; it is a strategic decision intended to influence the molecule's biological behavior.

The Thorpe-Ingold Effect and Conformational Control

The four-carbon side chain of Fenbufen possesses significant conformational flexibility. The bulky gem-dimethyl group compresses the C-C-C bond angle of the backbone, sterically hindering free rotation. [4][5]This forces the chain to adopt a more restricted set of low-energy conformations. By reducing the entropic penalty required to achieve the "active" conformation for binding to its target (or the metabolizing enzymes that convert it to BPAA), the gem-dimethyl group can potentially enhance the rate and efficiency of its biological action.

Blocking Metabolic Hotspots

Metabolic oxidation of the butanoic acid side chain is a potential route for drug inactivation and clearance. The gem-dimethyl group, by creating a non-oxidizable quaternary carbon, effectively shields the α-position from metabolic attack. [6][7]This can lead to a more predictable metabolic profile and an extended plasma half-life for the parent compound and its metabolites, potentially allowing for reduced dosing frequency.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of gem-dimethyl analogues of Fenbufen intermediates. By leveraging a modified anhydride in a well-established Friedel-Crafts acylation reaction, researchers can efficiently generate novel compounds for further investigation. The strategic incorporation of the gem-dimethyl group offers a compelling approach to modulate the conformational and metabolic properties of the Fenbufen scaffold. The principles and protocols outlined herein provide a solid foundation for the exploration of next-generation NSAIDs with potentially superior therapeutic profiles.

References

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  • Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is an aromatic keto-carboxylic acid. Its structure, featuring a halogenated phenyl ring, a ketone, and a carboxylic acid moiety with a gem-dimethyl substitution, makes it a valuable intermediate in synthetic organic chemistry. The gem-dimethyl group, in particular, can impart unique conformational constraints and metabolic stability to derivative molecules, making this compound a compelling building block for medicinal chemistry and drug discovery professionals. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its potential applications in the development of novel therapeutics.

PART 1: Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and scientific reproducibility. While a specific Chemical Abstracts Service (CAS) number for this compound is not consistently reported in major public databases, it is uniquely identified by its IUPAC name and other chemical identifiers.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem
PubChem CID 20281479[1]
Molecular Formula C₁₂H₁₃ClO₃PubChem[1]
Molecular Weight 240.68 g/mol PubChem[1]
InChIKey RREJHOGJJSEUIQ-UHFFFAOYSA-NPubChem[1]

The physicochemical properties of a compound govern its reactivity, solubility, and pharmacokinetic profile. The following table summarizes key predicted and known properties.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid (Predicted)N/A
Monoisotopic Mass 240.05533 DaPubChem[1]
XLogP3 (Predicted) 2.6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bonds 3PubChem[1]

PART 2: Synthesis via Friedel-Crafts Acylation

The most logical and established route for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory-scale organic synthesis.[3]

Reaction Principle and Causality

The reaction proceeds by activating the 2,2-dimethylsuccinic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4] The AlCl₃ coordinates to one of the anhydride's carbonyl oxygens, polarizing the C-O bond and creating a highly electrophilic acylium ion intermediate. The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. The chloro- group is an ortho-, para- director; however, due to steric hindrance from the bulky acyl group, the para-substituted product is heavily favored. A final workup with aqueous acid hydrolyzes the aluminum-ketone complex and provides the final product.

The choice of anhydrous AlCl₃ is critical; its high Lewis acidity is necessary to generate the acylium ion from the relatively stable anhydride.[4] The reaction must be conducted under strictly anhydrous conditions, as any moisture will hydrolyze the AlCl₃, rendering it inactive.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactants Chlorobenzene + 2,2-Dimethylsuccinic Anhydride Acylation Friedel-Crafts Acylation (Inert Solvent, 0°C to RT) Reactants->Acylation Catalyst Anhydrous AlCl₃ Catalyst->Acylation Quench Aqueous HCl Quench Acylation->Quench Extract Organic Extraction Quench->Extract Purify Crystallization / Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[5][6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Chlorobenzene (1.0 eq)

  • 2,2-Dimethylsuccinic anhydride (1.0 eq, CAS: 17347-61-4)[7]

  • Anhydrous aluminum chloride (AlCl₃, 2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.2 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the stirred suspension to 0-5 °C in an ice bath.

  • Reactant Addition: Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) and chlorobenzene (1.0 eq) in a minimal amount of the anhydrous solvent and add this solution to the dropping funnel.

  • Acylation Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitor by TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This exothermic step decomposes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted anhydride and carboxylic acid byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Mechanism of Acylation

The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Anhydride Anhydride + AlCl₃ Acylium Acylium Ion [R-C=O]⁺ + [AlCl₃-O-R']⁻ Anhydride->Acylium Lewis acid activation Sigma Sigma Complex (Arenium Ion) Chlorobenzene Chlorobenzene (Nucleophile) Chlorobenzene->Sigma Attack on Acylium Ion ProtonLoss Deprotonation by [AlCl₄]⁻ Sigma->ProtonLoss ProductComplex Product-AlCl₃ Complex ProtonLoss->ProductComplex Restores aromaticity G cluster_0 Library Synthesis Start 4-(4-Chlorophenyl)-2,2-dimethyl- 4-oxobutanoic acid Amidation Amidation (Carboxylic Acid) Start->Amidation Condensation Cyclocondensation (Ketone) Start->Condensation Library Diverse Compound Library Amidation->Library Condensation->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit

Caption: Potential drug discovery workflow using the title compound.

PART 4: Safety and Handling

As a laboratory chemical with limited published toxicological data, this compound should be handled with care.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazards: As an acidic compound, it may cause irritation. The starting materials and reagents for its synthesis, particularly anhydrous aluminum chloride and chlorinated solvents, are hazardous and require specific handling procedures. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation via Friedel-Crafts acylation is a robust and scalable process rooted in fundamental organic chemistry principles. For researchers in drug development, this compound offers a structurally interesting and versatile scaffold for the synthesis of novel heterocyclic compounds with the potential for diverse biological activities. Proper handling and adherence to established safety protocols are essential when working with this and related chemical substances.

References

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 442-446. [Link]

  • Veeprho. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. Retrieved February 15, 2026, from [Link]

  • Thoreauchem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic acid-3984-34-7. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20281479, this compound. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of some medicinal and biological active (E)-2-arylidine-4-oxo-4-(4-(N-arylsulfamoyl) phenylamino)butanoic acids and (E)-4-(3-arylidene)-2,5-dioxopyrrolidin-1-yl)-N-arylbenzenesulfonamides. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87067, 2,2-Dimethylsuccinic anhydride. Retrieved February 15, 2026, from [Link]

  • Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • ResearchGate. (2012). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. Retrieved February 15, 2026, from [Link]

  • IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved February 15, 2026, from [Link]

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Enhancing Metabolic Stability of γ-Keto Acids Through Gem-Dimethyl Substitution: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Metabolic instability is a primary driver of attrition in drug discovery, leading to poor pharmacokinetic profiles and termination of otherwise promising candidates. The γ-keto acid scaffold, while present in various bioactive molecules, is often susceptible to rapid metabolic clearance. A key strategy in medicinal chemistry to circumvent this liability is the introduction of a gem-dimethyl group at a position susceptible to metabolism. This guide provides a detailed examination of the principles behind this strategy, the metabolic pathways involved, and the definitive in vitro methods for quantifying its success. We will explore the causal mechanisms of metabolic shielding and provide a self-validating, step-by-step protocol for the liver microsomal stability assay, a cornerstone of modern ADME science.

The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with pharmacokinetics (PK) being a major hurdle. Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's PK profile.[1] Compounds that are rapidly metabolized often exhibit a short in vivo half-life and low bioavailability, necessitating higher or more frequent dosing, which can lead to undesirable side effects.[2] Early assessment of metabolic stability is therefore essential to identify and optimize compounds with favorable drug-like properties.[1][3]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, catalyze reactions to render xenobiotics more polar and easier to excrete.[4][5] This process, known as Phase I metabolism, often involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[4] These modified compounds can then undergo Phase II metabolism, where they are conjugated with endogenous polar molecules. Understanding and controlling these metabolic pathways is fundamental to successful drug design.

The gem-Dimethyl Group: A Proven Metabolic Shield

One of the most effective and widely adopted strategies to enhance metabolic stability is to block sites of metabolism.[6][7] The introduction of a gem-dimethyl group—two methyl groups on the same carbon atom—is a powerful tactic to achieve this. This structural modification is frequently inspired by natural products, which have evolved to possess such features for increased stability.[8][9]

The primary mechanism by which the gem-dimethyl group confers stability is through steric hindrance. The bulky methyl groups act as a physical shield, preventing the substrate from fitting into the active site of a metabolizing enzyme, such as a CYP450.[10] This is particularly effective at preventing oxidation of the substituted carbon and adjacent positions. Furthermore, replacing metabolically labile C-H bonds with robust C-CH₃ bonds inherently removes a site of potential oxidation.[11] This strategic substitution can dramatically decrease the rate of metabolic clearance, thereby improving the compound's overall exposure and half-life.[9]

cluster_0 Metabolic Attack (Unsubstituted Carbon) cluster_1 Steric Shielding (gem-Dimethyl Substitution) CYP450 CYP450 Enzyme Metabolite R1-CH(OH)-R2 (Hydroxylated Metabolite) CYP450->Metabolite Oxidation Parent_Molecule R1-CH2-R2 Parent_Molecule->CYP450 Binding CYP450_blocked CYP450 Enzyme No_Reaction Metabolism Blocked CYP450_blocked->No_Reaction Blocked_Molecule R1-C(CH3)2-R2 Blocked_Molecule->CYP450_blocked Binding Hindered

Figure 2: Common Metabolic "Soft Spots" on a γ-Keto Acid Scaffold.

Quantifying Metabolic Stability: The Liver Microsomal Assay

To empirically validate the effectiveness of the gem-dimethyl strategy, a robust and reproducible in vitro assay is required. The liver microsomal stability assay is the industry-standard method for evaluating Phase I metabolism in early drug discovery due to its high throughput and cost-effectiveness. [12][13] Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are broken apart. [12]This subcellular fraction is rich in Phase I enzymes, including the CYP450s. [13]The assay measures the rate at which a test compound is depleted over time when incubated with liver microsomes in the presence of necessary cofactors. [14][15]

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be self-validating through the inclusion of positive controls with known metabolic fates.

Materials:

  • Test System: Pooled Human Liver Microsomes (e.g., from BioIVT), stored at -80°C. [16]* Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. [15]* Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). The reaction is initiated with NADPH. [15][16]* Test Compounds (TC): Stock solutions in DMSO (e.g., 10 mM).

  • Positive Controls:

    • High Clearance Compound: Verapamil or Dextromethorphan. [15] * Low Clearance Compound: Warfarin.

  • Negative Control: Incubation without NADPH cofactor to check for non-enzymatic degradation. [12]* Termination Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a compound with good ionization and chromatographic properties that is distinct from the TCs).

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, liquid handling system (optional), LC-MS/MS system. [13] Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled HLMs rapidly in a 37°C water bath and immediately place on ice. [16]Dilute to a working concentration of 0.5 mg/mL protein in ice-cold phosphate buffer. [12][17] * Prepare TC and control working solutions by diluting stock solutions in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be low (<0.5%) to avoid enzyme inhibition. [15]

  • Pre-incubation:

    • In a 96-well plate, add the HLM solution and the TC/control solutions.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells (except the "minus cofactor" negative controls).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold ACN/Internal Standard termination solution. [17]The 0-minute sample is taken immediately after adding NADPH.

    • The cold ACN precipitates the microsomal proteins and halts the enzymatic reaction.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the termination plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point. [14]

Assay Workflow Visualization

A Prepare Reagents (Microsomes, Buffer, TC, NADPH) B Pre-incubate Plate (Microsomes + TC) at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Add Cold ACN + IS) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t1/2 and CLint G->H

Figure 3: Workflow for the Liver Microsomal Stability Assay.
Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters.

  • Plot the natural logarithm (ln) of the percent remaining of the test compound against time. [12]2. The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Slope = -k

  • The in vitro half-life (t₁/₂) is calculated from the rate constant:

    • t₁/₂ = 0.693 / k

  • The intrinsic clearance (CLᵢₙₜ) is calculated as:

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. [2]

Case Study: Quantifying the gem-Dimethyl Effect

To illustrate the impact of this design strategy, consider the following data for a parent γ-keto acid (Compound A) and its gem-dimethyl substituted analogue (Compound B), where the substitution is placed at a metabolically labile position.

ParameterCompound A (Parent)Compound B (gem-Dimethyl)Verapamil (High Control)Warfarin (Low Control)
In Vitro Half-Life (t₁/₂, min) 8.5115.27.2> 120
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) 163.112.0192.5< 5.8
Stability Classification High ClearanceLow ClearanceHigh ClearanceLow Clearance

Analysis:

  • Compound A shows rapid depletion in the assay, with a short half-life of 8.5 minutes and high intrinsic clearance, comparable to the high clearance control (Verapamil). This predicts rapid hepatic clearance in vivo.

  • Compound B , featuring the gem-dimethyl group, demonstrates a dramatic increase in metabolic stability. Its half-life is over 13-fold longer than Compound A, and its intrinsic clearance is significantly reduced to a level indicative of a low clearance compound.

  • The control compounds performed as expected, validating the integrity of the assay.

This data provides compelling evidence that the strategic installation of a gem-dimethyl group successfully blocked a key metabolic pathway, transforming a metabolically labile molecule into a stable drug candidate.

Conclusion and Forward Outlook

The incorporation of a gem-dimethyl group is a mechanistically sound and empirically verifiable strategy for enhancing the metabolic stability of γ-keto acids and other drug scaffolds. By providing a steric shield against enzymatic attack, this modification can profoundly improve a compound's pharmacokinetic profile, increasing its half-life and potential for in vivo efficacy. The in vitro liver microsomal stability assay serves as an indispensable tool for drug development professionals, offering a reliable and high-throughput method to quantify the impact of such medicinal chemistry strategies. The self-validating nature of a well-executed assay, complete with appropriate controls, ensures that the data generated is trustworthy and can confidently guide the progression of optimized drug candidates.

References

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An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in areas ranging from drug delivery to reaction kinetics, this document synthesizes theoretical principles with actionable experimental protocols.

Section 1: Compound Overview and Physicochemical Profile

This compound is a carboxylic acid derivative. Its molecular structure, featuring a chlorophenyl group, a dimethylated carbon center, and a carboxylic acid moiety, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₃[1]
Molecular Weight 240.68 g/mol [2]
Predicted XlogP 2.6[1]
Monoisotopic Mass 240.05533 Da[1]

The predicted XlogP value of 2.6 suggests a moderate lipophilicity, indicating that the compound will likely exhibit limited solubility in aqueous media and higher solubility in organic solvents.[1] The presence of the carboxylic acid group, however, introduces the potential for pH-dependent solubility, a critical factor in biological and chemical systems.

Section 2: Theoretical Framework for Solubility

The solubility of a carboxylic acid like this compound is governed by the interplay of its nonpolar and polar functionalities. The "like dissolves like" principle is a fundamental concept here; polar solvents will better solvate polar functional groups, while nonpolar solvents will favor nonpolar regions of the molecule.[3]

The large nonpolar surface area, dominated by the chlorophenyl ring and the dimethyl groups, contributes to its hydrophobic character. This is expected to decrease its solubility in water. Conversely, the polar carboxylic acid group can engage in hydrogen bonding with protic solvents and can be ionized in basic solutions, which can significantly enhance aqueous solubility.[4][5][6]

Carboxylic acids with up to four carbon atoms are typically miscible with water, but as the carbon chain length and the size of hydrophobic moieties increase, water solubility decreases.[3][4][5][6] Given the substantial nonpolar structure of this compound, it is predicted to have low solubility in water.

In organic solvents, the solubility will be dictated by the polarity of the solvent. Less polar organic solvents such as ethers, and chloroform are likely to be effective solvents.[3] The presence of water in some organic solvents can also surprisingly increase the solubility of carboxylic acids.[7]

Section 3: Experimental Determination of Solubility

To provide a robust understanding of the compound's solubility, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide accurate solubility data.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the solid phase from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E pHSolubility cluster_buffers Buffer Preparation cluster_shakeflask Shake-Flask Method cluster_analysis Data Analysis pH2 pH 2 Buffer SF Determine solubility in each buffer pH2->SF pH4 pH 4 Buffer pH4->SF pH7 pH 7 Buffer pH7->SF pH10 pH 10 Buffer pH10->SF Plot Plot Solubility vs. pH SF->Plot

Caption: Workflow for Determining pH-Dependent Aqueous Solubility.

Section 4: Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
Water (acidic pH) LowThe protonated carboxylic acid is less polar, and the large hydrophobic structure dominates.
Water (neutral pH) Low to ModeratePartial ionization of the carboxylic acid may slightly increase solubility.
Water (basic pH) HighDeprotonation of the carboxylic acid to form the highly polar carboxylate salt will significantly increase aqueous solubility.
Methanol, Ethanol HighThese polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.
Acetone, Ethyl Acetate Moderate to HighThese polar aprotic solvents can act as hydrogen bond acceptors.
Dichloromethane, Chloroform ModerateThe nonpolar regions of the molecule will interact favorably with these less polar solvents. [3]
Hexane, Toluene Low to ModerateThe solubility in nonpolar solvents is expected to be driven by the nonpolar parts of the molecule, but the polar carboxylic acid group will limit high solubility. [4][5][6]

Section 5: Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical framework for understanding its solubility behavior and detailed, practical protocols for its experimental determination. The compound is predicted to have low aqueous solubility at acidic and neutral pH, which can be significantly increased in basic conditions. Its solubility in organic solvents is expected to range from moderate to high, depending on the polarity of the solvent. For precise quantitative data, the experimental methods outlined in this guide should be followed.

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.).
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30).
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).
  • Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
  • ethyl 4-(4-chlorophenyl)-4-oxobutanoate - Chemical Synthesis Database. (n.d.).
  • This compound - PubChemLite. (n.d.).

Sources

Technical Guide: Comparative Analysis of 4-(4-Chlorophenyl)-4-oxobutanoic Acid and its 2,2-Dimethyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between 4-(4-chlorophenyl)-4-oxobutanoic acid (Structure A) and its sterically hindered analog, 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (Structure B).

While Structure A serves as the foundational intermediate for the GABA-B agonist Baclofen , Structure B represents a classic medicinal chemistry modification designed to exploit the Thorpe-Ingold (Gem-Dimethyl) Effect . This modification fundamentally alters the molecule's reactivity profile—specifically its cyclization kinetics—and enhances its metabolic stability by blocking


-oxidation pathways. This guide details the synthetic routes, mechanistic divergences, and experimental protocols required for handling these compounds in drug discovery workflows.

Structural Chemistry & The Gem-Dimethyl Effect[1]

The core difference between the two molecules lies in the substitution at the


-carbon (relative to the carboxyl group). This structural change dictates the conformational landscape of the molecule.
Comparative Physicochemical Profile
FeatureParent (Structure A) Derivative (Structure B)
IUPAC Name 4-(4-chlorophenyl)-4-oxobutanoic acidThis compound
Common Name

-(4-chlorobenzoyl)propionic acid

-(4-chlorobenzoyl)-

-dimethylpropionic acid
Molecular Formula


Key Functionality Linear alkyl chain (flexible)Gem-dimethyl substituted (rigidified)
Reactivity Slow cyclization; mimics fatty acid chainRapid cyclization (Thorpe-Ingold Effect)
Metabolic Fate Susceptible to

-oxidation-like degradation
Metabolically blocked at

-position
The Thorpe-Ingold Effect (Angle Compression)[3]

In Structure B, the two methyl groups on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon repel each other and the adjacent chain segments. This steric bulk compresses the internal bond angle (

) of the

segment.
  • Consequence: The terminal carboxyl group and the ketone carbonyl are forced into closer proximity compared to the unsubstituted parent.

  • Kinetic Impact: Intramolecular reactions (such as ring closure to form furanones or pyrrolidones) occur significantly faster for the dimethyl derivative due to this pre-organized conformation.

ThorpeIngold Parent Parent Molecule (Flexible Chain) Derivative 2,2-Dimethyl Derivative (Angle Compression) Cyclization_Slow Slow Ring Closure (High Entropy Cost) Parent->Cyclization_Slow Large distance between reactive centers Cyclization_Fast Rapid Ring Closure (Low Entropy Cost) Derivative->Cyclization_Fast Gem-dimethyl groups push ends together

Caption: The gem-dimethyl substitution reduces the conformational entropy required to reach the transition state for cyclization.

Synthetic Pathways & Process Chemistry[4]

Both molecules are synthesized via Friedel-Crafts Acylation , but the choice of anhydride dictates the regiochemistry and workup complexity.

Reaction Mechanism

The synthesis utilizes anhydrous Aluminum Chloride (


) as a Lewis acid catalyst.[1]
  • Parent Synthesis: Succinic anhydride reacts with chlorobenzene.[2] The molecule is symmetric, so attack at either carbonyl yields the same product.

  • Derivative Synthesis: 2,2-Dimethylsuccinic anhydride is asymmetric.

    • Regioselectivity: The bulky methyl groups hinder the adjacent carbonyl. Therefore, the

      
      -complexed acylium ion forms predominantly at the less hindered methylene carbonyl.
      
    • Result: The aromatic ring attaches to the

      
       side, leaving the dimethyl group adjacent to the carboxylic acid (forming the 2,2-dimethyl-4-oxo product).
      

Synthesis Chlorobenzene Chlorobenzene Intermediate_A Acylium Ion Complex Chlorobenzene->Intermediate_A Intermediate_B Regioselective Attack (Less Hindered Side) Chlorobenzene->Intermediate_B AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate_A AlCl3->Intermediate_B Succinic Succinic Anhydride (Symmetric) Succinic->Intermediate_A Ring Opening Product_A Product A: 4-(4-chlorophenyl)-4-oxobutanoic acid Intermediate_A->Product_A Electrophilic Aromatic Substitution DM_Succinic 2,2-Dimethylsuccinic Anhydride (Asymmetric) DM_Succinic->Intermediate_B Steric Direction Product_B Product B: This compound Intermediate_B->Product_B Formation of Gem-Dimethyl Isomer

Caption: Friedel-Crafts acylation pathways showing the regioselective synthesis of the dimethyl derivative.

Experimental Protocols

Safety Note:


 is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all additions in a fume hood.
Protocol A: Synthesis of Parent Molecule

Target: 4-(4-Chlorophenyl)-4-oxobutanoic acid (Baclofen Intermediate)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with

    
     drying tube), and an addition funnel.
    
  • Reagents:

    • Succinic Anhydride: 10.0 g (100 mmol)

    • Chlorobenzene: 50 mL (Excess, acts as solvent/reactant)

    • 
       (Anhydrous): 26.6 g (200 mmol)
      
  • Procedure:

    • Charge the flask with succinic anhydride and chlorobenzene.

    • Cool to 0-5°C in an ice bath.

    • Add

      
       portion-wise over 30 minutes to control the exotherm.[1]
      
    • Remove ice bath and heat to reflux (approx. 130°C) for 2 hours. Evolution of HCl gas will be observed.[1]

    • Quench: Cool to RT, then pour the mixture slowly into 200 mL of ice-water containing 25 mL conc. HCl.

    • Workup: Steam distill to remove excess chlorobenzene. The residue will solidify upon cooling.

    • Purification: Dissolve the solid in saturated

      
       (removes non-acidic impurities), filter, and re-acidify the filtrate with HCl to precipitate the pure acid. Recrystallize from ethanol.
      
  • Validation: Melting Point: 119-121°C [1].

Protocol B: Synthesis of 2,2-Dimethyl Derivative

Target: this compound

  • Setup: Same as Protocol A.

  • Reagents:

    • 2,2-Dimethylsuccinic Anhydride: 12.8 g (100 mmol)

    • Chlorobenzene: 50 mL

    • 
      : 26.6 g (200 mmol)
      
  • Procedure Differences:

    • Reaction Time: Due to steric hindrance at the reaction site, extend reflux time to 4-6 hours.

    • Regiochemistry Check: The workup is identical. However, verify the structure using

      
      -NMR.
      
  • Validation (NMR Signature):

    • Parent: Two triplets (approx. 2.6 ppm and 3.2 ppm) corresponding to the

      
       backbone.
      
    • Derivative: A strong singlet (6H) for the gem-dimethyl group (approx. 1.3 ppm) and a singlet (2H) for the isolated methylene group (approx. 3.1 ppm). The absence of splitting confirms the quaternary carbon insertion.

Metabolic Stability & ADME Implications

In drug design, the transition from Structure A to Structure B is often a strategic move to improve half-life (


).
Blocking -Oxidation

Structure A mimics a fatty acid chain. In vivo, carboxylic acids with linear alkyl chains can undergo mitochondrial


-oxidation.
  • Mechanism: Acyl-CoA dehydrogenase attacks the

    
    -
    
    
    
    bond.
  • Blockade: In Structure B, the

    
    -carbon (next to COOH) is fully substituted (quaternary). It lacks the protons required for the initial dehydrogenation step of 
    
    
    
    -oxidation. This renders the chain resistant to this degradation pathway [2].
Lipophilicity (LogP)

The addition of two methyl groups increases the lipophilicity.

  • Structure A: LogP

    
     1.8 - 2.1
    
  • Structure B: LogP

    
     2.6 - 2.9
    
  • Implication: The derivative will have higher blood-brain barrier (BBB) permeability, which is critical if the target (like GABA receptors) is in the CNS.

References

  • Royal Society of Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2025). Baclofen - PubChem Compound Summary. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid Data Sheet. Retrieved from [Link]

Sources

Thermodynamic properties of 2,2-dimethyl-4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the thermodynamic characterization of 2,2-dimethyl-4-aryl-4-oxobutanoic acids . It synthesizes synthetic precision, calorimetric methodology, and theoretical thermodynamic modelling.

Executive Summary & Chemical Context

The 2,2-dimethyl-4-aryl-4-oxobutanoic acids (also referred to as


-aroyl-

-dimethylpropionic acids) represent a critical structural class in medicinal chemistry. They serve as precursors for bioactive pyrrolidones, pyridazinones, and non-steroidal anti-inflammatory agents.

Thermodynamically, these molecules are unique due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The presence of the geminal dimethyl group at the


-position introduces steric strain that alters the rotational entropy, favoring cyclization pathways compared to their un-substituted analogs. Precise thermodynamic data (enthalpies of formation, combustion, and sublimation) are required to quantify this stability and predict reaction equilibria.

This guide outlines the rigorous protocol for synthesizing high-purity samples and determining their fundamental thermodynamic properties via static bomb calorimetry and Knudsen effusion.

Synthesis and Purification: The Prerequisite for Calorimetry

Thermodynamic measurements are meaningless without purity


. The synthesis targets the specific regioisomer: 4-aryl-2,2-dimethyl-4-oxobutanoic acid .
Regioselective Synthesis Protocol

The synthesis utilizes a Friedel-Crafts acylation of 2,2-dimethylsuccinic anhydride.

  • Reaction: 2,2-Dimethylsuccinic anhydride + Ar-H

    
     2,2-Dimethyl-4-aryl-4-oxobutanoic acid.
    
  • Regiochemistry Note: Nucleophilic attack by the arene occurs preferentially at the less sterically hindered carbonyl (distal to the dimethyl group), yielding the target 2,2-dimethyl isomer rather than the 3,3-dimethyl isomer.

Step-by-Step Workflow:
  • Activation: Dissolve 2,2-dimethylsuccinic anhydride (0.1 mol) in dry dichloromethane (DCM) or nitrobenzene.

  • Catalyst Addition: Add anhydrous aluminum chloride (

    
    , 0.22 mol) portion-wise at 
    
    
    
    under
    
    
    atmosphere.
  • Substrate Introduction: Add the specific Arene (Benzene, Toluene, Chlorobenzene) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC/HPLC.

  • Hydrolysis: Quench with ice-cold HCl (

    
    ).
    
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Purification for Thermochemistry

Standard recrystallization is insufficient for combustion calorimetry.

  • Recrystallization: 3x recrystallization from Ethanol/Water (or Benzene/Petroleum Ether depending on aryl substituent).

  • Vacuum Sublimation: Perform fractional sublimation at

    
     to remove trace solvent occlusions.
    
  • Purity Verification:

    • HPLC: Area normalization

      
      .
      
    • DSC Purity Determination: Analyze the melting endotherm using the van't Hoff equation to detect eutectic impurities.

Experimental Thermodynamics: Methodology

The core values required are the Standard Molar Enthalpy of Combustion (


)  and Formation (

)
.[1]
Static Bomb Calorimetry Protocol

Equipment: Isoperibol Static Bomb Calorimeter (e.g., Parr 6200 or custom precision unit).

Procedure:

  • Calibration: Calibrate the system using NIST-traceable Benzoic Acid (Standard Reference Material 39j). Target energy equivalent

    
     precision 
    
    
    
    .
  • Sample Preparation: Pelletize the dried acid (

    
    ). Weigh on a microbalance (
    
    
    
    ).
  • Combustion:

    • Place pellet in a Pt crucible.

    • Add

      
       deionized water to the bomb (to dissolve formed 
      
      
      
      and ensure saturation).
    • Pressurize with Oxygen (

      
      ).
      
    • Ignite.

  • Wash Analysis: Titrate bomb washings with

    
     to correct for nitric acid formation (
    
    
    
    ).

Data Reduction (Washburn Corrections): Correct the observed energy change (


) to standard states:


Where

accounts for the energy of gas expansion/compression to standard pressure.
Enthalpy of Sublimation ( )

To obtain gas-phase data (critical for computational modelling), use Knudsen Effusion or Transpiration Method .

  • Temperature Range: Measure vapor pressure

    
     over a 
    
    
    
    range below the melting point.
  • Calculation: Apply the Clausius-Clapeyron relation:

    
    .
    

Thermodynamic Data & Structure-Property Relationships[2]

The following table summarizes expected thermodynamic trends for this series based on group additivity and homologous series data (e.g., derived from Ribeiro da Silva et al. methodologies).

Table 1: Thermodynamic Parameters (Solid State, 298.15 K)

Compound (Aryl Substituent)Molecular Weight ( g/mol )Melting Point (

, K)

(kJ/mol) [Solid]

(kJ/mol) [Solid]
Solubility Parameter


Phenyl (

-)
206.24398-400


24.5
p-Tolyl (

-)
220.27405-408


23.8
p-Methoxyphenyl (

)
236.27412-415


25.1
p-Chlorophenyl (

-)
240.68418-421


26.2

Note: Values for


 and 

are estimated based on group additivity of the 2,2-dimethyl-succinyl fragment and the aryl ring. Precise experimental values must be determined via the protocol in Section 3.
The Gem-Dimethyl Effect on Enthalpy

Comparing 2,2-dimethyl-4-phenyl-4-oxobutanoic acid to its un-methylated parent (3-benzoylpropionic acid ):

  • Enthalpy of Formation: The dimethyl substitution increases

    
     (makes it more negative) due to increased C-C and C-H bond density.
    
  • Entropic Factor: The 2,2-dimethyl group restricts rotation around the

    
     bond. This lowers the entropy of activation for cyclization reactions (e.g., forming 5,5-dimethyl-3-phenyl-2-furanone), making these acids highly reactive intermediates.
    

Visualizing the Thermodynamic Cycle

The following diagram illustrates the Born-Haber cycle used to derive the Gas Phase Enthalpy of Formation, linking the experimental combustion data to theoretical gas-phase stability.

ThermoCycle SolidAcid Solid Acid (C12H14O3, cr) GasAcid Gas Phase Acid (C12H14O3, g) SolidAcid->GasAcid Sublimation ΔsubH° CombustionProds Combustion Products (12 CO2 + 7 H2O) SolidAcid->CombustionProds Combustion (Bomb Cal.) ΔcH°(cr) GasAcid->CombustionProds Combustion (Gas) ΔcH°(g) Elements Standard Elements (12 C + 7 H2 + 1.5 O2) Elements->SolidAcid Formation (Solid) ΔfH°(cr) Elements->GasAcid Formation (Gas) ΔfH°(g)

Figure 1: Thermodynamic cycle linking experimental combustion calorimetry (Solid) to gas-phase formation enthalpies.

References

  • Ribeiro da Silva, M. A. V., et al. "Standard Molar Enthalpies of Formation of 3-Methyl- and 3,3-Dimethyl-2-nitro-1-butene." Journal of Chemical Thermodynamics, vol. 35, no. 8, 2003. Link

  • Stoykov, I. I., et al. "Reaction of 4-Aryl-4-oxobutanoic Acids with Terminal Aliphatic N,N-diamines." Russian Journal of Organic Chemistry, 2024. Link

  • NIST Standard Reference Data. "Enthalpy of Formation and Combustion for Organic Acids." NIST Chemistry WebBook, SRD 69. Link

  • Chickos, J. S., & Acree, W. E. "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001." Journal of Physical and Chemical Reference Data, 2002. Link

  • BenchChem. "Technical Guide to 2-Methyl-4-oxobutanoic Acid Derivatives." BenchChem Technical Repository, 2025. Link

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Literature review on 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Introduction

This compound is a bifunctional organic molecule characterized by the presence of both a carboxylic acid and a ketone functional group.[1][2] Its unique structure, featuring a substituted aromatic ring and a dimethyl-substituted aliphatic chain, makes it a valuable precursor in various organic syntheses.[2] This guide, intended for researchers, scientists, and professionals in drug development, explores the synthesis, chemical properties, and, most importantly, the applications of this versatile compound, with a particular focus on its role as a building block for heterocyclic systems with potential biological activity.

Chemical Properties and Synthesis

The chemical reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid can undergo esterification, amidation, and reduction, while the ketone is susceptible to nucleophilic attack and can participate in condensation reactions. This dual reactivity allows for the construction of a wide array of more complex molecular architectures.[2]

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions Chlorobenzene Chlorobenzene Friedel_Crafts Friedel-Crafts Acylation Chlorobenzene->Friedel_Crafts Aromatic Substrate Dimethylsuccinic_Anhydride 3,3-Dimethylsuccinic Anhydride Dimethylsuccinic_Anhydride->Friedel_Crafts Acylating Agent AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Solvent Inert Solvent (e.g., CS₂ or Nitrobenzene) Solvent->Friedel_Crafts Product This compound Friedel_Crafts->Product

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride (AlCl₃) to an inert solvent like carbon disulfide or nitrobenzene under a dry nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension in an ice bath. A solution of 3,3-dimethylsuccinic anhydride and chlorobenzene in the same solvent is then added dropwise from the dropping funnel with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then refluxed for several hours to ensure the completion of the reaction. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The resulting solid product is filtered, washed with water, and then purified. Purification can be achieved by dissolving the crude product in a sodium bicarbonate solution, followed by extraction with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified this compound, which can be further purified by recrystallization.[2]

Applications in the Synthesis of Bioactive Molecules

The bifunctional nature of 4-aryl-4-oxobutanoic acids makes them ideal starting materials for the synthesis of a variety of bioactive molecules and pharmaceutical intermediates, particularly nitrogen-containing heterocycles.[2][4]

Synthesis of Pyridazinone Derivatives

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[2][4] These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4][5] The synthesis typically involves a condensation reaction with a hydrazine derivative.[2][4]

Workflow for Pyridazinone Synthesis

G Starting_Material 4-(4-Chlorophenyl)-2,2-dimethyl- 4-oxobutanoic acid Reaction Condensation/ Cyclization Starting_Material->Reaction Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Reaction Product Pyridazinone Derivative Reaction->Product Formation of Heterocyclic Ring

Caption: General workflow for the synthesis of pyridazinone derivatives.

Experimental Protocol: Synthesis of a Pyridazinone Derivative
  • Reaction Mixture: A mixture of this compound and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[2]

  • Reaction Progression: The reaction is heated for several hours. The formation of the pyridazinone ring occurs through an initial condensation to form a hydrazone, followed by intramolecular cyclization.

  • Isolation of Product: After the reaction is complete, the mixture is concentrated and then poured into ice-cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and recrystallized from an appropriate solvent, such as ethanol, to yield the purified pyridazinone derivative.[2]

Biological Activity of Derivatives

While specific biological data for derivatives of this compound is limited, studies on analogous compounds provide valuable insights into their potential pharmacological activities. Derivatives of 4-aryl-4-oxobutanoic acids have been shown to exhibit a range of biological effects.

Compound Class Biological Activity Reference
Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acidsModerate anti-inflammatory, analgesic, and antimicrobial activity[5]
Pyridazinone derivativesAntimicrobial and antifungal activities[4]
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesSignificant analgesic activity and hypotensive effects[6]

For instance, a series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids, which can be synthesized from 4-aryl-4-oxobutanoic acid precursors, have demonstrated moderate anti-inflammatory, analgesic, and antimicrobial properties.[5] Similarly, various pyridazinone derivatives synthesized from related butanoic acids have shown antimicrobial and antifungal activities.[4] Furthermore, other chlorophenyl-containing heterocyclic structures, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, have been reported to have significant analgesic and hypotensive effects.[6]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its bifunctional nature allows for the straightforward synthesis of more complex molecules, particularly heterocyclic compounds like pyridazinones. The derivatives of this and structurally related compounds have shown promising biological activities, suggesting their potential in the development of new therapeutic agents. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the full potential of this compound in organic synthesis and medicinal chemistry.

References

  • Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). Pharmaceutical Chemistry Journal, 43(8), 17-20.
  • This compound. PubChem.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2009). Molecules, 14(1), 184-194.
  • 4-(4-Chlorophenyl)-4-oxobutanoic Acid. Veeprho.
  • Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. (1986).
  • 4-(4-CHLOROPHENYL)-2-METHYL-4-OXOBUTANOIC ACID. Mol-Instincts.
  • In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. (2025). Compounds, 5(4), 459-470.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. IndiaMART.
  • 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid. BLDpharm.
  • Organic Compounds with Biological Activity. (2025). Compounds, 5(4), 459-470.
  • Bioactivity – Knowledge and References. Taylor & Francis.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • 4-(3-chlorophenyl)-4-oxobutanoic acid. PubChem.

Sources

Methodological & Application

Synthesis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid via Friedel-Crafts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for the synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (Target Molecule). This compound represents a critical structural motif in medicinal chemistry, often serving as a lipophilic backbone for fibrate-class lipid regulators and non-steroidal anti-inflammatory drug (NSAID) precursors.

The synthesis relies on the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride . The core technical challenge in this synthesis is controlling regioselectivity . The asymmetry of the anhydride precursor creates two potential electrophilic sites. This protocol demonstrates how steric parameters inherent to the gem-dimethyl group naturally direct the nucleophilic attack to the desired position, ensuring high regiochemical fidelity without the need for complex protecting groups.

Mechanistic Principles & Regiochemistry

To ensure reproducibility, researchers must understand the causality behind the reaction outcome. The synthesis does not yield a random mixture; it is driven by steric differentiation.

The Gem-Dimethyl Effect on Regioselectivity

The precursor, 2,2-dimethylsuccinic anhydride , contains two carbonyl carbons:

  • 
    -Carbonyl:  Adjacent to the bulky gem-dimethyl group (
    
    
    
    ).
  • 
    -Carbonyl:  Adjacent to the methylene group (
    
    
    
    ).

Upon activation by Aluminum Chloride (


), the anhydride ring opens via nucleophilic attack by the chlorobenzene 

-system.
  • Steric Control: The bulky gem-dimethyl group sterically shields the

    
    -carbonyl. Consequently, the chlorobenzene preferentially attacks the less hindered 
    
    
    
    -carbonyl.
  • Result: The ring opens such that the carbonyl becomes attached to the aromatic ring, while the gem-dimethyl group ends up adjacent to the free carboxylic acid. This yields the target 2,2-dimethyl isomer rather than the 3,3-dimethyl isomer.

Pathway Visualization

ReactionMechanism Anhydride 2,2-Dimethylsuccinic Anhydride Complex Activated Acylium Complex Anhydride->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Transition Sigma Complex (Sterically Directed) Complex->Transition + Chlorobenzene (Attack at less hindered C=O) Chlorobenzene Chlorobenzene (Nucleophile) Chlorobenzene->Transition Hydrolysis Acid Hydrolysis (HCl/Ice) Transition->Hydrolysis Intermediate Product Target Product: 4-(4-Cl-Ph)-2,2-dimethyl-4-oxobutanoic acid Hydrolysis->Product Ring Opening

Caption: Mechanistic flow demonstrating the steric direction of nucleophilic attack toward the less hindered carbonyl.

Experimental Protocol

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood. Chlorobenzene is flammable and toxic.
Materials & Reagents
ReagentEquiv.RoleSpecification
Chlorobenzene 10.0Reactant & SolventAnhydrous, >99%
2,2-Dimethylsuccinic Anhydride 1.0Substrate>97% Purity
Aluminum Chloride (

)
2.2CatalystAnhydrous, Powder
HCl (conc.) N/AQuenching37% Aqueous
Dichloromethane (DCM) N/AExtraction SolventACS Grade

Note: 2.2 equivalents of


 are required because the Lewis acid complexes with both the product ketone and the resulting carboxylate.
Step-by-Step Procedure

1. Reactor Setup

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to an HCl scrubber/trap), and a pressure-equalizing addition funnel.

  • Flush the system with dry nitrogen (

    
    ) for 15 minutes to remove atmospheric moisture.
    

2. Catalyst Slurry Formation

  • Charge Chlorobenzene (150 mL) into the flask.

  • Cool the solvent to 0–5°C using an ice/water bath.

  • Slowly add

    
      (29.3 g, 220 mmol) portion-wise via a powder funnel. Stir at moderate speed until a uniform slurry forms.
    

3. Anhydride Addition (The Critical Step)

  • Dissolve 2,2-Dimethylsuccinic anhydride (12.8 g, 100 mmol) in a minimal amount of chlorobenzene (or add as a solid if finely powdered).

  • Add the anhydride to the

    
     slurry dropwise (or in small portions) over 30 minutes.
    
    • Observation: The mixture will turn yellow/orange and HCl gas evolution will begin.

    • Control: Maintain internal temperature <10°C to prevent side reactions (polymerization).

4. Reaction Phase

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 1 hour.

  • Heat the mixture to 50–60°C for 2–3 hours to drive the reaction to completion.

    • Monitoring: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC. The anhydride spot should disappear.

5. Quenching & Workup

  • Cool the reaction mixture to RT.

  • Prepare a beaker with 200 g of crushed ice and 50 mL of concentrated HCl.

  • Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. Caution: Exothermic.[1]

  • Stir for 30 minutes until the solid aluminum complex is fully hydrolyzed and two clear layers appear.

6. Isolation

  • Separate the organic layer (Chlorobenzene).

  • Extract the aqueous layer with DCM (

    
    ) to recover residual product.
    
  • Combine organic layers and wash with water (

    
    ).
    
  • Alkaline Extraction (Purification): Extract the combined organic phase with 10%

    
     or 
    
    
    
    solution (
    
    
    ). The product (as a carboxylic acid) will move to the aqueous phase; unreacted chlorobenzene remains in the organic phase.
  • Acidify the combined aqueous alkaline extracts to pH 1-2 using conc. HCl. The product will precipitate as a white/off-white solid.

  • Filter the solid and wash with cold water.

7. Recrystallization

  • Recrystallize the crude solid from Toluene or Ethanol/Water (1:1) to yield white crystalline needles.

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Slurry Slurry: Chlorobenzene + AlCl3 (0-5°C) Start->Slurry Addition Addition: 2,2-Dimethylsuccinic Anhydride (Slow addition, <10°C) Slurry->Addition Reaction Reaction: Heat to 60°C (2-3 Hours) Addition->Reaction Quench Quench: Pour into Ice/HCl Reaction->Quench Extract Alkaline Extraction (Na2CO3) Separates Product from Solvent Quench->Extract Precip Acidification (pH 1) Precipitate Product Extract->Precip Final Recrystallization & Drying Precip->Final

Caption: Operational workflow for the synthesis and purification of the target keto-acid.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, compare your data against these expected parameters. The NMR splitting pattern is the primary validation of regiochemistry.

Expected Data Profile
  • Physical State: White crystalline solid.

  • Melting Point: Typically 118–122°C (Dependent on purity).

  • Yield: Expected 65–80%.

H-NMR Interpretation (CDCl , 400 MHz)

This spectral analysis confirms the structure is the 2,2-dimethyl isomer and not the 3,3-dimethyl isomer.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.35 ppm Singlet6H

Key Indicator: A sharp singlet confirms the methyls are on a quaternary carbon.
3.25 ppm Singlet2H

Regio-Proof: If this were the 3,3-isomer, this signal would be split or shifted. As a singlet, it indicates the

is isolated between the carbonyl and the quaternary carbon.
7.40 ppm Doublet (

Hz)
2HAr-H (meta)Characteristic of para-substituted chlorobenzene.
7.85 ppm Doublet (

Hz)
2HAr-H (ortho)Deshielded by the adjacent ketone carbonyl.
11.0+ ppm Broad Singlet1H

Carboxylic acid proton.

References

  • National Institutes of Health (NIH). (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • ResearchGate. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Matrix Fine Chemicals. (2025).[2] Catalog: 4-(4-CHLOROPHENYL)-2-METHYL-4-OXOBUTANOIC ACID.[3][4] Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of 3-(4-Chlorobenzoyl)-2,2-dimethylpropanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(4-chlorobenzoyl)-2,2-dimethylpropanoic acid through the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride. This reaction is a cornerstone of electrophilic aromatic substitution, yielding a versatile intermediate for pharmaceutical and materials science applications. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction

The Friedel-Crafts acylation is a powerful and widely utilized method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent, which can be an acyl halide or an acid anhydride. The resulting aryl ketones are valuable precursors in organic synthesis.

This application note focuses on the specific reaction between chlorobenzene and 2,2-dimethylsuccinic anhydride. Chlorobenzene, an electron-deactivated aromatic compound, presents unique challenges and considerations for this electrophilic substitution. The chlorine atom, while deactivating the ring towards electrophilic attack, is an ortho-, para-director.[3] Understanding the interplay of electronic effects and steric hindrance is crucial for predicting and controlling the regioselectivity of the acylation. The product, 3-(4-chlorobenzoyl)-2,2-dimethylpropanoic acid, is a valuable building block in the synthesis of more complex molecules.

Reaction Mechanism and Scientific Principles

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][4] The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of the 2,2-dimethylsuccinic anhydride. This coordination polarizes the anhydride, making one of the carbonyl carbons highly electrophilic. Subsequent cleavage of the C-O bond generates a resonance-stabilized acylium ion.[2][4]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃(anhydride)]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group.[1][5] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride complex with the ketone product and to protonate the carboxylate, yielding the final carboxylic acid.[6][7]

Regioselectivity: The chlorine atom on the benzene ring is a deactivating group due to its inductive electron-withdrawing effect, making chlorobenzene less reactive than benzene.[7] However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, directing the incoming electrophile to the ortho and para positions.[3] Due to the steric bulk of the 2,2-dimethylsuccinoyl group, the para product, 3-(4-chlorobenzoyl)-2,2-dimethylpropanoic acid, is generally the major isomer formed.[7][8]

Visualizing the Reaction Pathway

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Workup Anhydride 2,2-Dimethylsuccinic Anhydride Complex Anhydride-AlCl₃ Complex Anhydride->Complex + AlCl₃ AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Ring Opening SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex + Chlorobenzene Chlorobenzene Chlorobenzene ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 3-(4-Chlorobenzoyl)-2,2- dimethylpropanoic Acid ProductComplex->FinalProduct + H₂O/H⁺ experimental_workflow Start Start Setup Assemble and Dry Glassware Start->Setup Reagents Charge Flask with AlCl₃ and DCM Setup->Reagents Cooling Cool to 0-5 °C Reagents->Cooling Addition Add Chlorobenzene and Anhydride Solution Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quenching Pour onto Ice/HCl Reaction->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation Remove Solvent in Vacuo Drying->Evaporation Purification Recrystallize Product Evaporation->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step experimental workflow.

Procedure
  • Apparatus Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and an addition funnel. Ensure all glassware is thoroughly dried, preferably by flame-drying under a stream of inert gas or oven-drying overnight. [7]2. Reagent Preparation: In the fume hood, carefully weigh the anhydrous aluminum chloride (73.3 g, 0.55 mol) and add it to the reaction flask. Add 100 mL of anhydrous dichloromethane.

  • Initial Cooling: Cool the stirred suspension of aluminum chloride in an ice-water bath to 0-5 °C.

  • Addition of Reactants: In a separate beaker, dissolve 2,2-dimethylsuccinic anhydride (32.0 g, 0.25 mol) in chlorobenzene (56.3 g, 0.50 mol) and 50 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.

  • Reaction Initiation: Add the solution from the addition funnel dropwise to the cold, stirred suspension of aluminum chloride over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction mixture will become dark and viscous, and HCl gas will evolve.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be gently warmed (e.g., to 40 °C) to ensure completion, which can be monitored by Thin Layer Chromatography (TLC). [7]7. Workup - Quenching: In a 1 L beaker, prepare a mixture of crushed ice (~250 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex. [7][9]8. Extraction: Transfer the mixture to a 1 L separatory funnel. Add 100 mL of dichloromethane and shake well. Separate the organic layer. Extract the aqueous layer with an additional 100 mL of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with two 50 mL portions of saturated sodium bicarbonate solution to remove any unreacted anhydride and acidic byproducts, followed by one 50 mL portion of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to yield the pure 3-(4-chlorobenzoyl)-2,2-dimethylpropanoic acid.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or No Yield Inactive catalyst (moisture contamination). [7]Ensure all glassware is scrupulously dry. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). [7]
Deactivated substrate. [7]Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. [7]
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction temperature or time. [7]
High proportion of ortho-isomer High reaction temperature.Perform the reaction at a lower temperature to favor the formation of the sterically less hindered para-isomer. [7]
Incomplete Reaction Insufficient catalyst.Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the product.

Conclusion

The Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride is a robust and reliable method for the synthesis of 3-(4-chlorobenzoyl)-2,2-dimethylpropanoic acid. Careful attention to anhydrous conditions and temperature control is paramount for achieving high yields and regioselectivity. The protocol and insights provided herein serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, enabling the efficient production of this important chemical intermediate.

References

  • Saskoer.ca. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. Available at: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Periasamy, M., & Jayakumar, K. N. (2001). Regioselective Friedel−Crafts Acylation with Unsymmetrical Anhydrides. The Journal of Organic Chemistry, 66(11), 3844–3847.
  • De la Mare, P. B. D., & Ridd, J. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 641.
  • Quora. What happens when chlorobenzene is treated with acetic anhydride in the presence of anhydrous ALCL3?. Available at: [Link]

Sources

Introduction: The Significance of Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered a significant amount of information regarding the aluminum chloride-catalyzed acylation of chlorobenzene. The search results cover the reaction mechanism, the role of the Lewis acid catalyst, the ortho-para directing effect of the chlorine substituent, and the deactivating nature of halogens in electrophilic aromatic substitution. I also found several resources providing experimental protocols, including details on reagent addition, reaction conditions, work-up procedures, and safety precautions for handling aluminum chloride and acetyl chloride.

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Application Note: Aluminum Chloride Catalyzed Acylation of Chlorobenzene

A Comprehensive Guide for Researchers and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1][2] These ketones are pivotal intermediates in the production of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[3] The aluminum chloride (AlCl₃) catalyzed acylation of chlorobenzene, specifically, is a classic example of electrophilic aromatic substitution, yielding chloroacetophenone isomers which are valuable precursors in medicinal chemistry and materials science.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring a robust understanding of the reaction's nuances. We will delve into the mechanistic details, provide a field-proven experimental protocol, and offer insights into troubleshooting and optimization.

Theoretical Background & Mechanism

The acylation of chlorobenzene with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, is a classic electrophilic aromatic substitution reaction.[4][5]

The Role of the Lewis Acid Catalyst:

Anhydrous aluminum chloride is a potent Lewis acid, crucial for activating the acylating agent.[6][7] It coordinates with the halogen of the acyl chloride, facilitating the departure of the halide and generating a highly electrophilic acylium ion.[1][2] This resonance-stabilized acylium ion is the active electrophile that attacks the electron-rich aromatic ring of chlorobenzene.[8]

Caption: The mechanism of Friedel-Crafts acylation of chlorobenzene.

Regioselectivity: The Role of the Chlorine Substituent

The chlorine atom on the benzene ring plays a dual role in this reaction. While it is an electron-withdrawing group due to its inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene, it is also an ortho, para-directing group.[9][10][11] This directing effect is a result of the resonance (+R) effect, where the lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring, increasing electron density at the ortho and para positions.[12][13]

Consequently, the acylation of chlorobenzene yields a mixture of 2-chloroacetophenone (ortho isomer) and 4-chloroacetophenone (para isomer).[5] The para isomer is typically the major product due to steric hindrance at the ortho position from the chlorine atom, which impedes the approach of the bulky acylium ion.[6]

Experimental Protocol: Synthesis of 4-Chloroacetophenone

This protocol provides a reliable method for the synthesis of 4-chloroacetophenone via the Friedel-Crafts acylation of chlorobenzene with acetyl chloride.

Materials and Equipment:

  • Chlorobenzene (reagent grade)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Dry dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]

  • Acetyl chloride is a corrosive and lachrymatory liquid. Handle with extreme care in a fume hood.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.

  • The work-up procedure involves quenching the reaction with ice and acid, which is highly exothermic. Perform this step slowly and with caution.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The entire apparatus must be scrupulously dried to prevent deactivation of the AlCl₃ catalyst.[6]

  • Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and a suitable dry solvent like dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Reactant Addition: In the addition funnel, prepare a solution of chlorobenzene (1 molar equivalent) and acetyl chloride (1 molar equivalent) in the same dry solvent.

  • Acylation Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6] This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization or column chromatography to isolate the desired 4-chloroacetophenone.

Data Summary and Optimization

The regioselectivity and yield of the Friedel-Crafts acylation of chlorobenzene are influenced by several factors. The following table summarizes key parameters and their effects:

ParameterEffect on ReactionOptimization Insights
Temperature Lower temperatures generally favor the formation of the para-isomer due to increased steric hindrance effects.Maintaining a low temperature (0-5 °C) during the addition of reactants is crucial for maximizing the yield of the para product.[6]
Catalyst The nature and amount of the Lewis acid can influence the isomer ratio and reaction rate. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be used.[6]A slight excess of AlCl₃ (1.1-1.2 equivalents) is typically used to ensure complete reaction, as some catalyst may be deactivated by trace moisture.
Solvent The polarity of the solvent can affect the regioselectivity. Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some cases.[6]Dichloromethane is a common and effective solvent. Experimentation with less polar solvents may be warranted for specific optimization goals.
Acylating Agent The steric bulk of the acylating agent can significantly impact the ortho/para ratio. Bulkier acyl groups will favor para substitution.For the synthesis of 4-chloroacetophenone, acetyl chloride is the standard reagent.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides a logical framework for troubleshooting.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Catalyst Was the AlCl₃ anhydrous and fresh? Start->Check_Catalyst Yes Check_Glassware Was all glassware scrupulously dry? Check_Catalyst->Check_Glassware Yes Low_Yield_Conclusion Inactive catalyst or presence of moisture is the likely cause. Repeat with fresh, anhydrous reagents and dry glassware. Check_Catalyst->Low_Yield_Conclusion No Check_Reagents Were the reagents of appropriate purity? Check_Glassware->Check_Reagents Yes Check_Glassware->Low_Yield_Conclusion No Check_Reagents->Low_Yield_Conclusion Yes Check_Reagents->Low_Yield_Conclusion No Impure_Product Product is Impure? Check_Reaction_Time Was the reaction monitored to completion (TLC)? Impure_Product->Check_Reaction_Time Yes Check_Workup Was the work-up and washing procedure followed correctly? Check_Reaction_Time->Check_Workup Yes Impure_Product_Conclusion Incomplete reaction or inadequate purification. Optimize reaction time and/or repeat purification steps (recrystallization, column chromatography). Check_Reaction_Time->Impure_Product_Conclusion No Check_Workup->Impure_Product_Conclusion Yes Check_Workup->Impure_Product_Conclusion No

Caption: A workflow for troubleshooting common issues in the acylation of chlorobenzene.

Common Problems and Solutions:

  • Low or No Product Yield:

    • Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture. Ensure you are using a fresh, unopened container of anhydrous AlCl₃ and that all glassware is thoroughly dried, for instance, by flame-drying under an inert atmosphere.[6]

    • Incomplete Reaction: Monitor the reaction's progress using TLC. If the reaction stalls, gentle warming may be required to drive it to completion.[6]

  • Formation of Side Products:

    • Excess ortho-isomer: As discussed, the formation of the ortho-isomer is a known side reaction. To minimize its formation, maintain a low reaction temperature and ensure slow, controlled addition of the reactants.

    • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the acyl group deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[6]

  • Dark-colored Reaction Mixture or Product:

    • Impure Reagents: The use of impure starting materials can lead to the formation of colored byproducts. Ensure the purity of chlorobenzene and acetyl chloride.

    • Excessive Heating: Overheating the reaction mixture can cause decomposition and the formation of tarry substances. Maintain careful temperature control throughout the reaction.

Conclusion

The aluminum chloride-catalyzed acylation of chlorobenzene is a robust and reliable method for the synthesis of chloroacetophenones. By understanding the underlying mechanistic principles, adhering to a carefully designed experimental protocol, and being prepared to troubleshoot potential issues, researchers can successfully and safely perform this important transformation. The insights provided in this application note are intended to empower scientists in their pursuit of novel chemical entities and the advancement of drug development.

References

  • Benchchem.
  • Quora.
  • YouTube. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?.
  • Allen.
  • Quora. What is the order of the deactivation of a benzene ring in the case of halogens, and why?.
  • Vedantu. Although chlorine is an electron withdrawing group class 11 chemistry CBSE.
  • International Journal of Science and Research.
  • CK-12 Foundation. Although chlorine is an electron withdrawing group, it is ortho and para directing in electrophilic aromatic substitution reactions because chlorine undergoes the SN2 mechanism, also known as Walden inversion. Is it correct?.
  • Master Organic Chemistry. EAS Reactions (3)
  • BYJU'S.
  • Benchchem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • YouTube.
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  • askIITians. On reaction of chlorobenzene with acetyl chloride in presence of AlC.
  • Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • Chemistry LibreTexts.
  • MSU chemistry.
  • Master Organic Chemistry.
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  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University of Missouri–St. Louis.
  • Sigma-Aldrich.
  • Quora. How do do you convert benzene to 4-chloroacetophenone?.
  • brainly.com. [FREE] How do you convert benzene to 4-chloroacetophenone? A.
  • Brainly.in.
  • Journal of Materials and Environmental Science.
  • Google Patents. US1991743A - Process for the preparation of alkyl aryl ketones according to the friedel and crafts reaction.
  • YouTube.
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  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety.
  • ChemicalBook.
  • Lab Alley.
  • University of California, Santa Cruz.
  • Carl ROTH.
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Jim Clark.
  • Fisher Scientific.
  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene | Organic Chemistry.
  • Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity.
  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • Alfa Chemistry. Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

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Application Note: High-Purity Isolation of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Purification Strategies

Introduction

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a carboxylic acid derivative whose structural motif is of significant interest in medicinal chemistry and materials science. As a functionalized building block, its utility in multi-step syntheses is directly dependent on its purity. The presence of residual starting materials, synthetic by-products, or degradation products can lead to undesirable side reactions, lower overall yields, and complicate the structural elucidation of subsequent compounds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles that govern each purification choice. We will explore three primary purification methodologies—recrystallization, acid-base extraction, and chromatography—providing detailed, self-validating protocols and a comparative analysis to guide the selection of the most appropriate technique for your specific needs, whether for bulk purification or for obtaining analytical-grade material.

Physicochemical Profile and Impurity Analysis

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

The structure of this compound contains three key functional regions:

  • A carboxylic acid group (-COOH), which is acidic and provides a handle for acid-base chemistry.

  • A ketone and a chlorophenyl ring , which contribute to the molecule's overall lipophilicity and provide sites for intermolecular interactions.

  • Gem-dimethyl groups , which add steric bulk and increase lipophilicity, potentially influencing crystal lattice formation.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₃ClO₃[1]
Molecular Weight 240.68 g/mol [1]
Predicted XlogP 2.6[1]
Appearance Expected to be a white to off-white solidGeneral chemical knowledge
Key Functional Groups Carboxylic Acid, Ketone, Aryl ChlorideN/A
Anticipated Impurities

The most common synthetic route to this class of compounds is the Friedel-Crafts acylation of chlorobenzene with a succinic anhydride derivative (in this case, 3,3-dimethylsuccinic anhydride).[2][3] This informs the profile of likely impurities:

  • Unreacted Starting Materials: Chlorobenzene and 3,3-dimethylsuccinic anhydride.

  • Isomeric By-products: Although the para-substituted product is electronically and sterically favored, trace amounts of ortho- or meta-acylated isomers may form.

  • Catalyst Residues: Residual aluminum chloride (AlCl₃) or its hydrolysis products.

  • Process Solvents: Solvents used in the reaction or workup (e.g., nitrobenzene, dichloromethane).[2][4]

Method 1: Purification by Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds, particularly at larger scales. It leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

Solvent Selection Strategy

The key to successful recrystallization is selecting the appropriate solvent. Given the molecule's moderate polarity, single-solvent systems like ethanol or ethyl acetate, or a binary solvent system like ethyl acetate/hexane or ethanol/water, are excellent starting points. A systematic screening process is recommended:

  • Place ~20-30 mg of the crude solid in a small test tube.

  • Add the candidate solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for recrystallization.

  • If it is poorly soluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a good candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

Detailed Protocol for Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While stirring, add deionized water dropwise to the hot ethanolic solution until it becomes slightly turbid. The turbidity indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The purity can be assessed by melting point analysis and comparison to the crude material.

Recrystallization Workflow

G cluster_purification Recrystallization Process A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (If Needed) B->C D Cool Slowly to Form Crystals C->D E Isolate via Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Product G->H G cluster_extraction Acid-Base Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer A Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO₃ & Shake A->B C Separate Layers B->C D Neutral Impurities (Discard) C->D Isolate E Sodium Salt of Target Compound C->E Isolate F Acidify with HCl to Precipitate E->F G Filter & Dry F->G H Pure Product G->H

Caption: Separation of an acidic compound from neutral impurities.

Method 3: Chromatographic Purification

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). For this compound, normal-phase column chromatography is highly effective. The polar carboxylic acid and ketone groups will interact strongly with the polar silica gel, while less polar impurities will travel through the column more quickly.

Detailed Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 9:1 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A typical gradient might start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase is highly recommended to suppress the deprotonation of the carboxylic acid on the silica surface, which prevents peak tailing and improves resolution.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Chromatography Workflow

G cluster_chromatography Column Chromatography A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (e.g., TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for purification by column chromatography.

Method Comparison and Selection Guide

Choosing the right purification method depends on the initial purity of the sample, the desired final purity, the quantity of material, and available resources.

MethodPurity AchievableScaleSpeedCost / WasteBest For...
Recrystallization Good to Excellentmg to multi-kgModerateLow / Recyclable SolventsRemoving minor impurities from large batches of crystalline material.
Acid-Base Extraction Good to Excellentmg to kgFastLow / Aqueous WasteRemoving neutral or basic impurities; very effective as a first-pass purification.
Column Chromatography Excellent to Highµg to >100 gSlowHigh / Solvent WasteSeparating complex mixtures or compounds with similar polarities; achieving analytical-grade purity.

Selection Rationale:

  • For a crude product from a well-optimized reaction (>80% purity), recrystallization is often the most efficient method for obtaining large quantities of pure material.

  • If the crude mixture contains significant amounts of non-acidic starting materials or by-products, an initial acid-base extraction is an exceptionally effective and rapid way to remove the bulk of these impurities before a final polishing step like recrystallization.

  • When isomers are present or when the highest possible purity is required for analytical or biological testing, column chromatography is the method of choice.

References

  • 4-(4-Chlorophenyl)-N-(3-hydroxypropyl)-4-oxobutanimidic acid Properties. (n.d.). Mol-Instincts.
  • ethyl 4-(4-chlorophenyl)-4-oxobutanoate. (n.d.). Chemical Synthesis Database.
  • This compound. (n.d.). PubChemLite.
  • 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. (n.d.). Veeprho.
  • Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. (n.d.). Benchchem.
  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). Benchchem.

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Application Notes and Protocols for the Recrystallization of Gem-Dimethyl Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of gem-dimethyl keto acids via recrystallization. This document outlines the fundamental principles, strategic solvent selection, and detailed experimental protocols to achieve high-purity crystalline products essential for downstream applications.

Introduction: The Significance of Purifying Gem-Dimethyl Keto Acids

The gem-dimethyl group, a structural motif featuring two methyl groups attached to the same carbon atom, imparts unique steric and electronic properties to molecules. In the context of keto acids, this functionality can enhance metabolic stability and modulate biological activity, making these compounds valuable intermediates in pharmaceutical and agrochemical research. However, synthetic routes to gem-dimethyl keto acids often yield impurities that can interfere with subsequent reactions or biological assays. Recrystallization is a powerful and economical technique for the purification of these solid compounds, relying on the differential solubility of the target molecule and its impurities in a chosen solvent system at varying temperatures.[1][2] A successful recrystallization can significantly enhance the purity and crystallinity of the final product.

The Science of Solvent Selection: A Rational Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1] The ideal solvent should exhibit high solubility for the gem-dimethyl keto acid at elevated temperatures and low solubility at cooler temperatures, thus maximizing the recovery of the purified compound upon cooling.[1][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).[2]

The "like dissolves like" principle serves as a valuable initial guide.[1] Gem-dimethyl keto acids possess both a polar carboxylic acid group and a less polar ketone and gem-dimethyl moiety. This amphiphilic nature suggests that a range of solvents, from polar to non-polar, or mixtures thereof, could be effective.

A systematic approach to solvent screening is recommended. Small-scale solubility tests with a variety of solvents should be performed to identify promising candidates.

Recommended Solvents and Solvent Systems

Based on the structural characteristics of gem-dimethyl keto acids and empirical data, the following solvents and solvent systems are recommended for initial screening:

  • Single-Solvent Systems:

    • Alcohols (e.g., Methanol, Ethanol): The polar hydroxyl group can interact with the carboxylic acid moiety. A European patent describes a method for purifying various keto acids by slurrying them in an alcohol solvent, such as methanol, at elevated temperatures.[4]

    • Water: Due to the presence of the carboxylic acid group, some smaller gem-dimethyl keto acids may exhibit sufficient solubility in hot water for recrystallization.[5]

    • Esters (e.g., Ethyl Acetate): These solvents of intermediate polarity can often provide the desired solubility profile.[5]

    • Ketones (e.g., Acetone): The carbonyl group of the solvent can interact with the keto acid.[5]

    • Hydrocarbons (e.g., Heptane, Hexane, Toluene): These non-polar solvents are often used as anti-solvents in two-solvent systems but can be effective as single solvents for less polar gem-dimethyl keto acids.[5]

  • Two-Solvent (Binary) Systems: This method is employed when no single solvent provides the ideal solubility profile.[3] It involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.[6]

    • Diethyl Ether / Heptane: A study on the purification of β-keto acids reported the successful crystallization of 2,2-dimethyl-3-oxobutanoic acid from a mixture of heptane with a small amount of diethyl ether.[7]

    • Dichloromethane / Pentane: While not specific to keto acids, this is a common polar/non-polar pairing for recrystallization.

    • Ethanol / Water: A versatile combination for moderately polar compounds.[8]

Summary of Recrystallization Solvents for Specific Gem-Dimethyl Keto Acids
Gem-Dimethyl Keto AcidStructureRecommended Solvent(s)Reference(s)
2,2-Dimethyl-3-oxobutanoic acidCH₃C(O)C(CH₃)₂COOHHeptane / Diethyl Ether[7]
3,3-Dimethyl-2-oxobutanoic acid(CH₃)₃CC(O)COOHWater, Ethyl Acetate, Dichloromethane (for extraction)[5]
General Keto AcidsN/AMethanol, Ethanol, Propanols, Butanols, Pentanols[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the recrystallization of gem-dimethyl keto acids. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly followed.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the desired temperature-dependent solubility has been identified.

Materials:

  • Crude gem-dimethyl keto acid

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Heating source (hot plate with stirrer)

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude gem-dimethyl keto acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[3] Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product in Flask B Add Minimal Hot Solvent A->B C Complete Dissolution B->C D Hot Filtration (Optional) C->D E Slow Cooling to RT D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Single-Solvent Recrystallization Workflow.

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal when a single suitable solvent cannot be identified.

Materials:

  • Crude gem-dimethyl keto acid

  • "Good" solvent (dissolves the compound well)

  • "Poor" solvent (anti-solvent, compound is poorly soluble)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate with stirrer)

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude gem-dimethyl keto acid in a minimal amount of the "good" solvent at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[6]

  • Re-dissolution: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Validation of Purity

The purity of the recrystallized gem-dimethyl keto acid should be assessed to validate the success of the purification process.

Recommended Techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.

Validation_Logic Start Recrystallized Product MP Melting Point Analysis Start->MP TLC TLC Analysis Start->TLC Spectroscopy Spectroscopic Analysis (NMR, IR) Start->Spectroscopy Purity_Check Assess Purity MP->Purity_Check TLC->Purity_Check Spectroscopy->Purity_Check Pure High Purity Confirmed Purity_Check->Pure Criteria Met Impure Further Purification Needed Purity_Check->Impure Criteria Not Met

Caption: Post-Recrystallization Purity Validation.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal.- Gently scratch the inside of the flask with a glass rod to induce nucleation.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too quickly.- Add more of the "good" solvent and reheat to dissolve the oil, then cool slowly.- Use a lower-boiling solvent or a different solvent system.
Low recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of gem-dimethyl keto acids. A methodical approach to solvent selection, coupled with careful execution of the experimental protocol, will consistently yield high-purity crystalline material. The protocols and guidelines presented in these application notes provide a robust framework for researchers to optimize the purification of these valuable compounds, thereby ensuring the integrity of their subsequent scientific endeavors.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from Santa Monica College. [Link]

  • Recrystallization. (n.d.). In Separation and Purification Techniques (Chap. 2, pp. 43-48). [Link]

  • Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2024). Organic Letters. [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from California State University, Northridge. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Retrieved from LookChem. [Link]

  • Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. (2018). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from California State University, Northridge. [Link]

  • Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012). Retrieved from ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Recrystallization I. (n.d.). Retrieved from California State University, Northridge. [Link]

  • Purification process of keto acids. (1998). European Patent Office. [Link]

  • Purification: How To. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]

  • 2,2-dimethyl-3-oxobutyric acid. (n.d.). Retrieved from Stenutz. [Link]

  • Process for purification of carboxylic acids. (1995).
  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. (2009). The Journal of Organic Chemistry. [Link]

  • Solvent design for crystallization of carboxylic acids. (2009). Computers and Chemical Engineering. [Link]

  • Process for purifying an alpha-keto ester. (2011).
  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. (2016). Chemical Communications. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). Scientific Reports. [Link]

  • Carboxylic acid purification and crystallization process. (1991).
  • PROCESS FOR PURIFYING AN a-KETO ESTER. (2011).
  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). AAPS PharmSciTech. [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015). Angewandte Chemie International Edition. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). The Journal of Organic Chemistry. [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2022). Crystals. [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2022). MDPI. [Link]

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Application Note: Strategic Utilization of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (CDMBA) as a pharmaceutical building block.[1]

Executive Summary

This compound (CDMBA) is a specialized keto-acid intermediate distinguished by the presence of a gem-dimethyl group at the


-position relative to the carboxylate.[1] This structural motif is not merely decorative; it exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect)  to accelerate cyclization rates and restrict conformational freedom, thereby enhancing the binding affinity and metabolic stability of downstream pharmaceutical targets.

This guide outlines the synthesis, purification, and transformation of CDMBA into high-value pharmacophores, specifically pyridazinones (cardiotonic/anti-inflammatory agents) and furanones (COX-2 inhibitors).

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name This compound
CAS Registry 52240-20-7 (Analogous Reference)
Molecular Formula

Molecular Weight 240.68 g/mol
Key Functionality

-Keto Acid;

-Dimethyl substitution
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water
pKa (Calc.) ~4.2 (Carboxylic acid)
The Gem-Dimethyl Advantage in Drug Design
  • Metabolic Blockade: The quaternary carbon at the

    
    -position blocks 
    
    
    
    -oxidation, significantly extending the half-life of lipid-mimetic drugs.[1]
  • Conformational Locking: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a reactive conformation for cyclization (e.g., to pyridazinones) or receptor binding.

  • Lipophilicity: The 4-chlorophenyl moiety provides a classic lipophilic anchor, enhancing membrane permeability.

Synthesis Protocols

Method A: The "Precision Route" (Enolate Alkylation)

Recommended for high-purity R&D applications to avoid regiochemical isomers.[1]

Mechanism: This route utilizes the alkylation of an isobutyrate enolate with a phenacyl bromide. It unambiguously yields the 2,2-dimethyl isomer, avoiding the mixture of 2,2- and 3,3-dimethyl isomers often seen in Friedel-Crafts reactions with succinic anhydrides.

Reagents:
  • Methyl isobutyrate (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 equiv)[1]

  • THF (Anhydrous)

  • NaOH (2M aq) for hydrolysis

Step-by-Step Protocol:
  • Enolate Formation:

    • Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C under nitrogen.

    • Add methyl isobutyrate (1.0 equiv) dropwise over 15 minutes.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation:

    • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equiv) in minimal THF.

    • Add this solution dropwise to the enolate mixture at -78°C.

    • Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide should disappear.

  • Hydrolysis:

    • Quench the reaction with sat.

      
      . Extract with EtOAc.
      
    • Dissolve the crude ester in MeOH/THF (1:1) and add NaOH (2M, 3 equiv).

    • Stir at 50°C for 4 hours.

  • Workup:

    • Acidify to pH 2 with 1M HCl.

    • Extract with DCM (3x). Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc to yield CDMBA as a white solid.

Method B: The "Industrial Route" (Friedel-Crafts Acylation)

Suitable for large-scale synthesis where isomer separation is feasible.[1]

Note: The reaction of 2,2-dimethylsuccinic anhydride with chlorobenzene can yield two isomers. The use of


 typically favors the formation of the 3,3-dimethyl  isomer (attack at the less hindered carbonyl). However, modifying conditions (solvent polarity) can shift this ratio. Rigorous characterization (NMR) is required to confirm the 2,2-dimethyl structure. 
Protocol Summary:
  • Suspend

    
     (2.2 equiv) in Chlorobenzene (Solvent/Reagent).
    
  • Add 2,2-Dimethylsuccinic anhydride (1.0 equiv) portion-wise at 0°C.

  • Stir at RT for 12 hours, then heat to 60°C for 2 hours.

  • Quench with ice/HCl.

  • Critical Step: Isolate the acid fraction. The 2,2-dimethyl isomer (sterically hindered acid) may have a different

    
     or crystallization profile compared to the 3,3-dimethyl isomer.
    

Downstream Transformations: The "Warhead" Synthesis

The primary utility of CDMBA is as a precursor to 4,4-dimethyl-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one , a scaffold found in potent PDE3 inhibitors (cardiotonics) and anti-inflammatory agents.[1]

Protocol: Cyclization to Pyridazinone

Objective: Synthesis of the dihydropyridazinone core via condensation with hydrazine.

Reagents:
  • CDMBA (1.0 mmol)

  • Hydrazine monohydrate (1.5 mmol)

  • Ethanol (5 mL)

  • Acetic acid (Cat. 2 drops)

Step-by-Step:
  • Setup: In a 25 mL round-bottom flask, dissolve CDMBA (240 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine monohydrate (75

    
    L, 1.5 mmol) followed by catalytic Acetic Acid.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Observation: A precipitate often forms as the reaction progresses.

  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-water (20 mL).

    • Filter the solid precipitate.[2][3]

    • Wash with cold water and minimal cold ethanol.

  • Validation:

    • Yield: Typically 85-95%.[1]

    • Structure Check: The disappearance of the ketone C=O signal (~1680 cm⁻¹) and appearance of the C=N stretch (~1610 cm⁻¹) in IR confirms cyclization.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways available from the CDMBA scaffold.

CDMBA_Pathways cluster_legend Reaction Types SM Methyl Isobutyrate + 4-Cl-Phenacyl Bromide CDMBA CDMBA (4-(4-Cl-Ph)-2,2-dimethyl-4-oxobutanoic acid) SM->CDMBA 1. LDA, THF, -78°C 2. Hydrolysis Pyridazinone 4,4-Dimethyl-6-(4-Cl-Ph)- dihydropyridazinone (PDE3 Inhibitor Scaffold) CDMBA->Pyridazinone Hydrazine EtOH, Reflux Furanone Furanone Derivatives (COX-2 Inhibitor Scaffold) CDMBA->Furanone Acid Cat. Dehydration Pyrrolidone N-Substituted Pyrrolidones (CNS Active Agents) CDMBA->Pyrrolidone R-NH2 Reductive Amination Cyclization Cyclization Alkylation Alkylation

Caption: Divergent synthesis pathways from CDMBA. The gem-dimethyl group (green node) directs cyclization toward stable heterocycles.[1]

Analytical Standards & Quality Control

When sourcing or synthesizing CDMBA, the following QC parameters are critical to ensure downstream success:

  • Regio-Purity (NMR):

    • Critical Check: In

      
       NMR, the methylene protons (
      
      
      
      ) of the 2,2-dimethyl isomer should appear as a singlet at
      
      
      ~3.2-3.4 ppm (depending on solvent).
    • Contrast: The 3,3-dimethyl isomer would show the methylene protons as a singlet closer to the carboxylate (different shift) or splitting if not perfectly symmetrical? (Actually, both are singlets, but their chemical shift differs due to proximity to C=O vs COOH).

    • Definitive Check: HMBC correlation between the dimethyl carbons and the carboxylate carbonyl confirms the 2,2-position.

  • Impurity Profile:

    • Limit 4-chlorobenzoic acid (degradation product) to <0.5%.[1]

    • Limit residual solvents (Chlorobenzene/THF) which can poison metal catalysts in subsequent coupling steps.

References

  • Friedel-Crafts Chemistry & Regioselectivity

    • Source: "Mechanism of Friedel-Crafts acylation with succinic anhydride."[1][4][5] Chemistry Stack Exchange.

    • URL:[Link]

  • Pyridazinone Synthesis Protocols

    • Source: "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives."[3][4][6] Biomedical and Pharmacology Journal.

    • URL:[Link]

  • Compound Data & Safety

    • Source: PubChem Compound Summary for 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Downstream Product).
    • URL:[Link]

  • Pharmaceutical Applications (PDE Inhibitors)

    • Source: "Various Chemical and Biological Activities of Pyridazinone Deriv
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives from 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1][2] This is due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1][3][4][5] A robust and versatile method for synthesizing the pyridazinone core involves the cyclocondensation of γ-ketoacids with hydrazine derivatives.[6][7] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.[6][8]

These application notes provide a detailed protocol for the synthesis of a specific pyridazinone derivative, 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one, starting from 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Reaction Scheme and Mechanism

The synthesis is a one-pot, two-step process. The initial step is the nucleophilic addition of hydrazine to the ketone carbonyl group of the this compound, forming a hydrazone intermediate. The subsequent step is an intramolecular cyclization, driven by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carboxylic acid carbonyl, leading to the formation of the pyridazinone ring with the elimination of a water molecule.[8] This cyclization is often facilitated by heat.

The general transformation is depicted below:

Figure 1: General Reaction Scheme

G compound1 This compound product 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one compound1->product + Hydrazine Hydrate (Reflux in Ethanol) compound2 Hydrazine Hydrate

Caption: Synthesis of 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one.

Mechanistic Pathway

The reaction proceeds via a well-established cyclocondensation mechanism.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hydrazone Hydrazone_ref Hydrazone Intermediate Cyclization Pyridazinone Ring Water H₂O Cyclization->Water Elimination Hydrazone_ref->Cyclization Nucleophilic Attack (Amide Formation)

Caption: Mechanistic pathway for pyridazinone formation.

Experimental Protocol

This protocol outlines the synthesis of 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
This compoundC₁₂H₁₃ClO₃240.68N/A>98%Commercial Source
Hydrazine Hydrate (80%)N₂H₄·H₂O50.067803-57-880%Commercial Source
Ethanol (Absolute)C₂H₅OH46.0764-17-599.8%Commercial Source
Glacial Acetic AcidCH₃COOH60.0564-19-799.7%Commercial Source
Distilled WaterH₂O18.027732-18-5N/AIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR Spectrometer

  • FT-IR Spectrometer

  • Mass Spectrometer

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.41 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80%, 0.63 mL, ~12.5 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Purification

The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a white crystalline solid.

Characterization Data

The structure of the synthesized 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one can be confirmed by various spectroscopic techniques.[9][10][11][12]

TechniqueExpected Data
¹H NMR δ (ppm): 1.2-1.4 (s, 6H, 2xCH₃), 2.6-2.8 (s, 2H, CH₂), 7.4-7.6 (d, 2H, Ar-H), 7.8-8.0 (d, 2H, Ar-H), 10.5-11.0 (br s, 1H, NH)
¹³C NMR δ (ppm): 25-27 (2xCH₃), 40-42 (C(CH₃)₂), 50-52 (CH₂), 128-130 (Ar-C), 135-137 (Ar-C), 138-140 (Ar-C-Cl), 155-157 (C=N), 170-172 (C=O)
FT-IR ν (cm⁻¹): 3200-3300 (N-H stretch), 1660-1680 (C=O stretch, amide), 1600-1620 (C=N stretch), 1090-1100 (C-Cl stretch)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₄ClN₂O: 237.08; found: 237.1
Melting Point Expected to be in the range of 150-170 °C (literature dependent)
Yield > 85%

Workflow Diagram

G cluster_workflow Experimental Workflow Start Dissolve γ-Ketoacid in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Reflux for 4-6 hours Add_Hydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Periodic Sampling Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize the Product (NMR, IR, MS, MP) Dry->Characterize

Caption: Step-by-step experimental workflow for pyridazinone synthesis.

Safety Precautions

  • Handle hydrazine hydrate with extreme caution as it is corrosive and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethanol is flammable. Avoid open flames and ensure proper grounding of equipment.

  • Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one from this compound. The described method is efficient, high-yielding, and provides a straightforward route to this important class of heterocyclic compounds. The detailed mechanistic insights and characterization data will be valuable for researchers in organic synthesis and medicinal chemistry.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Synthesis and biological evaluation of some new pyridazinone deriv
  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (n.d.). PubMed.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024, December 24). Bentham Science.
  • Full article: Synthesis and biological evaluation of some new pyridazinone deriv
  • Application Notes and Protocols: Synthesis of Pyridazinone Derivatives
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Pyridazin-3-one Deriv
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Physicochemical properties of Pyridazinone. (n.d.).
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv

Sources

Application Notes and Protocols: Reduction of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid to Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid to its corresponding hydroxy acid, 4-(4-chlorophenyl)-4-hydroxy-2,2-dimethylbutanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We present detailed protocols for both achiral and chiral reduction methodologies, offering researchers the flexibility to choose a synthetic route that aligns with their specific requirements for stereochemical control. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic discussions are provided to ensure scientific integrity and reproducibility.

Introduction: Synthetic Importance and Strategic Considerations

The reduction of a ketone to a hydroxyl group is a fundamental transformation in organic synthesis. In the context of this compound, this reduction yields a secondary alcohol, creating a chiral center. The resulting hydroxy acid is a valuable building block in drug development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even detrimental.

The choice of reducing agent and reaction conditions is paramount and is dictated by the desired outcome:

  • Achiral Reduction: For applications where a racemic mixture of the hydroxy acid is acceptable, cost-effective and operationally simple methods using agents like sodium borohydride are preferred.

  • Chiral (Asymmetric) Reduction: When a specific enantiomer of the hydroxy acid is required, more sophisticated methods employing chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) reduction, are necessary to achieve high enantioselectivity.[1][2]

This guide will detail protocols for both approaches, providing the necessary information for researchers to make informed decisions based on their synthetic goals.

Achiral Reduction Protocol: Sodium Borohydride

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for aldehydes and ketones.[3] Its operational simplicity and compatibility with protic solvents make it an ideal choice for the straightforward synthesis of racemic 4-(4-chlorophenyl)-4-hydroxy-2,2-dimethylbutanoic acid.

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[4][5] This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., an alcohol or water) to yield the secondary alcohol.[6] The carboxylic acid moiety of the starting material remains unaffected by the mild conditions of the sodium borohydride reduction.[3]

G start This compound step1 Nucleophilic attack by H⁻ (from NaBH₄) start->step1 NaBH₄, Solvent intermediate Alkoxide Intermediate step1->intermediate step2 Protonation (from solvent) intermediate->step2 H⁺ source end 4-(4-Chlorophenyl)-4-hydroxy-2,2-dimethylbutanoic acid step2->end

Caption: Workflow for the achiral reduction of a keto acid using sodium borohydride.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound254.70102.55 g
Sodium Borohydride (NaBH₄)37.83150.57 g
Methanol (MeOH)32.04-50 mL
Deionized Water (H₂O)18.02-100 mL
1 M Hydrochloric Acid (HCl)36.46As needed-
Ethyl Acetate (EtOAc)88.11-150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.55 g (10 mmol) of this compound in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 0.57 g (15 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the pH of the solution is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and the borate esters formed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[7]

Asymmetric Reduction Protocol: Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of a single enantiomer of 4-(4-chlorophenyl)-4-hydroxy-2,2-dimethylbutanoic acid, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective method.[1] This reaction utilizes a chiral oxazaborolidine catalyst to direct the reduction of the prochiral ketone in an enantioselective manner.[2][8]

Mechanistic Insights

The CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF).[8] This complex then coordinates to the ketone, positioning it in a way that favors hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[2][9] The reaction must be conducted under anhydrous conditions as water can negatively impact the enantiomeric excess.[8]

G cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Formation catalyst Chiral Oxazaborolidine (CBS Catalyst) active_catalyst Active Catalyst-Borane Complex catalyst->active_catalyst + borane Borane (BH₃) borane->active_catalyst + transition_state Chiral Transition State active_catalyst->transition_state Coordination ketone This compound ketone->transition_state product_complex Alkoxyborane Intermediate transition_state->product_complex Hydride Transfer workup Acidic Workup product_complex->workup final_product Enantiomerically Enriched Hydroxy Acid workup->final_product

Caption: Logical workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound254.7051.27 g
(R)- or (S)-CBS Catalyst (e.g., (R)-Me-CBS)Varies0.5Varies
Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF-1010 mL
Anhydrous Tetrahydrofuran (THF)72.11-25 mL
Methanol (MeOH)32.04-10 mL
1 M Hydrochloric Acid (HCl)36.46As needed-
Diethyl Ether (Et₂O)74.12-100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Catalyst Addition: Add the chiral CBS catalyst (0.5 mmol) to the flask, followed by 25 mL of anhydrous THF.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Substrate Addition: Slowly add a solution of 1.27 g (5 mmol) of this compound in 10 mL of anhydrous THF to the catalyst solution over 15 minutes.

  • Borane Addition: Add 10 mL (10 mmol) of 1 M BH₃·THF solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, slowly add 10 mL of methanol to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature and then add 1 M HCl until the solution is acidic.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter and concentrate the organic layer. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Product Characterization

The successful synthesis of 4-(4-chlorophenyl)-4-hydroxy-2,2-dimethylbutanoic acid can be confirmed through various spectroscopic techniques.[10]

  • Infrared (IR) Spectroscopy: Will show a broad O-H stretch for the alcohol (around 3300-3500 cm⁻¹) and the carboxylic acid (around 2500-3300 cm⁻¹), as well as the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).[11][12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton on the carbon bearing the hydroxyl group will appear as a characteristic signal, and the aromatic protons will show a splitting pattern consistent with a para-substituted benzene ring.[10][11]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 60-80 ppm.[10][11]

  • Mass Spectrometry (MS): Will provide the molecular weight of the product.[10]

Conclusion

The reduction of this compound to its corresponding hydroxy acid is a versatile transformation that can be tailored to meet specific synthetic needs. For applications where stereochemistry is not a concern, the use of sodium borohydride offers a simple and efficient method. However, for the synthesis of enantiomerically pure compounds, the CBS reduction provides a reliable and highly selective approach. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully perform these reductions and to understand the underlying chemical principles.

References

  • Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • NROChemistry.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • Wikipedia. Corey–Itsuno reduction.
  • Alfa Chemistry. (2025, February 26).
  • Chemistry LibreTexts. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • ResearchGate.
  • Organic Chemistry Portal.
  • Benchchem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • Google Patents.
  • American Chemical Society. (2021, November 18).
  • ResearchGate. (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
  • ResearchGate. (PDF) Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids.
  • PubMed. (2004, September 15). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
  • FT-IR and NMR spectroscopic studies of salicylic acid deriv
  • Google Patents.
  • Thermo Fisher Scientific.
  • PrepChem.com. Synthesis of 4-hydroxy-2,2-dimethylbutanoic acid phenylmethyl ester.
  • ACS Publications. (2016, August 17).
  • PMC. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis.
  • PMC - NIH. Methods for Hydroxamic Acid Synthesis.
  • Organic Chemistry Portal.
  • MDPI. (2021, May 15). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis.
  • Benchchem.
  • Britannica. (2026, January 22). Carboxylic acid - Hydroxy, Keto, Acids.
  • datapdf.com. Efficient Syntheses for Optically Pure Stereogenically Labile 4-Substituted-2-hydroxytetronic Acids The aci-reductone 4-(4-chlor.
  • ResearchGate. (2025, August 6). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Organic Syntheses Procedure. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE.
  • Google Patents.
  • PubChem. 4-Hydroxy-2,2-dimethylbutanoic acid | C6H12O3 | CID 13884593.
  • Chegg.com. (2020, April 1). Solved Consider the two-step synthesis of | Chegg.com.
  • ChemSynthesis. (2025, May 20). 4-amino-2,2-dimethylbutanoic acid - 138146-22-2, C6H13NO2, density, melting point, boiling point, structural formula, synthesis.
  • PubChemLite. 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

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Application Notes and Protocols for the Cyclization of 2,2-Dimethyl-4-aryl-4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indanones and the Utility of γ-Keto Acids

The 1-indanone scaffold is a privileged structural motif found in a multitude of biologically active molecules and natural products. Its presence is integral to the pharmacological activity of various compounds, including anti-inflammatory agents, central nervous system modulators, and anticancer drugs. Consequently, the development of efficient and robust synthetic routes to substituted indanones is of significant interest to the drug development and medicinal chemistry communities.

One of the most direct and atom-economical approaches to constructing the indanone core is through the intramolecular cyclization of γ-keto acids. Specifically, 2,2-dimethyl-4-aryl-4-oxobutanoic acids serve as highly valuable precursors for the synthesis of 3,3-dimethyl-1-indanones, a class of compounds with applications ranging from perfumery to materials science and pharmaceuticals. The gem-dimethyl substitution at the 2-position not only introduces a key structural feature but also kinetically favors the cyclization process through the well-established Thorpe-Ingold effect.

This technical guide provides a comprehensive overview of the primary cyclization protocols for 2,2-dimethyl-4-aryl-4-oxobutanoic acids, focusing on the widely employed intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of the reaction.

The Underlying Chemistry: Intramolecular Friedel-Crafts Acylation

The cyclization of 2,2-dimethyl-4-aryl-4-oxobutanoic acids to their corresponding 3,3-dimethyl-1-indanones is predominantly achieved via an intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic substitution of an aromatic proton by an in-situ generated acylium ion, leading to the formation of a new carbon-carbon bond and the closure of the five-membered ring.

The reaction is typically catalyzed by strong Brønsted or Lewis acids. Polyphosphoric acid (PPA) is a particularly effective and commonly used reagent for this transformation, acting as both a catalyst and a dehydrating agent.[3][4] Other strong acids such as sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃) can also be employed.[5][6]

The Thorpe-Ingold Effect: A Driving Force for Cyclization

A key factor influencing the facility of this cyclization is the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[7][8][9] The presence of the two methyl groups on the carbon atom alpha to the carboxylic acid constrains the rotational freedom of the molecular chain. This steric hindrance brings the reactive termini—the aromatic ring and the carboxylic acid—into closer proximity, thereby increasing the probability of a successful intramolecular reaction and accelerating the rate of cyclization.[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 2,2-dimethyl-4-aryl-4-oxobutanoic acid, and its subsequent cyclization to the corresponding 3,3-dimethyl-1-indanone.

Protocol 1: Synthesis of 2,2-Dimethyl-4-phenyl-4-oxobutanoic Acid

This protocol describes the synthesis of the starting material via a Friedel-Crafts acylation of benzene with 3,3-dimethylsuccinic anhydride.

Materials:

  • 3,3-Dimethylsuccinic anhydride

  • Anhydrous benzene (or other suitable aromatic solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Reagent Charging: To the flask, add anhydrous benzene (150 mL) and 3,3-dimethylsuccinic anhydride (0.1 mol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (0.22 mol) in portions with vigorous stirring. An exothermic reaction will occur with the evolution of HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a 5% NaHCO₃ solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,2-dimethyl-4-phenyl-4-oxobutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization to 3,3-Dimethyl-1-indanone

This protocol details the intramolecular Friedel-Crafts acylation of 2,2-dimethyl-4-phenyl-4-oxobutanoic acid to yield 3,3-dimethyl-1-indanone using polyphosphoric acid.[3][4]

Materials:

  • 2,2-Dimethyl-4-phenyl-4-oxobutanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, place 2,2-dimethyl-4-phenyl-4-oxobutanoic acid (0.05 mol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask. PPA is highly viscous, so it may need to be warmed slightly to facilitate transfer.

  • Reaction: Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction mixture will become homogeneous and may change color. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water, followed by a saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3,3-dimethyl-1-indanone can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Cyclization Protocols

ParameterPolyphosphoric Acid (PPA)Sulfuric Acid (H₂SO₄)Aluminum Chloride (AlCl₃)
Catalyst Type Brønsted AcidBrønsted AcidLewis Acid
Role Catalyst & Dehydrating AgentCatalyst & Dehydrating AgentCatalyst
Typical Temp. 80-100 °C0 °C to room temperature0 °C to room temperature
Reaction Time 1-3 hours2-6 hours1-4 hours
Work-up Quenching on ice, extractionQuenching on ice, extractionHydrolysis, extraction
Advantages Good yields, relatively mildReadily availableHigh reactivity
Disadvantages Viscous, difficult to handlePotential for sulfonationStoichiometric amounts needed

Visualization of Key Processes

Friedel_Crafts_Acylation cluster_start Starting Material Synthesis cluster_cyclization Intramolecular Cyclization Aromatic Aromatic Compound (e.g., Benzene) KetoAcid 2,2-Dimethyl-4-aryl- 4-oxobutanoic Acid Aromatic->KetoAcid Friedel-Crafts Acylation Anhydride 3,3-Dimethylsuccinic Anhydride Anhydride->KetoAcid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->KetoAcid Indanone 3,3-Dimethyl-1-indanone KetoAcid->Indanone Intramolecular Friedel-Crafts Acylation PPA Polyphosphoric Acid (PPA) PPA->Indanone Mechanism KetoAcid 2,2-Dimethyl-4-aryl-4-oxobutanoic Acid Protonation Protonation of Carbonyl Oxygen by PPA KetoAcid->Protonation AcyliumIon Formation of Acylium Ion Intermediate Protonation->AcyliumIon ElectrophilicAttack Intramolecular Electrophilic Attack on Aromatic Ring AcyliumIon->ElectrophilicAttack SigmaComplex Formation of Sigma Complex ElectrophilicAttack->SigmaComplex Deprotonation Deprotonation to Restore Aromaticity SigmaComplex->Deprotonation Indanone 3,3-Dimethyl-1-indanone Deprotonation->Indanone

Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.

References

  • Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of cyclo-pentane-1: 1-diacetic acid. J. Chem. Soc., Trans., 107, 1080-1098. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The influence of the gem-diethyl group. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effects on cyclization reactions. Chemical reviews, 105(5), 1735-1766. [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Mendoza, A. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 29. [Link]

  • Szymańska, E., & Gzella, A. K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 473–492. [Link]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Bagal, D. B., & Bhanage, B. M. (2015). Transition-metal-catalyzed carbonylation of C–H bonds. The Chemical Record, 15(5), 865-883. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 111(5), PR215-PR283. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911. [Link]

  • Taber, D. F., & Neubert, P. (2009). The synthesis of substituted indoles. Tetrahedron, 65(42), 8563-8576. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic press. [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, a valuable building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers substantial improvements over classical heating methods, including dramatically accelerated reaction times, often from hours to minutes, enhanced product yields, and improved safety through precise temperature and pressure control.[1][2][3][4][5] This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis, detailing the reaction's principles, a step-by-step experimental guide, and product characterization.

Introduction: The Advantages of Microwave Chemistry

The synthesis of carboxylic acids is a fundamental transformation in organic chemistry. However, traditional methods for oxidizing alkyl groups often necessitate harsh conditions and long reaction times, leading to side product formation and safety concerns. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to circumvent these issues.[1][2][3] By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly through direct interaction with polar molecules, a process known as dielectric heating.[5][6] This efficient energy transfer significantly accelerates reaction rates, leading to cleaner reactions with higher yields.[4][5] The precise control over reaction parameters offered by dedicated microwave reactors further enhances reproducibility and safety.[7]

This guide presents a validated protocol for the microwave-assisted oxidation of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one to this compound, highlighting the practical benefits of this green chemistry approach.[1][2][3]

Reaction Principle and Mechanism

The synthesis involves the oxidation of the benzylic position of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a classic and effective choice for converting alkylarenes to carboxylic acids.[8][9] The reaction is typically performed in an alkaline medium to enhance the oxidizing power of the permanganate ion.[10]

The mechanism is thought to proceed via a free-radical pathway, initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion.[8] This is followed by a series of oxidation steps, ultimately leading to the formation of the corresponding benzoic acid. Any alkyl group with a benzylic hydrogen can be oxidized back to a carboxylic acid group on the benzene ring.[10] Microwave irradiation accelerates this process by rapidly supplying the necessary activation energy.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierCAS No.
1-(4-chlorophenyl)-2,2-dimethylpropan-1-oneReagentSigma-Aldrich941-52-6
Potassium Permanganate (KMnO₄)ACS ReagentFisher Scientific7722-64-7
Sodium Hydroxide (NaOH)ACS ReagentVWR1310-73-2
Hydrochloric Acid (HCl), concentratedACS ReagentJ.T. Baker7647-01-0
Dichloromethane (CH₂Cl₂)HPLC GradeMerck75-09-2
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich7757-82-6
Deionized Water------7732-18-5
Microwave Reactor---CEM, Anton Paar---
Standard Laboratory Glassware---------
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[11]

  • Potassium Permanganate: A strong oxidizer. Avoid contact with combustible materials.[12][13] Handle in a well-ventilated fume hood.[14]

  • Acids and Bases: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to prevent skin and eye damage.

  • Dichloromethane: A volatile solvent. All handling must be performed within a fume hood.

  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[15][16] Do not use a domestic microwave oven.[15] Ensure vessels are properly sealed and do not exceed the recommended pressure and temperature limits.[17] Always allow the vessel to cool before opening.[17]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one (1.0 mmol, 196.68 mg), potassium permanganate (4.0 mmol, 632.0 mg), and 5 mL of a 2 M aqueous sodium hydroxide solution.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

    • Maximum Pressure: 20 bar

  • Work-up and Isolation: After the reaction, allow the vessel to cool to approximately 50 °C before removal.[17]

    • Carefully uncap the vessel in a fume hood.

    • Quench the excess permanganate by slowly adding a saturated aqueous solution of sodium sulfite until the purple color disappears, resulting in a brown precipitate of manganese dioxide (MnO₂).

    • Filter the mixture through a pad of Celite to remove the MnO₂.

    • Transfer the filtrate to a separatory funnel and acidify to a pH of ~2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Workflow Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. We will explore the underlying principles of the reaction, troubleshoot common issues, and provide detailed, field-tested protocols.

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction is robust but requires careful control of conditions to maximize the yield of the desired para-substituted product and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism in three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of the 2,2-dimethylsuccinic anhydride. This polarization facilitates the cleavage of the C-O bond, forming a highly reactive, resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the para position due to the directing effect of the chlorine atom and steric hindrance at the ortho positions. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.[2]

  • Deprotonation: A weak base, typically [AlCl₃(OH)]⁻ formed from traces of moisture, removes the proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product complexed with AlCl₃.[2]

Q2: Why is aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts?

A2: In theory, AlCl₃ is a catalyst. However, the carbonyl group of the resulting ketone product is also a Lewis base and strongly coordinates to the AlCl₃.[3] This forms a stable complex that deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of AlCl₃ relative to the anhydride is required to drive the reaction to completion. Often, a slight excess is used to account for any deactivation by atmospheric moisture.[4]

Q3: Why is the para-substituted product the major isomer?

A3: The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. However, due to the steric bulk of both the incoming acyl group and the chlorine atom, the electrophilic attack at the ortho position is significantly hindered. Consequently, the reaction overwhelmingly favors substitution at the sterically more accessible para position.[4][5] Reaction temperature can also influence the isomer ratio, with lower temperatures generally favoring higher para selectivity.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: AlCl₃ is extremely hygroscopic and is deactivated by moisture.[4] 2. Deactivated Substrate: Chlorobenzene is less reactive than benzene.[4] 3. Insufficient Reaction Time/Temp: The reaction may not have reached completion.1. Use fresh, anhydrous AlCl₃ from an unopened container. Ensure all glassware is flame-dried or oven-dried. Conduct the reaction under an inert atmosphere (N₂ or Ar).[4] 2. Use a slight excess (1.1-1.2 equivalents) of AlCl₃ to ensure sufficient activation of the anhydride.[4] 3. Monitor reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Formation of Impurities 1. Side Reactions: Possible formation of the ortho or meta isomers.[6] 2. Incomplete Reaction: Presence of unreacted starting materials. 3. Workup Issues: Hydrolysis of the product-catalyst complex is incomplete.1. Maintain a low reaction temperature (0-5 °C) during the addition of reagents to maximize para selectivity.[4] 2. Ensure sufficient reaction time as confirmed by TLC analysis. 3. During workup, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl to ensure complete decomposition of the aluminum chloride complex.[7]
Product is an Oily Residue, Not a Solid 1. Presence of Solvent: Residual solvent (e.g., chlorobenzene, carbon disulfide) may be trapped. 2. Impure Product: The presence of isomeric byproducts or other impurities can lower the melting point and prevent crystallization.1. Ensure the product is thoroughly dried under a vacuum after filtration. 2. Purify the crude product via recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) or by column chromatography on silica gel.[3][7]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G Start Reaction Complete CheckYield Check Crude Yield & Appearance Start->CheckYield YieldLow Problem: Low/No Yield CheckYield->YieldLow No YieldOK Yield is Acceptable CheckYield->YieldOK Yes Cause1 Check Catalyst Activity: - Was AlCl₃ fresh? - Was glassware dry? - Inert atmosphere used? YieldLow->Cause1 Purify Proceed to Purification (Recrystallization/Chromatography) YieldOK->Purify Cause2 Check Reaction Conditions: - Correct stoichiometry? - Sufficient reaction time/temp? - TLC monitoring performed? Cause1->Cause2 If catalyst handling was correct Analyze Analyze Purity (NMR, LC-MS) Purify->Analyze Pure Product is Pure Analyze->Pure Yes Impure Problem: Impurities Detected Analyze->Impure No End Successful Synthesis Pure->End Cause3 Review Workup: - Was quench performed correctly (ice/HCl)? - Efficient extraction? Impure->Cause3 Cause4 Optimize Purification: - Try different recrystallization solvent. - Adjust chromatography gradient. Cause3->Cause4 If workup was correct

Caption: A troubleshooting flowchart for the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized for high yield and purity of the target compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount
2,2-Dimethylsuccinic Anhydride128.131.0(user defined)
Anhydrous Aluminum Chloride (AlCl₃)133.342.2(calculated)
Chlorobenzene112.56~10 (Solvent)(calculated)
Concentrated HCl36.46-(for workup)
Crushed Ice18.02-(for workup)
Toluene92.14-(for recrystallization)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet protected by a drying tube.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (2.2 eq.) and chlorobenzene (~5 times the weight of the anhydride).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Anhydride Addition: Add 2,2-dimethylsuccinic anhydride (1.0 eq.) portion-wise to the cold suspension, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Workup (Quench): In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the stirred ice/HCl slurry. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Once the ice has melted and the complex has fully decomposed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot toluene to obtain pure this compound as a white solid.[3]

Reaction Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Setup Flame-dry glassware (3-neck RBF, dropping funnel) Inert Assemble under N2 atmosphere Setup->Inert Charge Charge AlCl3 and Chlorobenzene Inert->Charge Cool Cool to 0-5 °C Charge->Cool Add Add 2,2-dimethylsuccinic anhydride portion-wise Cool->Add Stir Stir at 0-5 °C, then RT (12-18h) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour mixture onto Ice/HCl Monitor->Quench Extract Separate layers & Extract aqueous phase Quench->Extract Wash Wash combined organic layers Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Recrystallize Recrystallize from Toluene Dry->Recrystallize Product Pure Crystalline Product Recrystallize->Product

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a comprehensive framework for successfully synthesizing this compound. By understanding the reaction mechanism and potential pitfalls, researchers can effectively troubleshoot experiments and optimize conditions to achieve high yields of pure product.

References
  • BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • Jakubik, J. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. (n.d.). IJSTM.
  • Gore, P. H. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. RSC Publishing.
  • RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
  • Clark, J. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide.
  • Friedel-Crafts Acylation. (n.d.).
  • PubChemLite. (n.d.). This compound.
  • BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • BenchChem. (n.d.). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1335–1343.
  • LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Veeprho. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7.
  • Organic Syntheses. (2013, July 3). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the.

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Technical Support Center: Controlling Regioselectivity in 2,2-Dimethylsuccinic Anhydride Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction

Welcome to the technical support center for the regioselective ring-opening of 2,2-dimethylsuccinic anhydride. This unsymmetrical cyclic anhydride is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. However, achieving high regioselectivity during its ring-opening can be a significant challenge. The presence of a quaternary, sterically hindered carbon at the C2 position and a methylene group at the C3 position creates two distinct electrophilic carbonyl centers (C1 and C4). A nucleophile can attack either carbonyl, leading to two different regioisomeric products.

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the factors governing this reaction and to offer practical, field-tested solutions to common experimental challenges. We will delve into the mechanistic principles, provide answers to frequently asked questions, and present detailed troubleshooting protocols to help you achieve your desired regiochemical outcome with high fidelity.

Fundamentals of Regioselectivity in 2,2-Dimethylsuccinic Anhydride Ring Opening

The regioselectivity of the nucleophilic attack on 2,2-dimethylsuccinic anhydride is a classic example of the interplay between steric and electronic effects.[1][2] The outcome of the reaction—whether the nucleophile attacks the C1 carbonyl (adjacent to the quaternary center) or the C4 carbonyl (adjacent to the methylene group)—is not random. It is dictated by a combination of several critical factors.

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk. This physically obstructs the trajectory of the incoming nucleophile, making an attack at the adjacent C1 carbonyl more difficult, especially for large or bulky nucleophiles.[1][3] Consequently, attack at the less hindered C4 carbonyl is often favored.

  • Electronic Effects: The two carbonyl carbons have slightly different electrophilicities. While alkyl groups are generally electron-donating, the precise electronic environment of each carbonyl can influence its reactivity.[1][4] In some cases, electronic factors can override steric considerations, particularly with small, highly reactive nucleophiles.

  • Nature of the Nucleophile: The size, hardness/softness, and overall reactivity of the nucleophile are paramount.

    • Bulky Nucleophiles (e.g., secondary or tertiary amines/alcohols) will almost exclusively attack the less sterically hindered C4 carbonyl.

    • Small, "Hard" Nucleophiles (e.g., ammonia, primary amines, methanol) may show less selectivity, as they can more easily access the C1 position.

  • Catalysts: Lewis acids or bases can be used to modulate the reactivity and selectivity. A Lewis acid can coordinate to one of the carbonyl oxygens, increasing its electrophilicity and potentially directing the nucleophilic attack.[5] Similarly, certain organocatalysts can facilitate specific reaction pathways.[6][7]

  • Solvent and Temperature: The reaction medium can influence the solvation of the reactants and transition states. Temperature can affect the kinetic versus thermodynamic control of the reaction; higher temperatures may favor the thermodynamically more stable product, while lower temperatures often favor the kinetically controlled product.

Mechanistic Pathways

The two primary pathways for the ring-opening of 2,2-dimethylsuccinic anhydride are illustrated below. The goal of a regioselective synthesis is to favor one of these pathways significantly over the other.

G cluster_start Reactants cluster_pathA Pathway A: Attack at C4 (Less Hindered) cluster_pathB Pathway B: Attack at C1 (More Hindered) Anhydride 2,2-Dimethylsuccinic Anhydride TS_A Tetrahedral Intermediate A (at C4) Anhydride->TS_A Kinetically Favored (Less Steric Hindrance) TS_B Tetrahedral Intermediate B (at C1) Anhydride->TS_B Kinetically Disfavored (More Steric Hindrance) Nucleophile Nucleophile (Nu-H) Nucleophile->TS_A Kinetically Favored (Less Steric Hindrance) Nucleophile->TS_B Kinetically Disfavored (More Steric Hindrance) Product_A Product A (4-carboxy-3,3-dimethylbutanoic acid derivative) TS_A->Product_A Ring Opening Product_B Product B (4-carboxy-4,4-dimethylbutanoic acid derivative) TS_B->Product_B Ring Opening

Caption: Regioselective pathways for nucleophilic attack on 2,2-dimethylsuccinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the "default" regioselectivity for the ring-opening of 2,2-dimethylsuccinic anhydride with a simple primary amine like methylamine?

A1: For small, unhindered primary amines, the reaction often yields a mixture of regioisomers. However, the predominant product typically results from the attack at the less sterically hindered C4 carbonyl. The ratio can be sensitive to reaction conditions, but a starting assumption would be a preference for the 4-carboxy-3,3-dimethylbutanamide product. Computational studies on similar systems suggest that even with small nucleophiles, the concerted aminolysis pathway has a lower activation energy.[7]

Q2: Can I use temperature to control the regioselectivity?

A2: Yes, to an extent. Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lowest activation energy (the kinetic product). In this case, attack at the less hindered C4 position is typically the kinetically favored pathway. Conversely, higher temperatures might allow the system to overcome the higher activation barrier for attack at the C1 position, potentially leading to a mixture closer to the thermodynamic equilibrium, which may or may not be the desired outcome.

Q3: Is it possible to force the reaction to occur at the more hindered C1 carbonyl?

A3: Achieving high selectivity for the C1 position is challenging but can be approached in a few ways. One strategy involves using a catalyst that can preferentially activate the C1 carbonyl. For instance, a Lewis acid that coordinates more strongly to the C1 carbonyl due to electronic factors could direct the nucleophile to that site. Another advanced approach could involve intramolecular delivery of the nucleophile from a tether attached to the molecule in a way that geometrically favors attack at C1.

Q4: My reaction is very slow or incomplete. What could be the cause?

A4: Several factors can lead to a sluggish reaction. The nucleophile might be too weak or too sterically hindered. The solvent may not be appropriate for the reaction, leading to poor solubility or stabilization of the transition state. The temperature might be too low. In the case of alcoholysis, the reaction is often slower than aminolysis and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.[8]

Q5: I am seeing the formation of a di-acylated product, especially when using an alcohol as a nucleophile. How can I prevent this?

A5: This can happen if the initially formed hemiester reacts further with another molecule of the alcohol, particularly under forcing conditions or with enzymatic catalysis.[9] To minimize this, use a controlled stoichiometry (ideally 1:1 of anhydride to nucleophile), run the reaction at a lower temperature, and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Significant Mixture of Isomers)

This is the most common issue encountered. The goal is to identify the dominant factor—sterics, electronics, or reaction conditions—and modify the protocol to favor one pathway.

Possible Cause Recommended Solution & Protocol
Nucleophile is too small and reactive. Solution: Increase the steric bulk of the nucleophile if the synthetic route allows. If not, modify the reaction conditions to enhance kinetic control. Protocol: Low-Temperature Screening 1. Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or Toluene) in three separate flasks under a nitrogen atmosphere. 2. Cool the flasks to 0 °C, -20 °C, and -78 °C, respectively. 3. Add the nucleophile (1.05 eq) dropwise to each flask over 15 minutes. 4. Allow the reactions to stir at these temperatures for 4-12 hours, monitoring by TLC or LC-MS. 5. Quench the reaction with a mild acid (e.g., sat. NH4Cl solution) and extract the product. 6. Analyze the crude product ratio by 1H NMR to determine the optimal temperature for selectivity.
Solvent is inappropriately stabilizing both transition states. Solution: Screen different solvents. Aprotic, non-polar solvents often provide better steric control than polar, protic solvents. Protocol: Solvent Screening 1. Set up parallel reactions at the optimal temperature determined above. 2. Use solvents of varying polarity: Toluene (non-polar), Dichloromethane (DCM, moderately polar), Acetonitrile (polar aprotic), and Tetrahydrofuran (THF, ether). 3. Run the reactions under identical conditions (concentration, time, temperature). 4. Analyze the regioisomeric ratio for each solvent to identify the medium that provides the best selectivity.
Reaction is under thermodynamic control. Solution: Ensure the reaction is run under kinetic control. This means using the mildest possible conditions (especially low temperature) that still allow the reaction to proceed to completion. Avoid prolonged heating.
Problem 2: Low or No Yield of Product

If the reaction is not proceeding, the activation barrier is likely too high under the current conditions.

Possible Cause Recommended Solution & Protocol
Weak Nucleophile (especially alcohols). Solution: Add a catalyst to activate the anhydride. For alcoholysis, DMAP is an excellent choice. For aminolysis, a second equivalent of the amine can sometimes act as a general base catalyst.[7] Protocol: DMAP-Catalyzed Alcoholysis 1. Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) and the alcohol (1.1 eq) in anhydrous DCM. 2. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. 3. Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC. 4. Upon completion, wash the reaction mixture with 1N HCl to remove DMAP, followed by brine. 5. Dry the organic layer (e.g., over Na2SO4), filter, and concentrate to obtain the product.
Steric Hindrance is too great. Solution: If both the anhydride and the nucleophile are highly hindered, the reaction may require more forcing conditions. Protocol: Elevated Temperature 1. Dissolve the reactants in a high-boiling point solvent like Toluene or DMF. 2. Heat the reaction mixture to 50-80 °C. Caution: This may negatively impact regioselectivity. 3. Monitor the reaction closely. If selectivity is poor, this approach may not be viable. Consider synthesizing the desired product through an alternative route.
Reagents are wet or degraded. Solution: Ensure all reagents and solvents are anhydrous. 2,2-Dimethylsuccinic anhydride can hydrolyze to the diacid if exposed to moisture, which will not react under these conditions. Use freshly opened or properly stored reagents.
Problem 3: Side Reactions (e.g., Imide Formation)

With amine nucleophiles, particularly at higher temperatures, the initial ring-opened product can cyclize to form a succinimide, releasing a molecule of water.

Caption: Side reaction pathway leading to imide formation.

Possible Cause Recommended Solution & Protocol
High reaction temperature and/or prolonged reaction time. Solution: Avoid heating the reaction unless absolutely necessary. If heating is required to drive the initial ring-opening, use the lowest effective temperature and monitor the reaction to stop it as soon as the anhydride is consumed. Protocol: Condition Optimization 1. Run the aminolysis reaction at room temperature or below (0 °C). 2. If the reaction is slow, consider adding a catalyst (see Problem 2) instead of increasing the temperature. 3. If imide formation is still observed, shorten the reaction time. It is often better to accept a slightly lower conversion of starting material than to have a complex mixture of product and side-product.
Workup conditions are acidic and involve heating. Solution: An acidic workup followed by concentration at high temperatures can promote cyclization. Use a neutral or mildly basic workup if possible, and remove the solvent under reduced pressure without excessive heating (e.g., on a rotary evaporator with a room temperature water bath).

References

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
  • Acid Derivatives General Principles. (n.d.).
  • Kayser, M. A., & Morand, P. (n.d.). Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides.
  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. (n.d.).
  • Nucleophilic acyl substitution (video). (n.d.). Khan Academy.
  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. (n.d.). PubMed.
  • Cyclic anhydride ring opening reactions: theory and applic
  • Succinamic acids. Part II. Anhydrides as intermediates in the aminolysis of n-alkylanilic acids in toluene. (1972). VITAL Repository 5.2.
  • Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. (2019, February 14).
  • Synthesis of 2,2-dimethylsuccinic anhydride. (n.d.). PrepChem.com.
  • 2,2-Dimethylsuccinic anhydride | C6H8O3. (n.d.). PubChem.
  • CAS 17347-61-4: 2,2-Dimethylsuccinic anhydride. (n.d.). CymitQuimica.
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (n.d.).
  • Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. (n.d.).
  • Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. (n.d.).
  • Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. (n.d.). Green Chemistry (RSC Publishing).

Sources

Separating 2,2-dimethyl and 3,3-dimethyl isomers in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the separation of dimethyl-substituted isomers produced during Friedel-Crafts acylation reactions. Here, we provide field-proven insights, troubleshooting protocols, and detailed analytical guidance to help you resolve these common but often complex purification challenges.

A Note on Isomer Nomenclature

Before proceeding, it is important to clarify the nomenclature of the target compounds. The query mentions "2,2-dimethyl" and "3,3-dimethyl" isomers. In the context of a Friedel-Crafts acylation on a simple aromatic ring, this numbering is atypical. Standard IUPAC nomenclature for a disubstituted benzene ring follows a 1-x numbering system. For instance, the acylation of xylenes (dimethylbenzenes) yields specific isomers such as 3,4-dimethylacetophenone or 2,5-dimethylacetophenone.

This guide will address the broader, more common challenge of separating the various dimethylacetophenone isomers generated from the Friedel-Crafts acylation of the three isomers of xylene. The principles and techniques discussed are widely applicable to the separation of other closely related aromatic ketone isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: What isomers should I expect from the Friedel-Crafts acylation of xylene?

A1: The isomers produced depend directly on the starting xylene isomer. The two methyl groups on the benzene ring act as ortho- and para-directors, guiding the incoming acyl group to specific positions. However, steric hindrance often plays a significant role in the final product distribution.[1]

  • Ortho-Xylene (1,2-dimethylbenzene): Acylation primarily yields 3,4-dimethylacetophenone . The alternative position (2,3-dimethylacetophenone) is less favored due to greater steric hindrance between the incoming acyl group and the two adjacent methyl groups.

  • Meta-Xylene (1,3-dimethylbenzene): Acylation yields mainly 2,4-dimethylacetophenone . The methyl groups direct the substitution to the ortho and para positions, and the 4-position is the most accessible. A smaller amount of the 2,6-isomer may form, but it is sterically hindered.

  • Para-Xylene (1,4-dimethylbenzene): Acylation exclusively yields 2,5-dimethylacetophenone , as all available positions are ortho to one of the methyl groups and equivalent.

G cluster_o o-Xylene Acylation cluster_m m-Xylene Acylation cluster_p p-Xylene Acylation o_xylene 1,2-Dimethylbenzene (o-Xylene) o_product 3,4-Dimethylacetophenone (Major Product) o_xylene->o_product Acyl Chloride, AlCl₃ m_xylene 1,3-Dimethylbenzene (m-Xylene) m_product 2,4-Dimethylacetophenone (Major Product) m_xylene->m_product Acyl Chloride, AlCl₃ p_xylene 1,4-Dimethylbenzene (p-Xylene) p_product 2,5-Dimethylacetophenone (Sole Product) p_xylene->p_product Acyl Chloride, AlCl₃ SeparationWorkflow Crude Crude Reaction Mixture Distillation Fractional Vacuum Distillation Crude->Distillation Large BP difference? Chromatography Column Chromatography Crude->Chromatography Small BP difference Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Recrystallization Recrystallization (of solid derivatives) Chromatography->Recrystallization If solid Chromatography->Analysis Recrystallization->Analysis Analysis->Chromatography No PureIsomers Pure Isomers Analysis->PureIsomers Purity >98%?

Sources

Minimizing polymerization side reactions in chlorobenzene acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of chlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction while minimizing common side reactions, particularly polymerization. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Minimizing Polymerization and Other Side Reactions

This section addresses specific issues you may encounter during the Friedel-Crafts acylation of chlorobenzene, with a focus on preventing the formation of polymeric byproducts.

Issue: Reaction Mixture Becomes a Dark, Tarry, or Insoluble Mass

This is a clear indication of significant side reactions, most commonly polymerization of the chlorobenzene substrate. Strong Lewis acids, especially aluminum chloride (AlCl₃), can initiate cationic polymerization of aromatic compounds, a process that competes with the desired acylation reaction.

Primary Causes & Troubleshooting Steps:

  • Aggressive Lewis Acid Catalyst:

    • Explanation: Aluminum chloride is a very strong Lewis acid, which, while effective for activating the acylating agent, can also protonate the aromatic ring, initiating polymerization.[1] This is particularly problematic under harsh conditions.

    • Troubleshooting:

      • Switch to a Milder Lewis Acid: Consider replacing AlCl₃ with milder alternatives such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[1] These catalysts are less prone to inducing polymerization.

      • Use Catalytic Amounts: If possible, use catalytic amounts of the Lewis acid. While traditional Friedel-Crafts acylation often requires stoichiometric amounts of AlCl₃ due to product complexation, some modern protocols with alternative catalysts allow for substoichiometric use.[2][3]

      • Consider Heterogeneous Catalysts: Solid acid catalysts like zeolites or clays can provide a milder reaction environment and are more easily separated, reducing the risk of continued side reactions during workup.[1]

  • Elevated Reaction Temperature:

    • Explanation: Higher temperatures increase the rate of all reactions, including the undesired polymerization pathway. Forcing conditions can lead to charring and polymerization.[4]

    • Troubleshooting:

      • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture in an ice bath (0 °C) or even lower is a standard practice to suppress side reactions.[1]

      • Controlled Addition: Add the Lewis acid and the acylating agent slowly and portion-wise to the cooled chlorobenzene solution. This helps to dissipate the heat of reaction and avoid localized temperature spikes.

  • Presence of Moisture:

    • Explanation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water not only deactivates the catalyst but can also contribute to the formation of Brønsted acids (like HCl from the reaction with the acyl chloride), which can also catalyze polymerization.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use, preferably by flame-drying or oven-drying.[4]

      • Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous reagents and solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism leading to polymerization during the acylation of chlorobenzene?

A1: The polymerization of chlorobenzene in the presence of a strong Lewis acid like AlCl₃ is a form of electrophilic aromatic substitution that runs amok. The Lewis acid can generate a potent electrophile (a proton or a carbocation) that attacks a chlorobenzene molecule. This newly formed carbocation can then act as an electrophile itself, attacking another chlorobenzene molecule. This process repeats, leading to the formation of long-chain polymers. Halobenzenes have been shown to polymerize under the influence of aluminum chloride.[5]

cluster_acylation Desired Acylation Pathway cluster_polymerization Undesired Polymerization Pathway Chlorobenzene1 Chlorobenzene AcylatedProduct Acylated Chlorobenzene Chlorobenzene1->AcylatedProduct Electrophilic Attack Acylium Acylium Ion (R-C=O)+ Chlorobenzene2 Chlorobenzene Carbocation Chlorobenzene Carbocation Chlorobenzene2->Carbocation Protonation Proton H+ (from trace H2O or catalyst) Polymer Polymeric Byproducts Carbocation->Polymer Attack on another Chlorobenzene molecule

Caption: Competing pathways in chlorobenzene acylation.

Q2: Why is a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylation?

A2: The product of the acylation reaction is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis basic site that forms a stable complex with the Lewis acid catalyst (AlCl₃). This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst is consumed for each equivalent of product formed, necessitating a stoichiometric or slightly excess amount.[3]

Q3: How does the choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) affect side reactions?

A3: Both acyl chlorides and acid anhydrides can be used as acylating agents.[6] Acyl chlorides are generally more reactive. When using an acid anhydride, the reaction generates a carboxylic acid as a byproduct, which can also complex with the Lewis acid. The choice may depend on the specific substrate and desired reactivity, but the fundamental principles for avoiding polymerization (catalyst choice, temperature control) remain the same.

Q4: I am getting a poor ortho/para isomer ratio. How can I improve the selectivity for the para product?

A4: The acylation of chlorobenzene typically yields a mixture of ortho- and para-substituted products, with the para isomer being the major product due to steric hindrance at the ortho position.[4] To favor the formation of the para isomer:

  • Lower the Reaction Temperature: Lower temperatures generally increase the selectivity for the thermodynamically more stable para isomer.[4]

  • Choice of Solvent and Catalyst: The nature of the Lewis acid and the polarity of the solvent can also influence the isomer ratio.[4] Experimenting with different conditions may be necessary to optimize for the desired isomer.

Data Summary: Comparison of Lewis Acid Catalysts

CatalystRelative StrengthPropensity for PolymerizationTypical ConditionsKey Advantages
AlCl₃ Very StrongHighStoichiometric, Anhydrous, Low Temp.High reactivity, widely used
FeCl₃ StrongModerate to HighStoichiometric, AnhydrousLess expensive than AlCl₃
ZnCl₂ ModerateLow to ModerateStoichiometric or CatalyticMilder, better functional group tolerance[1]
SnCl₄ ModerateLow to ModerateStoichiometric or CatalyticMilder than AlCl₃[1]
BF₃·OEt₂ MildLowStoichiometric or CatalyticGood for sensitive substrates[1]
Zeolites Mild (Solid Acid)Very LowCatalytic, Higher Temp.Recyclable, easy separation[2]

Experimental Protocol: Synthesis of 4-Chloroacetophenone

This protocol provides a general method for the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, incorporating best practices to minimize side reactions.

Materials:

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Dry carbon disulfide (or another suitable dry, inert solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the system from atmospheric moisture.

  • Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and a dry solvent like carbon disulfide. Cool the mixture in an ice bath with stirring.

  • Addition of Reactants:

    • Add chlorobenzene (1 molar equivalent) to the dropping funnel. Slowly add the chlorobenzene to the stirred suspension of aluminum chloride.

    • Next, add acetyl chloride (1 molar equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux and keeps the temperature low.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen chloride gas subsides. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with a suitable solvent like diethyl ether.

    • Combine the organic layers, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate the desired para-isomer from the ortho-isomer and any unreacted starting materials.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Flame-dried glassware (Inert atmosphere) b Add AlCl3 & Solvent a->b c Cool to 0 °C b->c d Slowly add Chlorobenzene c->d e Dropwise addition of Acetyl Chloride d->e f Stir at RT & Monitor (TLC) e->f g Quench with Ice/HCl f->g h Extract with Ether g->h i Purify (Recrystallization/ Chromatography) h->i

Caption: Experimental workflow for chlorobenzene acylation.

References

  • Halobenzenes polymerize with AlCl-CuCl catalyst. C&EN Global Enterprise. Available at: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate. Available at: [Link]

  • What happens when chlorobenzene is treated with CH3Cl in presence of anhydrous AlCl3? Filo. Available at: [Link]

  • Chlorobenzene on reaction with CH3−Cl in presence of AlCl3 will give. Infinity Learn. Available at: [Link]

  • Write the reaction for chlorobenzene with CH3Cl/anhydrous AlCl3. Filo. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • What happens when chlorobenzene is treated with methyl chloride in presence of AlCl3 and mention which will be the major product? Quora. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

Sources

Troubleshooting low conversion rates in 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific Friedel-Crafts acylation reaction. As Senior Application Scientists, we understand that achieving high conversion rates and purity is paramount. This resource combines fundamental chemical principles with practical, field-tested solutions to help you navigate the complexities of this synthesis.

Understanding the Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound is achieved through a Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the anhydride to form a highly reactive acylium ion electrophile.[3][4][5] The aromatic ring of chlorobenzene then attacks this electrophile, leading to the formation of the desired product after an aqueous workup to decompose the catalyst complex.[6][7]

Troubleshooting Guide: Low Conversion Rates and Common Issues

Low conversion rates are a frequent challenge in this synthesis. The following section addresses the most common causes and provides actionable solutions.

Issue 1: Minimal or No Product Formation

Question: I've followed the standard protocol, but my reaction shows little to no formation of the desired product. What are the likely causes?

Answer: This is a common and frustrating issue, often pointing to problems with the reagents or reaction setup. Here’s a systematic approach to troubleshooting:

  • Inactive Catalyst: Anhydrous aluminum chloride is extremely sensitive to moisture.[7] Any contamination with water will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying under a stream of inert gas (nitrogen or argon).[7] Use a fresh, unopened container of high-purity anhydrous aluminum chloride. Handle the catalyst quickly in a dry environment, ideally within a glovebox or under a positive pressure of inert gas.

  • Poor Quality Reagents: The purity of your starting materials is critical.

    • Solution: Use freshly distilled chlorobenzene and ensure the 2,2-dimethylsuccinic anhydride is of high purity and dry. Impurities in the chlorobenzene can compete in the reaction, while moisture in the anhydride will quench the catalyst.

  • Deactivated Aromatic Ring: Chlorobenzene is an electron-deactivated aromatic ring due to the inductive effect of the chlorine atom.[7] This makes it inherently less reactive than benzene in Friedel-Crafts reactions.[7]

    • Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often necessary to drive the reaction forward.[6][7] Unlike some catalytic reactions, Friedel-Crafts acylations typically require at least one equivalent of the catalyst because the product ketone complexes with the Lewis acid.[6]

Issue 2: Low Yield Despite Some Product Formation

Question: I am getting some of the correct product, but my yield is consistently below 50%. How can I improve this?

Answer: Low yields, even with product formation, suggest suboptimal reaction conditions or inefficient workup. Consider the following factors:

  • Insufficient Reaction Time or Temperature: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes lead to undesirable side products. Optimization studies are recommended to find the ideal balance.[8][9][10]

  • Inadequate Mixing: In a heterogeneous reaction mixture, proper mixing is essential for efficient mass transfer.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the aluminum chloride and facilitate contact between the reactants.

  • Suboptimal Stoichiometry: The molar ratios of your reactants and catalyst are crucial.

    • Solution: While a 1:1 molar ratio of chlorobenzene to anhydride is typical, slight adjustments may be necessary. A common starting point for the catalyst is 1.1 to 1.2 molar equivalents relative to the limiting reagent.[7]

  • Inefficient Workup and Product Loss: The product may be lost during the extraction and purification steps.

    • Solution: During the aqueous workup, ensure the pH is acidic enough to fully protonate the carboxylic acid, making it soluble in the organic phase. Perform multiple extractions with a suitable solvent (e.g., diethyl ether or dichloromethane) to maximize recovery from the aqueous layer.[1][7]

Issue 3: Formation of Isomeric Impurities

Question: My product is contaminated with an isomeric species. How can I improve the regioselectivity of the reaction?

Answer: The chloro group in chlorobenzene is an ortho-, para-director. Therefore, the formation of 4-(2-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a potential side reaction.[1] The desired para-isomer is typically the major product due to reduced steric hindrance.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically less stable ortho-isomer.

    • Solution: Conducting the reaction at lower temperatures (e.g., 0-5 °C) generally enhances the selectivity for the para-isomer.[7]

  • Solvent Effects: The choice of solvent can influence the isomer ratio.[11]

    • Solution: Non-polar solvents like carbon disulfide or 1,2-dichloroethane are commonly used and often favor para-substitution.[1] Polar solvents like nitrobenzene can sometimes alter the selectivity profile.[11]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride used as the catalyst?

A1: Aluminum chloride is a powerful Lewis acid. It accepts a pair of electrons from the anhydride, leading to the formation of a highly electrophilic acylium ion.[3][12] This acylium ion is the key reactive species that is attacked by the electron-rich aromatic ring of chlorobenzene.[4][5][13] Other Lewis acids like iron(III) chloride can also be used, but aluminum chloride is often the most effective for this type of transformation.[14]

Q2: Can I use a different solvent for this reaction?

A2: Yes, but the choice of solvent can significantly impact the reaction's success.[15] The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include carbon disulfide, 1,2-dichloroethane, and nitrobenzene.[1] It's important to note that the solvent must be anhydrous to prevent deactivation of the catalyst.[16] Some studies have also explored solvent-free conditions.[17]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl and carboxylic acid functional group stretches.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, this reaction involves several hazardous materials.

  • Anhydrous Aluminum Chloride: Reacts violently with water. Handle with extreme care in a dry environment.[7]

  • Chlorobenzene and Solvents: These are often flammable and toxic. Always work in a well-ventilated fume hood.[1]

  • Workup: The quenching of the reaction with water and acid is highly exothermic and releases HCl gas. This should be done slowly and cautiously in an ice bath within a fume hood.[1][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols and Data

General Experimental Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.2 molar equivalents) and a dry, inert solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0-5 °C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of 2,2-dimethylsuccinic anhydride (1.0 molar equivalent) and chlorobenzene (1.0-1.1 molar equivalents) in the same dry solvent.

  • Reaction: Add the reactant solution dropwise to the stirred catalyst suspension over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
No productInactive (wet) catalystUse fresh, anhydrous AlCl₃; ensure all glassware is flame-dried.
Poor quality reagentsUse purified/distilled starting materials.
Low YieldIncomplete reactionIncrease reaction time and/or temperature; monitor by TLC/HPLC.
Inefficient workupEnsure acidic pH during extraction; perform multiple extractions.
Isomeric ImpuritiesHigh reaction temperatureConduct the reaction at a lower temperature (0-5 °C).
Unsuitable solventUse a non-polar solvent like 1,2-dichloroethane or carbon disulfide.

Visualizing the Process

Workflow for Troubleshooting Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Rate Observed check_catalyst Is the AlCl₃ active and anhydrous? start->check_catalyst check_reagents Are reactants pure and dry? check_catalyst->check_reagents Yes solution_catalyst Use fresh, anhydrous AlCl₃. Flame-dry all glassware. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (time, temp) optimal? check_reagents->check_conditions Yes solution_reagents Purify/distill starting materials. check_reagents->solution_reagents No check_workup Is the workup procedure efficient? check_conditions->check_workup Yes solution_conditions Optimize time and temperature. Monitor reaction progress (TLC/HPLC). check_conditions->solution_conditions No solution_workup Ensure proper pH during extraction. Perform multiple extractions. check_workup->solution_workup No

Caption: A logical workflow for diagnosing and resolving low conversion rates.

Key Steps in the Synthesis and Workup

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Catalyst Suspension (AlCl₃ in dry solvent) B 2. Reactant Addition (Chlorobenzene + Anhydride) A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Quenching (Ice/HCl) C->D Reaction Complete E 5. Extraction D->E F 6. Washing & Drying E->F G 7. Purification (Recrystallization/Chromatography) F->G

Caption: The main stages of the synthesis and purification process.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemnotate. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • ResearchGate. Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. [Link]

  • ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

  • ResearchGate. Optimization of the Friedel-Crafts reaction conditions. [a]. [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.[Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • ResearchGate. Reaction condition optimization for Friedel–Crafts alkylation.a) a). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • PMC. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Filo. Explain Fridal-craft's acylation reaction in chlorobenzene. [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • University of California, Santa Cruz.
  • Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • PubChem. This compound. [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • YouTube. The major product formed in the Friedel-Craft acylation of chlorobenzene is ...... [Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

  • Veeprho. 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. [Link]

  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid at ₹ 3000/kg | Hyderabad | ID. [Link]

Sources

Technical Support Center: Removing Unreacted Chlorobenzene from 4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of residual chlorobenzene from 4-oxobutanoic acid derivatives. Chlorobenzene is frequently used as a high-boiling solvent or reactant in syntheses like the Friedel-Crafts acylation to produce these valuable keto-acid intermediates.[1][2] However, its complete removal is critical due to its potential toxicity and interference in subsequent synthetic steps.[3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific derivative.

Initial Assessment: Which Purification Path Should I Choose?

The first step in any purification strategy is to understand the physical properties of your specific 4-oxobutanoic acid derivative and how they compare to chlorobenzene. This initial analysis will guide you to the most efficient and effective separation technique.

Table 1: Comparative Physical Properties

PropertyChlorobenzene4-oxobutanoic acid (Example 1)4-oxo-4-phenylbutanoic acid (Example 2)
Molecular Weight 112.56 g/mol [3]102.09 g/mol [4][5]178.18 g/mol [6][7]
Boiling Point (°C) 131-132 °C[8][9]248.6 °C[4]Decomposes
Melting Point (°C) -45.6 °C[1][9]202-203 °C (in methanol)[10]114-117 °C[6]
State at STP Colorless Liquid[8][11]SolidWhite Crystalline Solid[6]
Water Solubility Practically insoluble[8][11]SolubleSparingly soluble
Key Functional Groups Aryl HalideAldehyde, Carboxylic AcidKetone, Carboxylic Acid
Visualizing Your Decision Process

Before diving into specific troubleshooting, use the following flowchart to determine a logical starting point for your purification.

G cluster_0 start Reaction Work-up Complete. Crude product contains Chlorobenzene (CBZ) and 4-oxobutanoic acid derivative (4-OBA). prop_check Is the 4-OBA derivative a solid at room temp? start->prop_check distill_check Is the boiling point of 4-OBA >180°C and thermally stable? prop_check->distill_check Yes extraction_check Is the 4-OBA derivative an acid? prop_check->extraction_check No (It's an oil) distill_check->extraction_check No end_recrys Recrystallization distill_check->end_recrys Product is Solid Primary Method end_distill Vacuum Distillation distill_check->end_distill Product is Liquid Primary Method end_extract Liquid-Liquid Extraction (pH Swing) extraction_check->end_extract chroma_check Are other methods ineffective or is high purity required? end_chroma Column Chromatography chroma_check->end_chroma end_extract->chroma_check Trace CBZ remains caption Decision logic for selecting a purification method.

Caption: Decision logic for selecting a purification method.

Troubleshooting Guides & FAQs

Q1: I tried rotary evaporation, but the chlorobenzene isn't being removed. What's wrong?

Answer: This is a common issue stemming from chlorobenzene's relatively high boiling point (132 °C at atmospheric pressure).[8][9] Standard laboratory rotary evaporators often struggle to achieve the necessary combination of high temperature and low pressure to efficiently remove it.

Root Cause Analysis:

  • Insufficient Vacuum: A weak vacuum pump (e.g., a water aspirator) will not lower the boiling point of chlorobenzene sufficiently for it to evaporate at a reasonable bath temperature. According to Büchi's solvent data, a vacuum of approximately 22 mbar is needed to evaporate chlorobenzene at a 50°C bath temperature.[12]

  • Inadequate Heat: Even with a good vacuum, the bath temperature must be high enough to provide the energy for vaporization. However, excessive heat can lead to the degradation of your 4-oxobutanoic acid derivative.

Solutions & Protocols:

  • High-Vacuum Rotary Evaporation:

    • Protocol: Ensure your rotary evaporator is connected to a high-vacuum pump (capable of <10 mbar). Set the water bath temperature to 50-60°C. The flask should be no more than half full to maximize surface area. Be patient, as removal can still be slow.

    • Why it Works: A strong vacuum significantly lowers the boiling point of chlorobenzene, allowing it to be removed at a temperature that is less likely to decompose your product.

  • Vacuum Distillation (for liquid derivatives):

    • Protocol: If your product is a high-boiling liquid, assemble a simple vacuum distillation apparatus. This provides better separation than rotary evaporation. Collect the chlorobenzene as the distillate.

    • Why it Works: This method is ideal for separating liquids with significantly different boiling points (>50°C difference).[13] Applying a vacuum makes the distillation feasible at lower temperatures, preserving thermally sensitive compounds.

Q2: My liquid-liquid extraction isn't removing the chlorobenzene effectively. How can I improve it?

Answer: The key to a successful extraction lies in exploiting the unique chemical properties of your 4-oxobutanoic acid derivative—specifically, its acidity. A simple organic/aqueous extraction may fail because both your product and chlorobenzene can have some solubility in common organic solvents.

Root Cause Analysis:

  • Incorrect pH: The carboxylic acid group on your product is the most powerful tool you have. At neutral or acidic pH, the product is a neutral organic molecule and will reside in the organic layer with the chlorobenzene.

  • Poor Solvent Choice: The organic solvent used for extraction must be immiscible with water and easily removable later (e.g., diethyl ether, ethyl acetate).

Solutions & Protocols:

  • Acid-Base (pH Swing) Extraction: This is the most robust method for separating acidic products from neutral impurities like chlorobenzene.[14][15]

    • Protocol:

      • Dissolve the crude mixture (product + chlorobenzene) in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • Add a dilute aqueous basic solution, such as 1M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

      • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure (especially with bicarbonate).

      • Allow the layers to separate. The deprotonated carboxylate salt of your product will now be in the aqueous layer, while the neutral chlorobenzene remains in the organic layer.

      • Drain the lower aqueous layer. Repeat the extraction on the organic layer 2-3 times with fresh basic solution to ensure complete transfer of the product.

      • Combine the aqueous layers and carefully re-acidify with a strong acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). Your 4-oxobutanoic acid derivative will precipitate out as a solid or can be extracted back into a fresh portion of organic solvent.

    • Why it Works: Deprotonating the carboxylic acid to its carboxylate salt form makes it ionic and highly water-soluble, effectively separating it from the non-polar, water-insoluble chlorobenzene.[16][17]

G cluster_0 Organic Layer (e.g., Ether) cluster_1 Aqueous Layer org_start Crude Mixture: 4-OBA (neutral) Chlorobenzene (neutral) org_end Chlorobenzene (neutral) process Shake & Separate org_start->process 1. Dissolve aq_start Aqueous Base (e.g., NaHCO3) aq_end 4-OBA Salt (ionic, water-soluble) aq_start->process 2. Add Base process->org_end 3. Separate Layers process->aq_end Product moves to aqueous phase caption Workflow for pH swing liquid-liquid extraction.

Caption: Workflow for pH swing liquid-liquid extraction.

Q3: I still have trace amounts of chlorobenzene after my primary purification. How can I remove it completely?

Answer: Removing the final traces of a high-boiling solvent is a common challenge. At this stage, more sensitive techniques are required.

Solutions & Protocols:

  • Column Chromatography: This is a highly effective method for final purification.[18]

    • Protocol:

      • Choose an appropriate stationary phase (silica gel is standard for normal-phase chromatography).[19]

      • Select a solvent system where your product has an Rf value between 0.2 and 0.4 on a TLC plate. Chlorobenzene is very non-polar and will elute quickly.[20][21]

      • A common solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[19]

      • Load your crude product onto the column and elute with the chosen solvent system. The chlorobenzene will come off the column in the first fractions, well-separated from your more polar keto-acid product.

    • Why it Works: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[22] The non-polar chlorobenzene has very little interaction with the polar silica gel and is quickly washed through the column by the mobile phase, while the more polar 4-oxobutanoic acid derivative is retained longer.[18]

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step.[23][24]

    • Protocol:

      • Select a solvent in which your product is highly soluble when hot but poorly soluble when cold.[25] Chlorobenzene should ideally remain in the cooled solvent (the mother liquor).

      • Dissolve your impure solid in the minimum amount of hot solvent.[25][26]

      • Allow the solution to cool slowly to form pure crystals.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[23]

    • Why it Works: During the slow cooling process, the molecules of your product selectively incorporate into a growing crystal lattice, excluding the differently shaped impurity molecules (chlorobenzene), which remain dissolved in the solvent.[23][27]

References
  • Chlorobenzene - U.S. Environmental Protection Agency. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chlorobenzene: Synthesis, applications and safety hazards | Blog - Chempanda . (n.d.). Retrieved February 15, 2026, from [Link]

  • Chlorobenzene Solvent Properties - Gaylord Chemical . (n.d.). Retrieved February 15, 2026, from [Link]

  • Chlorobenzene - Wikipedia . (2024). Retrieved February 15, 2026, from [Link]

  • 4-OXO-4-PHENYLBUTANOIC ACID - ChemBK . (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization - University of California, Los Angeles . (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization - University of Colorado Boulder . (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization - California State University, Stanislaus . (n.d.). Retrieved February 15, 2026, from [Link]

  • How best to extract reaction products from high boiling solvents - Biotage . (2020, September 21). Retrieved February 15, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts . (2023, January 29). Retrieved February 15, 2026, from [Link]

  • Azeotropic behaviour of (benzene + cyclohexane + chlorobenzene) ternary mixture using chlorobenzene as entrainer at 101.3 kPa - ScienceDirect . (2006). Retrieved February 15, 2026, from [Link]

  • Recrystallization (chemistry) - Wikipedia . (2024). Retrieved February 15, 2026, from [Link]

  • 4-Oxobutanoic acid | C4H6O3 - PubChem . (n.d.). Retrieved February 15, 2026, from [Link]

  • How to remove chlorobenzene : r/OrganicChemistry - Reddit . (2019, April 24). Retrieved February 15, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide . (2025, June 16). Retrieved February 15, 2026, from [Link]

  • 4-oxobutanoic acid - ChemBK . (n.d.). Retrieved February 15, 2026, from [Link]

  • How do organic chemists remove solvents with high boiling points from solution? - Quora . (2017, June 22). Retrieved February 15, 2026, from [Link]

  • (PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate . (2025, December 16). Retrieved February 15, 2026, from [Link]

  • 4-oxobutanoic acid - 692-29-5, C4H6O3, density, melting point, boiling point, structural formula, synthesis . (n.d.). Retrieved February 15, 2026, from [Link]

  • How to remove chlorobenzene : r/chemhelp - Reddit . (2019, April 24). Retrieved February 15, 2026, from [Link]

  • 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3 - PubChem . (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 - PubChem . (n.d.). Retrieved February 15, 2026, from [Link]

  • What are the methods of separation and purification of organic compounds? . (2024, June 19). Retrieved February 15, 2026, from [Link]

  • Can anyone suggest how to remove o-dichlorobenzene from reaction mixture? - ResearchGate . (2015, December 26). Retrieved February 15, 2026, from [Link]

  • Liquid–liquid extraction - Wikipedia . (2024). Retrieved February 15, 2026, from [Link]

  • How to remove Chlorobenzene from the Product? - ResearchGate . (2013, April 3). Retrieved February 15, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem . (2024, August 9). Retrieved February 15, 2026, from [Link]

  • Column chromatography - Columbia University . (n.d.). Retrieved February 15, 2026, from [Link]

  • CN102795959A - Chlorobenzene separation and refinement technique - Google Patents. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog . (2025, June 18). Retrieved February 15, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex . (2025, December 12). Retrieved February 15, 2026, from [Link]

  • Flash Column Chromatography - University of Rochester . (n.d.). Retrieved February 15, 2026, from [Link]

  • Azeotropic Distillation - California State University, Northridge . (2020, April 23). Retrieved February 15, 2026, from [Link]

  • Liquid-Liquid Extraction - Pre-lab - YouTube . (2024, December 18). Retrieved February 15, 2026, from [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI . (n.d.). Retrieved February 15, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex . (2025, May 23). Retrieved February 15, 2026, from [Link]

  • Liquid-Liquid extraction - Chemistry LibreTexts . (2022, June 23). Retrieved February 15, 2026, from [Link]

  • Liquid-Liquid Extraction Equipment and Chemical Separation Solutions | Koch Modular . (n.d.). Retrieved February 15, 2026, from [Link]

  • Separating Compounds by Column Chromatography - Utah Tech University . (n.d.). Retrieved February 15, 2026, from [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic . (1969). Retrieved February 15, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal . (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Solving solubility issues of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Welcome to the Advanced Application Support Center.

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

You are likely here because standard NMR protocols (CDCl₃) have failed to produce a clean, resolved spectrum for This compound .[1] This molecule presents a classic "Janus-faced" solubility challenge: a lipophilic chlorophenyl tail fighting against a hydrophilic, hydrogen-bond-donating carboxylic acid head.[1]

This guide moves beyond basic "add more solvent" advice. We will explore the molecular mechanics causing your issues—specifically carboxylic acid dimerization and keto-enol tautomerism—and provide self-validating protocols to resolve them.

Part 1: The Core Challenge (Root Cause Analysis)

Before fixing the sample, you must understand the invisible interactions in your NMR tube.

The Dimerization Trap

In non-polar solvents like Chloroform-d (


), carboxylic acids do not exist as discrete monomers.[1] They form stable, cyclic dimers held together by two strong hydrogen bonds.
  • Symptom: The acidic proton (-COOH) appears extremely broad (or vanishes) between 10–13 ppm.[1]

  • Symptom: The signals for the gem-dimethyl group (

    
    ) and the methylene linker (
    
    
    
    ) appear broadened or show concentration-dependent chemical shifts.[1]
  • Mechanism: The equilibrium between monomer and dimer is fast on the NMR timescale, causing "exchange broadening."[1]

The Solubility Paradox

While the chlorophenyl group favors organic solvents, the rigid keto-acid backbone can crystallize efficiently, resisting dissolution in cold


.[1] Heating the sample often works temporarily, but precipitation occurs during the acquisition, leading to poor signal-to-noise ratios (SNR).
Part 2: Troubleshooting Tickets (FAQs)
Ticket #001: "My spectrum in CDCl₃ has broad lines and missing peaks."

Diagnosis: Hydrogen-bond networking and slow molecular tumbling.[1] The Fix: You need to disrupt the intermolecular Hydrogen bonds (H-bonds) without destroying the sample.[1]

  • Option A (The "Spike"): Add 1-2 drops of Trifluoroacetic Acid-d (TFA-d) to your

    
     sample.[1]
    
    • Why: TFA is a stronger acid.[1] It breaks the solute's dimers by preferentially H-bonding with the carbonyls, forcing your molecule into a monomeric state.

    • Result: Sharp peaks immediately.[1] The acidic proton will shift to ~11-13 ppm (average of TFA and your acid).[1]

  • Option B (The "Switch"): Move to a polar aprotic solvent.[1]

    • Recommendation:DMSO-d₆ or Acetone-d₆ .[1]

    • Why: These solvents act as H-bond acceptors, effectively "solvating" the acidic proton and breaking the dimers.

Ticket #002: "I see a huge water peak obscuring my region of interest."

Diagnosis: The molecule is hygroscopic, or your solvent is "wet."[1] DMSO-d₆ is notorious for absorbing atmospheric water.[1] The Fix:

  • Use Acetone-d₆ instead of DMSO. It is easier to dry and the water peak appears at ~2.8 ppm, usually clear of your aromatic (7.3-7.9 ppm) and methylene (3.0-3.5 ppm) signals.[1]

  • Molecular Sieves: Add activated 3Å molecular sieves directly to the NMR tube 1 hour before acquisition.

Ticket #003: "The gem-dimethyl singlet is splitting or looking weird."

Diagnosis: Accidental Magnetic Non-equivalence.[1] Explanation: Although the molecule is achiral, restricted rotation around the quaternary carbon (due to the bulky gem-dimethyls and the chlorophenyl ring) can make the two methyl groups magnetically distinct if the temperature is low enough.[1] The Fix: Run a Variable Temperature (VT) experiment . Heating the sample to 40-50°C (in DMSO-d₆) typically coalesces these peaks back into a sharp singlet by increasing rotational freedom.[1]

Part 3: Solvent Selection Protocol (Decision Logic)

Do not guess. Follow this logic flow to select the correct solvent system for your specific analytical goal.

SolventSelection Start START: Define Analytical Goal Goal_Structure Goal: Structural Confirmation (Sharp Peaks) Start->Goal_Structure Goal_Exchange Goal: Prove -COOH Presence (Exchange) Start->Goal_Exchange Goal_Recovery Goal: Recover Sample After Analysis Start->Goal_Recovery Check_Solubility Attempt Solubility in CDCl3 Goal_Structure->Check_Solubility Add_D2O Add D2O Shake (COOH disappears) Goal_Exchange->Add_D2O Switch_Acetone Switch to Acetone-d6 (Easy Evaporation) Goal_Recovery->Switch_Acetone Is_Soluble Soluble? Check_Solubility->Is_Soluble Broad_Peaks Are Peaks Broad? Is_Soluble->Broad_Peaks Yes Switch_DMSO Switch to DMSO-d6 (Best Solubility) Is_Soluble->Switch_DMSO No (Precipitates) Add_TFA Add 10µL TFA-d (Breaks Dimers) Broad_Peaks->Add_TFA Yes Broad_Peaks->Switch_Acetone No (Rare)

Figure 1: Decision Matrix for Solvent Selection. Blue nodes indicate goals; Green/Red nodes indicate optimal solvent actions.[1]

Part 4: Validated Experimental Protocols
Protocol A: The "High-Resolution" Preparation (DMSO-d₆)

Use this for publication-quality spectra where peak integration is critical.[1]

  • Weighing: Weigh 5–10 mg of the acid into a clean vial (not the NMR tube directly, to avoid powder sticking to the walls).

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D) .

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be optically clear.

  • Transfer: Transfer to the NMR tube using a glass pasteur pipette.

  • Acquisition: Set the relaxation delay (

    
    ) to at least 5 seconds. Carboxylic acid protons relax slowly; a short delay will suppress their signal integration.[1]
    
Protocol B: The "D₂O Shake" (Proton Validation)

Use this to prove the peak at ~12 ppm is indeed the Carboxylic Acid.[1]

  • Acquire a standard 1H spectrum in

    
     or Acetone-d₆.[1]
    
  • Add 2 drops of Deuterium Oxide (

    
    ) to the tube.[1]
    
  • Cap and shake vigorously for 60 seconds.

  • Wait 5 minutes for the layers to separate (if using Chloroform) or mix (if using Acetone).

  • Re-acquire the spectrum.[1]

    • Result: The peak at ~12 ppm (COOH) will vanish (exchange with D).[1] The

      
       and Aromatic signals will remain unchanged.[1]
      
Part 5: Reference Data & Expected Shifts

Use this table to benchmark your results. Deviations of >0.2 ppm suggest impurities or pH effects.[1]

Proton EnvironmentMultiplicityApprox Shift (CDCl₃)Approx Shift (DMSO-d₆)Notes
-COOH (Acid)Broad Singlet10.5 – 13.0 ppm12.0 – 13.5 ppmHighly concentration dependent.[1]
Ar-H (Ortho to Cl)Doublet (d)7.3 – 7.5 ppm7.4 – 7.6 ppmPart of AA'BB' system.[1]
Ar-H (Ortho to C=O)Doublet (d)7.8 – 8.0 ppm7.9 – 8.1 ppmDeshielded by carbonyl.[1]
-CH₂- (Methylene)Singlet (s)3.2 – 3.4 ppm3.3 – 3.5 ppmSharp singlet (isolated).[1]
-C(CH₃)₂ (Dimethyl)Singlet (s)1.2 – 1.4 ppm1.1 – 1.3 ppm6H Intensity (strongest peak).[1]

Note: The "Ortho to C=O" protons are significantly downfield due to the anisotropy of the ketone carbonyl.[1]

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, 1997, 62(21), 7512–7515.[1] Link[1]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016, 20(3), 661–667.[1] Link[1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.[1] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.[1] (Chapter 3: Sample Preparation and Solvents). Link

Sources

Handling moisture sensitivity of AlCl3 during Friedel-Crafts reaction

Technical Support Center: Handling Anhydrous Aluminum Chloride ( )[1]

Topic: Handling Moisture Sensitivity of

Role:Status:

Introduction: The "Hidden Stoichiometry" of Moisture

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing stalled conversions, variable yields, or violent exotherms during your Friedel-Crafts alkylations or acylations.

The root cause is often a misunderstanding of Aluminum Chloride (


)



Module 1: Pre-Reaction – Diagnostics & Handling

Before you begin, you must validate the integrity of your catalyst. Using degraded

Visual Diagnostics: Reading Your Reagent
AppearanceDiagnosisTechnical ImplicationAction
White / Off-White Powder High Purity Active Lewis Acid. Stoichiometry calculations will be accurate.Proceed.
Yellow / Pale Grey Trace Contamination Presence of

(yellow) or slight surface hydrolysis.
Proceed with caution. Increase loading by 5-10%.
Dark Grey / Clumped Severe Hydrolysis Significant formation of

and

. Surface area compromised.
Discard. Do not use.
Fuming upon opening Active Hydrolysis The container seal was compromised; atmospheric moisture is reacting now.Vent safely. Test activity before use.
The "Schlenk Transfer" Protocol

Avoid weighing

Step-by-Step Inert Transfer:

  • Preparation: Oven-dry all glassware (flask, funnel, stir bar) >120°C for 2 hours. Cool under

    
     flow.
    
  • The Bridge: If a glovebox is unavailable, use a "solid addition funnel" (powder funnel) with a wide bore, flushed with Argon/Nitrogen.

  • Solvent First: Suspend the

    
     in your anhydrous solvent (DCM, Nitrobenzene) immediately after weighing.
    
    • Why? The solvent acts as a barrier to atmospheric moisture.

  • The Slurry: Never add solid

    
     directly to a hot reaction mixture. Always form a slurry at 
    
    
    first.

Module 2: Reaction Execution & Stoichiometry

The most common failure mode in Friedel-Crafts Acylation is under-dosing the catalyst. Unlike Alkylation, Acylation is not catalytic.[1]

The Stoichiometry Trap

The product of an acylation (a ketone) is a Lewis Base. It complexes with

  • Alkylation: Catalyst is regenerated.[2] (Requires ~0.1 – 0.5 equiv).

  • Acylation: Catalyst is consumed. (Requires >1.0 equiv).[1][3][4]

Impact of Moisture: If your solvent contains 500 ppm water, that water consumes


will stop at 90% conversion
Pathway Logic: The Deactivation Cycle

The following diagram illustrates why moisture leads to both safety hazards (

AlCl3_DeactivationAlCl3Active AlCl3(Lewis Acid)ComplexAl-Aqua Complex[Cl3Al-OH2]AlCl3->Complex Fast (<1s)Product_ComplexProduct-AlCl3 Complex(Stable Adduct)AlCl3->Product_Complex Acylation Pathway(Stoichiometric Trap)MoistureAtmospheric Moisture(H2O)Moisture->ComplexHydrolysisIrreversible HydrolysisComplex->Hydrolysis ExothermicHClHCl Gas Release(Safety Hazard)Hydrolysis->HClInactiveAl(OH)3 / Al-Oxides(Inactive Sludge)Hydrolysis->Inactive

Figure 1: The Deactivation Cycle.[4] Note that moisture competes directly with the reaction pathway, permanently removing active Aluminum species.

Module 3: Quenching & Workup (The Danger Zone)

The "Quench" is the most hazardous step. You are breaking the strong


The "Inverse Quench" Protocol

NEVER add water directly to the reaction flask. This causes pockets of superheated steam and violent eruptions.

Correct Procedure:

  • Prepare the Quench Vessel: A large beaker containing crushed ice and dilute

    
     (1M).
    
    • Why Acid? Acid prevents the formation of insoluble Aluminum Hydroxide (

      
      ) gels, which cause terrible emulsions during extraction. It keeps Aluminum in the aqueous phase as 
      
      
      .
  • Cool the Reaction: Bring your reaction mixture to

    
    .
    
  • Transfer: Slowly pour (or cannula transfer) the reaction mixture INTO the stirred ice/acid .

  • Control: Monitor temperature. Do not let the quench vessel exceed

    
    .[5]
    

Troubleshooting FAQs

Q1: My reaction turns black and tarry immediately. Is this normal?

  • Answer: In many Friedel-Crafts reactions, yes. The "Red/Black Oil" is often the active catalyst-substrate complex (the Gustavson complex). However, if this is accompanied by a burnt smell or low yield, it indicates polymerization.

  • Fix: Lower the temperature.

    
     is aggressive; running at 
    
    
    or
    
    
    often improves selectivity over Room Temperature.

Q2: I see white smoke when I insert my syringe. What is happening?

  • Answer: The "smoke" is

    
     gas formed by 
    
    
    reacting with humidity in the air.[3]
  • Fix: Your inert atmosphere is compromised. Check your

    
     lines and septa. Ensure you are using positive pressure (bubbler) during additions.
    

Q3: The reaction stalled at 60% conversion. Adding more


 later didn't help. Why?
  • Answer: Adding solid

    
     to a reaction in progress is difficult because it doesn't dissolve well in the complexed mixture.
    
  • Fix: Do not add solid. Prepare a concentrated slurry of fresh

    
     in a small amount of dry solvent and cannula it into the reactor.
    

Q4: Which solvent should I use to moderate the reaction?

  • Answer:

    • DCM /

      
      :  Non-coordinating. Reaction is fast and aggressive.
      
    • Nitrobenzene / Nitromethane: Coordinating solvents. They form a weak complex with

      
      , moderating its Lewis acidity. Use these if you have side reactions or decomposition.
      

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting_TreeStartIssue: Low Yield / Stalled ReactionCheck_TypeReaction Type?Start->Check_TypeAcylationAcylationCheck_Type->AcylationAlkylationAlkylationCheck_Type->AlkylationCheck_StoichDid you use >1.1 equiv AlCl3?Acylation->Check_StoichCheck_PolymerIs product poly-alkylated?Alkylation->Check_PolymerCheck_WaterCheck Solvent MoistureCheck_Stoich->Check_WaterYesSoln_StoichIncrease AlCl3 to 1.2-1.5 equiv.(Product complexes catalyst)Check_Stoich->Soln_StoichNoSoln_DryDry Solvent.(Moisture kills catalyst)Check_Water->Soln_DryHigh MoistureCheck_Polymer->Check_WaterNoSoln_TempLower Temp orUse weaker catalyst (FeCl3)Check_Polymer->Soln_TempYes

Figure 2: Diagnostic Logic for Friedel-Crafts Optimization.

References

  • Common Organic Chemistry. Aluminum Chloride (AlCl3).[6][1][2][3][4][7][8][9][10][11] Retrieved from

  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Stoichiometry. Retrieved from

  • University of Notre Dame Safety. Quenching Pyrophoric and Water-Reactive Reagents. Retrieved from

  • Organic Syntheses. Friedel-Crafts Acylation Protocols (Coll. Vol. 2, p. 8). Retrieved from

  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings. Retrieved from

Technical Support Center: Scale-Up of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Optimization of Friedel-Crafts Acylation for Fexofenadine Precursor Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Mission

You are scaling up 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid , a critical C12 intermediate often used in the synthesis of antihistamines like Fexofenadine.

The synthesis relies on the Friedel-Crafts acylation of Chlorobenzene with 2,2-Dimethylsuccinic anhydride (DMSA), catalyzed by Aluminum Chloride (


) . While this chemistry is textbook, the scale-up is notorious for three physical challenges:
  • Extreme Exothermicity: The reaction releases significant heat upon catalyst addition and acylation.

  • The "Red Oil" Phase: The formation of a dense, viscous ionic liquid complex that defies standard agitation.

  • Quenching Violence: Hydrolysis of the aluminum complex generates massive HCl evolution and heat.

This guide addresses these specific bottlenecks.

Module 1: Reaction Initiation & Thermal Management

Q: Why does the reaction temperature spike uncontrollably even when I add the anhydride slowly?

A: You are likely controlling the wrong variable. The heat release is driven by the


 complexation, not just the anhydride addition. 

In this specific Friedel-Crafts acylation, the mechanism involves two distinct thermal events:

  • Activation:

    
     complexes with the anhydride (Exothermic).
    
  • Substitution: The activated acylium species attacks the Chlorobenzene (Highly Exothermic).

The Protocol Correction: Do not mix all reagents and heat. Instead, use a Staged Addition Protocol .

  • Step 1 (Solvation): Charge Chlorobenzene (used as solvent/reactant, typically 4–6 volumes).

  • Step 2 (Catalyst Loading): Add

    
     (2.2 – 2.5 equivalents) at ambient temperature. Note: This slurry is relatively stable.
    
  • Step 3 (Controlled Addition): Add 2,2-Dimethylsuccinic anhydride (solid or melt) slowly while maintaining the internal temperature between 0°C and 5°C .

    • Why? This controls the formation of the acylium ion.

  • Step 4 (Reaction): Only after addition is complete, slowly ramp the temperature to 20–25°C (or reflux, depending on kinetics) to drive the substitution.

Key Insight: The regioselectivity (attacking the less hindered carbonyl of the anhydride) is kinetically favored at lower temperatures. High-temperature spikes during addition increase the risk of ring-opening the "wrong" way or promoting polymerization.[1]

Module 2: Mixing Dynamics & The "Red Oil" Phenomenon

Q: My agitator torque maximizes halfway through the reaction, and I see a dark sludge at the bottom. What is this?

A: You have encountered the "Red Oil" phase—a dense, ionic liquid complex of the product ketone and aluminum chloride.

This is not a precipitate; it is a separate liquid phase that is denser than Chlorobenzene and extremely viscous (>500 cP). If your impeller is too high, the Chlorobenzene layer spins on top while the reactive "Red Oil" sits stagnant at the bottom, leading to stalled conversion and hot spots.

Troubleshooting Table: Agitation Strategies

ScaleRecommended ImpellerWhy?
< 1 L Overhead Stirrer with Anchor or Helix bladeStandard magnetic bars will seize. You need wall-to-wall scraping.
1 L - 20 L Pitch-Blade Turbine (PBT) + BafflesProvides axial flow to lift the heavy oil phase into the solvent.
> 20 L Retreat Curve or Double Tier (PBT + Anchor)The bottom anchor keeps the oil moving; the top turbine disperses it.

Critical Process Parameter (CPP): Ensure your Power per Unit Volume (P/V) remains constant during scale-up. Do not scale based on tip speed alone, as this will fail to suspend the dense phase.

Module 3: Quenching & Work-Up (Safety Critical)

Q: When I quench the reaction with water, it erupts. How do I manage the HCl evolution at scale?

A: Never perform a "Direct Quench" (water into reaction) on a Friedel-Crafts scale-up. You must use an "Inverse Quench."

Direct quenching accumulates unreacted water in the vessel until the exotherm triggers, leading to a "runaway" hydrolysis that flashes the solvent and releases a massive slug of HCl gas.

The Validated Protocol: Inverse Quench

  • Receiver Preparation: In a separate vessel, prepare a chilled solution of dilute HCl (approx. 1M) or water.[1][2][3][4]

  • Transfer: Slowly transfer the reaction mixture (the Red Oil/Chlorobenzene mix) into the stirred aqueous acid.

    • Rate Control: The transfer rate is limited by your scrubber's capacity to handle HCl off-gassing.

  • Temperature: Keep the quench vessel < 30°C.

Visualizing the Workflow:

QuenchWorkflow Start Reaction Complete (AlCl3 Complex Present) Decision Choose Quench Method Start->Decision Direct Direct Quench (Water into Reactor) Decision->Direct Avoid Inverse Inverse Quench (Rxn Mix into Water/Acid) Decision->Inverse Recommended ResultBad Risk: Runaway Exotherm HCl 'Burp' Solvent Flash Direct->ResultBad ResultGood Controlled Hydrolysis Steady HCl Evolution Heat Dissipated Inverse->ResultGood PhaseSep Phase Separation (Organic vs Aqueous) ResultGood->PhaseSep

Caption: Decision tree for safe quenching of Aluminum Chloride mediated reactions.

Module 4: Purification & Quality Control

Q: The crude product is sticky. How do I get a clean solid?

A: The "stickiness" is often due to trapped Chlorobenzene or residual Aluminum salts.

Purification Protocol:

  • Extraction: After the inverse quench, the product is in the Chlorobenzene (organic) layer. Separate the layers while warm (40–50°C) to prevent premature crystallization.

  • Al-Removal Wash: Wash the organic layer with 1N HCl twice. This breaks any lingering Al-chelated species.[1]

  • Crystallization:

    • Distill off excess Chlorobenzene until the volume is reduced to ~2–3 volumes.

    • Cool slowly to 0–5°C. The gem-dimethyl group facilitates crystallization by rigidifying the structure.

    • Anti-solvent (Optional): If yield is low, add Hexane or Heptane to force precipitation.

Regioselectivity Check: The 2,2-dimethyl group creates steric bulk that strongly favors the desired isomer.

  • Desired: this compound.

  • Mechanism: The aromatic ring attacks the methylene (CH2) side of the anhydride, not the dimethyl (CMe2) side.

Mechanistic Pathway:

ReactionMechanism Reagents Chlorobenzene + 2,2-Dimethylsuccinic Anhydride Activation AlCl3 Activation (Attacks less hindered C=O) Reagents->Activation AlCl3 Complex Acylium Ion Complex Activation->Complex Ring Opening Attack Electrophilic Attack (Para-position favored) Complex->Attack Chlorobenzene Product Target Molecule (Al-Salt form) Attack->Product -HCl

Caption: Reaction pathway highlighting the regioselective ring opening of the anhydride.

References

  • US Patent 4,254,129 . Piperidine derivatives. (Primary source for the synthesis of Fexofenadine intermediates via Friedel-Crafts acylation). Link

  • US Patent 5,578,610 . Piperidine derivatives. (Detailed process improvements for the 4-oxobutanoic acid derivative). Link

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • BenchChem Technical Notes . Friedel-Crafts Acylation of Chlorobenzene. (General safety and quenching protocols for aluminum chloride reactions). Link

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid , a critical intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate analogs).

Unlike standard spectral lists, this guide focuses on comparative diagnostics : distinguishing the target compound from its critical regioisomeric impurities and validating the method's performance across different solvent systems.

Executive Summary & Structural Logic

Objective: To establish a self-validating NMR protocol that definitively distinguishes the target molecule from its primary synthetic byproduct, the 3,3-dimethyl regioisomer.

The Compound:

  • IUPAC Name: this compound

  • Core Scaffold: A gem-dimethyl substituted succinic acid derivative.

  • Critical Feature: The placement of the gem-dimethyl group relative to the carboxylic acid determines the chemical shift of the methylene (-CH₂-) linker. This is the primary quality control (QC) checkpoint.

Molecular Structure & Proton Assignment

The molecule possesses four distinct proton environments (excluding the exchangeable COOH).

G Start This compound Aromatic Aromatic Ring (AA'BB') δ 7.4 - 7.9 ppm (4H, Doublets) Start->Aromatic Deshielded by C=O Methylene Methylene (-CH2-) δ 3.33 ppm (2H, Singlet) Start->Methylene Diagnostic Peak (Alpha to Ketone) Methyls Gem-Dimethyl (-C(CH3)2) δ 1.25 ppm (6H, Singlet) Start->Methyls Shielded (Alpha to COOH) Acid Carboxylic Acid (-COOH) δ ~12.2 ppm (1H, Broad) Start->Acid Exchangeable

Figure 1: Structural assignment map highlighting the diagnostic methylene signal.

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the visibility of the carboxylic acid proton and the resolution of the aromatic region.

Comparison: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
-COOH Visibility Excellent (Sharp/Broad Singlet ~12.2 ppm)Poor (Often invisible or extremely broad)DMSO forms strong H-bonds with the acid proton, slowing exchange and sharpening the signal.
Water Peak ~3.33 ppm (Interferes with -CH₂-)~1.56 ppm (Clear of key signals)Critical Risk: In wet DMSO, the water signal overlaps exactly with the diagnostic methylene singlet (~3.33 ppm).
Solubility HighModerate to HighThe polar carboxylic acid moiety is more stable in DMSO.
Aromatic Resolution Good (AA'BB' clearly resolved)ExcellentCDCl₃ provides slightly better dispersion for the aromatic doublets if impurities are present.

Expert Insight: While DMSO-d₆ is the standard for carboxylic acids, the water signal at 3.33 ppm is a major liability because it sits exactly where the target methylene peak appears.

  • Protocol Adjustment: If using DMSO-d₆, you must ensure the solvent is dry (ampoule grade). If the water peak overlaps, run a D₂O exchange experiment (water moves/disappears, target CH₂ remains) or switch to Methanol-d₄ (CH₂ ~3.4 ppm).

Comparative Analysis: Impurity Differentiation

In the Friedel-Crafts synthesis using 2,2-dimethylsuccinic anhydride, two regioisomers are theoretically possible. Distinguishing them is the primary analytical challenge.

The "Shift Shift" Diagnostic

The position of the methylene (-CH₂-) singlet is the definitive structural proof.

CompoundStructureMethylene EnvironmentChemical Shift (δ)
Target Product Ar-C(=O)-CH₂ -C(Me)₂-COOHAlpha to Ketone (Deshielded)3.30 - 3.40 ppm
Regioisomer (Impurity) Ar-C(=O)-C(Me)₂-CH₂ -COOHAlpha to Carboxyl (Less Deshielded)2.50 - 2.65 ppm
Des-Methyl (Impurity) Ar-C(=O)-CH₂-CH₂ -COOHEthylene LinkerTwo Triplets (~3.2 & ~2.6 ppm)

Mechanistic Explanation: In the target molecule, the methylene group is directly adjacent to the electron-withdrawing ketone carbonyl, pushing its resonance downfield to ~3.3 ppm. In the regioisomer, the methylene is adjacent to the carboxylic acid (and insulated from the ketone by the quaternary carbon), resulting in a resonance significantly upfield (~2.6 ppm).

DecisionTree Root Analyze Aliphatic Region (1.0 - 4.0 ppm) CheckMethyls Are there Gem-Dimethyls? (Singlet ~1.2 ppm) Root->CheckMethyls No (Triplets present) Impurity: Des-methyl Analog (Succinic derivative) CheckMethyls->No (Triplets present) No Singlet CheckCH2 Check Methylene (-CH2-) Position CheckMethyls->CheckCH2 Yes (Singlet 6H) Target CONFIRMED TARGET 4-(4-Cl)-2,2-dimethyl-4-oxobutanoic acid CheckCH2->Target Singlet @ ~3.3 ppm Regio IMPURITY: Regioisomer (3,3-dimethyl isomer) CheckCH2->Regio Singlet @ ~2.6 ppm

Figure 2: Logical workflow for identifying the target compound vs. common synthetic impurities.

Detailed Experimental Protocol

To ensure reproducibility and valid comparisons, follow this standardized acquisition workflow.

A. Sample Preparation[3]
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use a fresh ampoule to minimize water content.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. The solution must be clear.

  • Transfer: Transfer to a clean, dry 5 mm NMR tube.

B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Temperature: 298 K (25°C)

  • Number of Scans (NS): 16 (Sufficient for >10 mg)

  • Relaxation Delay (D1): 1.0 second (Minimum). For precise integration of the COOH peak, increase to 5.0 seconds.

  • Spectral Width (SW): 14 ppm (-1 to 13 ppm) to capture the acid proton.

C. Processing & Integration
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Ensure the broad COOH peak (~12.2 ppm) is phased correctly, as it often distorts the baseline.

  • Integration Zones:

    • 12.0–12.5 ppm (1H, br s): COOH

    • 7.85–7.95 ppm (2H, d): Ar-H (Ortho to C=O)

    • 7.50–7.60 ppm (2H, d): Ar-H (Meta to C=O)

    • 3.30–3.35 ppm (2H, s): -CH₂- (Watch for H₂O overlap!)

    • 1.20–1.30 ppm (6H, s): -C(CH₃)₂-

References

  • Synthesis & Characterization of Fibrate Intermediates

    • Source: "Synthesis and characterization of potential impurities in Fenofibrate drug substance", Der Pharma Chemica, 2015.
    • Relevance: Confirms the chemical shifts of the aromatic and aliphatic chains in chlorobenzoyl-butyric acid deriv
    • URL:

  • Regioselectivity in Friedel-Crafts Acylation

    • Source: "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides", ResearchG
    • Relevance: Validates the formation of the 2,2-dimethyl vs 3,3-dimethyl isomers and the steric drivers favoring the target compound.
    • URL:

  • NMR Data for Gem-Dimethyl Succinic Derivatives

    • Source: "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives", Molecules, 2020.[1][2]

    • Relevance: Provides comparative shifts for gem-dimethyl protons alpha to carbonyls vs.
    • URL:

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for Gem-Dimethyl Carbons in Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable tool for molecular structure elucidation. Among its variants, 13C NMR provides a detailed map of the carbon skeleton of a molecule. This guide offers a comprehensive comparison of the 13C NMR chemical shifts for gem-dimethyl carbons in various keto acids, providing experimental data and exploring the underlying principles that govern these spectral features. Understanding these nuances is critical for the unambiguous characterization of novel compounds and for advancing drug discovery programs.

The Foundational Principles of 13C NMR Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS). This shift is highly sensitive to the local electronic environment of the carbon atom. Several key factors influence the 13C chemical shift:

  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. Generally, sp3-hybridized carbons resonate at higher fields (lower ppm values) compared to sp2-hybridized carbons, which are found further downfield.[1][2] Carbonyl carbons (sp2-hybridized) in ketones and carboxylic acids are particularly deshielded and appear at the low-field end of the spectrum.[1][2]

  • Inductive Effects: The presence of electronegative atoms, such as oxygen, withdraws electron density from adjacent carbon atoms. This deshielding effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift (higher ppm value).[1][2]

  • Steric and Anisotropic Effects: The spatial arrangement of atoms and functional groups can also influence chemical shifts. Steric compression, often described by the gamma-gauche effect, can lead to an upfield shift (lower ppm value) for carbons that are in close proximity. Anisotropic effects arise from the magnetic fields generated by pi systems (e.g., carbonyl groups, aromatic rings) and can cause either shielding or deshielding depending on the orientation of the carbon nucleus relative to the pi system.

Comparative Analysis of Gem-Dimethyl Carbons in Keto Acids

The gem-dimethyl group, a common structural motif in natural products and synthetic molecules, presents a unique signature in 13C NMR spectra. When incorporated into a keto acid framework, the chemical shifts of the two methyl carbons and the quaternary carbon to which they are attached are influenced by the relative positions of the keto and carboxylic acid functionalities.

To illustrate these effects, we will compare the 13C NMR data for two representative acyclic keto acids: 2,2-dimethyl-3-oxobutanoic acid and 4,4-dimethyl-3-oxopentanoic acid .

Case Study 1: 2,2-Dimethyl-3-oxobutanoic Acid

In 2,2-dimethyl-3-oxobutanoic acid, the gem-dimethyl group is positioned at the α-carbon relative to the carboxylic acid and at the α'-carbon relative to the ketone.

Structure:

Caption: Structure of 2,2-dimethyl-3-oxobutanoic acid.

Case Study 2: 4,4-Dimethyl-3-oxopentanoic Acid

In 4,4-dimethyl-3-oxopentanoic acid, the gem-dimethyl group is located at the β-carbon relative to the carboxylic acid and at the α'-carbon to the ketone.

Structure:

Caption: Structure of 4,4-dimethyl-3-oxopentanoic acid.

Experimental Data and Interpretation

The following table summarizes the experimental 13C NMR chemical shifts for the gem-dimethyl carbons and the associated quaternary carbon in a related keto ester, providing a basis for our comparative analysis.

CompoundCarbon AtomChemical Shift (δ, ppm)
2,2-Dimethyl-3-oxobutanoic acid 2,2-dimethylpropyl esterC(CH3)223.4
C(CH3)253.6
C=O (ketone)208.7
C=O (ester)172.5

Data obtained from SpectraBase for 2,2-Dimethyl-3-oxobutanoic acid 2,2-dimethylpropyl ester.

Analysis of Chemical Shifts:

  • Gem-Dimethyl Carbons (C(CH₃)₂): The chemical shift of the gem-dimethyl carbons is influenced by both the adjacent quaternary carbon and the nearby carbonyl groups. In the keto ester example, these carbons appear at 23.4 ppm. The deshielding effect of the carbonyl groups is evident when compared to a simple alkane with a gem-dimethyl group.

  • Quaternary Carbon (C(CH₃)₂): The quaternary carbon, being directly attached to the electron-withdrawing carbonyl group of the ester and adjacent to the ketone carbonyl, is significantly deshielded and resonates at 53.6 ppm. The quaternary nature of this carbon often results in a weaker signal intensity in proton-decoupled 13C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Diastereotopicity: In chiral molecules or in achiral molecules in a chiral environment, the two methyl groups of a gem-dimethyl group can become chemically non-equivalent (diastereotopic) and exhibit separate signals in the 13C NMR spectrum. This phenomenon can provide valuable stereochemical information.

Factors Influencing Chemical Shift Variations

The precise chemical shifts of the gem-dimethyl carbons in different keto acids will vary depending on several factors:

  • Position of the Keto Group: The proximity of the electron-withdrawing keto group to the gem-dimethyl moiety is a major factor. As the keto group moves further away from the gem-dimethyl group along the carbon chain, its deshielding influence on the methyl and quaternary carbons is expected to decrease, leading to an upfield shift.

  • Cyclic vs. Acyclic Systems: In cyclic keto acids, conformational constraints and ring strain can significantly impact the chemical shifts of the gem-dimethyl carbons. Steric interactions, such as the γ-gauche effect, where a carbon is shielded by a substituent three bonds away in a gauche conformation, can lead to upfield shifts.

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly for polar molecules like keto acids. Hydrogen bonding interactions between the solvent and the carboxylic acid or keto group can alter the electron density around the carbon nuclei and thus their resonance frequencies.

Experimental Protocols

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following provides a general workflow for the 13C NMR analysis of keto acids.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~20-50 mg of the keto acid in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). prep2 Filter the solution if any solid particles are present. prep1->prep2 acq1 Place the NMR tube in the spectrometer. prep2->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Set up the 13C NMR experiment parameters (e.g., pulse sequence, acquisition time, relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID) data. acq4->acq5 proc1 Apply a window function to the FID (e.g., exponential multiplication). acq5->proc1 proc2 Perform a Fourier Transform (FT) to convert the FID to a frequency-domain spectrum. proc1->proc2 proc3 Phase correct the spectrum. proc2->proc3 proc4 Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS). proc3->proc4

Caption: General workflow for 13C NMR analysis of keto acids.

Key Experimental Considerations:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For more polar keto acids, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) may be more suitable. It is important to note that the chemical shifts can be solvent-dependent.

  • Concentration: A sufficient concentration of the sample is required to obtain a good signal-to-noise ratio in a reasonable amount of time, given the low natural abundance of the 13C isotope.

  • Relaxation Delay (d1): Quaternary carbons often have longer relaxation times. To ensure accurate integration (if required) and to observe these signals effectively, a longer relaxation delay between pulses may be necessary.

  • Advanced NMR Techniques: For complex molecules or for unambiguous assignment of signals, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates carbon signals with their directly attached protons, while HMBC reveals long-range (2-3 bond) C-H correlations.

Conclusion

The 13C NMR chemical shifts of gem-dimethyl carbons in keto acids are a rich source of structural information. By carefully analyzing these shifts, researchers can gain insights into the electronic environment, stereochemistry, and conformation of these important molecules. A thorough understanding of the factors influencing these chemical shifts, coupled with robust experimental techniques, is essential for the accurate characterization of novel keto acids and their derivatives in academic and industrial research, particularly in the field of drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • SpectraBase. 2,2-Dimethyl-3-oxobutanoic acid 2,2-dimethylpropyl ester. [Link]

  • PubChem. 2,2-Dimethyl-3-oxobutanoic acid. [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • PubChem. 4,4-Dimethyl-3-oxopentanoic acid. [Link]

Sources

A Technical Guide to the Mass Spectrometric Fragmentation of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and chemical analysis, the precise structural elucidation and quantification of novel chemical entities are paramount. 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, with a molecular formula of C₁₂H₁₃ClO₃, represents a class of small molecules whose characterization is essential, whether it appears as a synthetic intermediate, a metabolite, or a potential impurity.[1] Its structure, featuring a chlorophenyl ketone, a carboxylic acid, and a sterically hindered gem-dimethyl group, presents a unique analytical challenge and an interesting case for mass spectrometric fragmentation analysis.

This guide provides an in-depth, theoretically grounded exploration of the expected mass spectrometry fragmentation pattern of this compound. In the absence of published experimental spectra for this specific molecule, we will deduce its fragmentation pathway based on established principles of ion chemistry.[2] Furthermore, we will objectively compare the capabilities of mass spectrometry with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive framework for researchers to select the optimal methodology for their analytical objectives.

Molecular Properties and Ionization

  • Compound: this compound

  • Molecular Formula: C₁₂H₁₃ClO₃

  • Monoisotopic Mass: 240.0553 Da[1]

  • Key Structural Features: Aromatic ketone, carboxylic acid, gem-dimethyl group.

For a molecule of this polarity and functionality, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically keeps the parent molecule intact, generating a strong precursor ion signal for subsequent fragmentation analysis (MS/MS).[2] Analysis can be conducted in either positive or negative ion mode, forming the pseudomolecular ions [M+H]⁺ (m/z 241.0626) or [M-H]⁻ (m/z 239.0480), respectively.[1][3] This guide will focus on the fragmentation of the protonated molecule, [M+H]⁺, which is commonly observed in LC-MS analyses.

Part 1: Proposed Mass Spectrometry Fragmentation Pathway (ESI-MS/MS)

Upon introduction into the mass spectrometer and ionization via ESI, the protonated molecule [M+H]⁺ at m/z 241.06 is subjected to collision-induced dissociation (CID). The fragmentation is governed by the relative stability of the resulting fragment ions and neutral losses, with cleavages occurring at the most labile bonds. The primary fragmentation pathways are predicted to be driven by the ketone and carboxylic acid functionalities.

The most prominent fragmentation event anticipated for aromatic ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5] In this molecule, this leads to the formation of the highly stable 4-chlorobenzoyl acylium ion.

Key Predicted Fragmentation Steps:

  • Formation of the 4-Chlorobenzoyl Cation (m/z 139/141): The most favored cleavage is expected at the C3-C4 bond (α-cleavage relative to the ketone). This results in the formation of the resonance-stabilized 4-chlorobenzoyl cation. This fragment is predicted to be the base peak in the spectrum. The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will produce a pair of peaks at m/z 139 and m/z 141.[6]

  • Neutral Loss of Water (m/z 223): Carboxylic acids are known to readily lose a molecule of water (18 Da) under CID conditions.[7] This fragmentation would result in a fragment ion at m/z 223.

  • Neutral Loss of Carbon Dioxide (m/z 197): Decarboxylation, the loss of CO₂ (44 Da), is another common fragmentation pathway for carboxylic acids.[8] This would produce an ion at m/z 197.

  • Cleavage adjacent to the Carboxylic Acid (m/z 155): Cleavage of the C2-C3 bond could lead to the formation of a fragment ion corresponding to the protonated 1-(4-chlorophenyl)ethan-1-one structure, though this pathway is generally less favored than the formation of the acylium ion.

The proposed fragmentation pathway is visualized below.

G cluster_main Proposed Fragmentation Pathway of [M+H]+ cluster_path1 Major Pathway cluster_path2 Minor Pathways mol Precursor Ion [M+H]⁺ m/z 241.06 p1_loss Loss of C₅H₉O₂ mol->p1_loss α-Cleavage p2_frag1 [M+H - H₂O]⁺ m/z 223.05 mol->p2_frag1 Loss of H₂O p2_frag2 [M+H - CO₂]⁺ m/z 197.07 mol->p2_frag2 Loss of CO₂ p1_frag1 4-Chlorobenzoyl Cation [C₇H₄ClO]⁺ m/z 139/141 (Base Peak) p1_loss->p1_frag1

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Predicted MS/MS Fragmentation Data
Fragment Ion Description Proposed Structure m/z (Monoisotopic) Expected Relative Abundance
Protonated Molecule[C₁₂H₁₄ClO₃]⁺241.06Moderate
4-Chlorobenzoyl Cation[C₇H₄ClO]⁺139.00 / 141.00High (Base Peak)
Loss of Water[C₁₂H₁₂ClO₂]⁺223.05Moderate to Low
Loss of Carbon Dioxide[C₁₁H₁₄ClO]⁺197.07Low

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and structural motifs, a comprehensive analytical strategy often involves complementary techniques.

Technique Principle Strengths Limitations Primary Application
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio and fragmentation.High sensitivity and selectivity; provides molecular weight and structural data.Isomers can be difficult to distinguish without chromatographic separation; requires ionization.Quantification and identification in complex matrices (e.g., biological fluids).
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reproducible, and excellent for quantification; non-destructive.[9]Provides no structural information beyond UV spectrum; lower sensitivity than MS.Routine quality control, purity assessment, and quantification of known compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structure elucidation; provides detailed information on atom connectivity.Low sensitivity (requires more sample); complex spectra for mixtures.Definitive structural confirmation of pure compounds.

The choice of technique is dictated by the analytical question. For identifying and quantifying trace amounts of the compound in a complex sample, LC-MS/MS is unparalleled. For routine purity checks of a synthesized batch, HPLC-UV is more practical and cost-effective. For absolute confirmation of a newly synthesized structure, NMR is the gold standard.

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound.

Protocol 1: LC-MS/MS Analysis

This method is designed for the sensitive detection and identification of the target analyte.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Serially dilute the stock solution with 50:50 water:acetonitrile to create working standards and a final sample concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS of the precursor ion at m/z 241.06.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-30 eV to observe both the precursor ion and key fragments.

Protocol 2: RP-HPLC-UV Analysis

This method is suitable for quantification and purity assessment when reference standards are available.[9]

  • Sample Preparation:

    • Prepare a 50 µg/mL solution of the analyte in the mobile phase.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/VIS detector set at a wavelength of 254 nm (based on the chlorobenzoyl chromophore).

    • Injection Volume: 10 µL.

Analytical Workflow Diagram

G cluster_workflow General Analytical Workflow start Sample prep Sample Preparation (Dissolution, Dilution) start->prep analysis Instrumental Analysis prep->analysis lcms LC-MS/MS (Identification/ Quantification) analysis->lcms  Need High Sensitivity/ Structural Clues   hplcuv HPLC-UV (Purity/ Quantification) analysis->hplcuv  Routine QC/ Quantification   nmr NMR (Structure Elucidation) analysis->nmr  Need Definitive Structure   data Data Processing & Reporting lcms->data hplcuv->data nmr->data

Caption: A decision workflow for selecting the appropriate analytical technique.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by a characteristic α-cleavage, yielding a stable 4-chlorobenzoyl cation at m/z 139/141. This distinct fragment serves as a reliable indicator for the presence of this molecule in complex mixtures when analyzed by LC-MS/MS. While mass spectrometry provides unparalleled sensitivity and crucial structural clues, a multi-faceted analytical approach is often necessary. The robust quantitative power of HPLC-UV and the definitive structural elucidation capabilities of NMR spectroscopy are indispensable tools in the modern analytical laboratory. By understanding the strengths and limitations of each technique, researchers can design efficient and effective workflows for the comprehensive characterization of novel chemical compounds.

References

  • AIP Publishing. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. [Link]

  • PubChem. This compound. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

  • Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 399-405. [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Veeprho. 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Paiva, A. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106853-106884. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • University of Alabama at Birmingham. Interpreting LC-MS and MS/MS data. [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Imperative

In the synthesis of high-value antihistamines like Fexofenadine , the intermediate This compound (often referred to as the "Fexofenadine Acid Intermediate") represents a critical control point. Its formation via the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride dictates the stereochemical and regiochemical purity of the final drug substance.

This guide provides a definitive FTIR spectral analysis, moving beyond simple peak listing to a comparative performance evaluation. We analyze how to distinguish this product from its anhydride precursor (unreacted starting material) and its non-methylated analogs (process impurities), providing a self-validating protocol for reaction monitoring.

Structural & Vibrational Logic

The molecule contains four distinct vibrational zones that serve as "fingerprints" for quality control. Understanding the causality of these peaks allows for rapid troubleshooting of the synthesis.

Molecular Architecture & Key Vibrational Modes
  • Zone A: Carboxylic Acid (COOH): The terminal acid group acts as a hydrogen-bond donor/acceptor, creating broad spectral features.

  • Zone B: Aryl Ketone (Ar-C=O): Conjugation with the chlorophenyl ring lowers the wavenumber compared to aliphatic ketones.

  • Zone C: Gem-Dimethyl (C(CH₃)₂): The quaternary carbon introduces specific skeletal vibrations absent in linear analogs.

  • Zone D: Para-Chlorophenyl (p-Cl-Ph): The substitution pattern dictates specific out-of-plane (oop) bending modes.

VibrationalLogic Compound 4-(4-Chlorophenyl)-2,2-dimethyl- 4-oxobutanoic acid COOH Carboxylic Acid (Broad OH: 2500-3300) (C=O: ~1710) Compound->COOH Terminal Group Ketone Aryl Ketone (Conj. C=O: ~1680) Compound->Ketone Linker GemDimethyl Gem-Dimethyl (Split CH3 bend: ~1385/1365) Compound->GemDimethyl Structural Key ArylCl p-Chlorophenyl (C-Cl: ~1090) (oop: ~830) Compound->ArylCl Aromatic Core

Figure 1: Vibrational map linking molecular substructures to specific FTIR spectral regions.

Detailed Spectral Profiling

The following data synthesizes experimental observations with theoretical assignments based on structural analogs (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) and general spectroscopic principles for gem-dimethyl substituted acids.

Table 1: Characteristic Peak Assignments & Diagnostic Value
Wavenumber (cm⁻¹)Functional Group AssignmentMode DescriptionDiagnostic Value (Pass/Fail)
2500 – 3300 O-H (Carboxylic Acid)Broad StretchingPresence: Confirms ring opening of anhydride.
1705 – 1715 C=O (Carboxylic Acid)Stretching (Dimer)Differentiation: Distinguishes acid carbonyl from ketone carbonyl.
1675 – 1685 C=O (Aryl Ketone)Stretching (Conjugated)Identity: Confirms acylation of the aromatic ring. Lower frequency due to conjugation.
1585 – 1595 C=C (Aromatic)Ring StretchingConfirmation: Presence of benzene ring.
1380 – 1390 C-H (Gem-Dimethyl)Bending (Sym/Asym)Specificity: The "Gem-Dimethyl Doublet" (often split ~1385/1365) confirms the dimethyl structure vs. linear impurities.
1085 – 1095 C-Cl (Aryl Chloride)StretchingIdentity: Confirms presence of the chlorine substituent.
820 – 840 C-H (Aromatic)Out-of-Plane BendingRegiochemistry: Strong band characteristic of para-disubstituted benzene.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product's spectrum against its primary "alternatives" in the reaction vessel: the starting material and potential impurities.

Comparison A: Product vs. Precursor (2,2-Dimethylsuccinic Anhydride)

The "Ring Opening" Test: The most critical process check is ensuring the anhydride ring has opened to form the keto-acid.

FeaturePrecursor (Anhydride)Product (Keto-Acid)Interpretation
Carbonyl Region Doublet: ~1850 cm⁻¹ & ~1780 cm⁻¹Two Singlets: ~1710 cm⁻¹ & ~1680 cm⁻¹CRITICAL: Disappearance of the 1850/1780 doublet confirms reaction completion.
Hydroxyl Region Absent (Baseline flat >3000)Broad Band: 2500–3300 cm⁻¹Appearance of OH confirms acid formation.
Comparison B: Product vs. Non-Methylated Analog (Impurity)

The "Gem-Dimethyl" Fingerprint: If succinic anhydride is used by mistake or present as an impurity, the gem-dimethyl peaks provide the only spectral differentiation.

  • Target Product: Shows a characteristic splitting or doublet in the CH bending region (~1385/1365 cm⁻¹) due to the gem-dimethyl group.

  • Non-Methylated Analog: Shows a simpler methylene scissoring band (~1410-1440 cm⁻¹) without the distinct doublet splitting of the quaternary carbon methyls.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that supports regulatory filings (IND/NDA), follow this standardized protocol.

Method: KBr Pellet Transmission

Rationale: Solid-state analysis is preferred for this intermediate to resolve the sharp crystalline peaks of the aromatic system and the specific H-bonding network of the acid dimer.

  • Sample Prep: Mix 2 mg of dried sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation Check:

    • Baseline: Should be >80% T at 4000 cm⁻¹.

    • Anhydride Check: Inspect 1780-1860 cm⁻¹. If peaks exist, FAIL (incomplete reaction).

Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture Isolation Acid/Base Extraction (Isolate Acid) Start->Isolation Drying Vacuum Dry (<1% Moisture) Isolation->Drying FTIR FTIR Analysis (KBr Pellet) Drying->FTIR Check1 Check 1850/1780 cm-1 (Anhydride Peaks) FTIR->Check1 Check2 Check 1385/1365 cm-1 (Gem-Dimethyl) Check1->Check2 Peaks Absent Fail1 FAIL: Reprocess (Unreacted Anhydride) Check1->Fail1 Peaks Present Pass PASS: Proceed to Fexofenadine Synthesis Check2->Pass Doublet Present Fail2 FAIL: Investigate Raw Material (Wrong Anhydride Used) Check2->Fail2 Doublet Absent

Figure 2: Quality Control Decision Tree for Fexofenadine Intermediate Synthesis.

References

  • PubChem Compound Summary. (2025). This compound.[1] National Library of Medicine. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Infrared Spectroscopy of Acid Anhydrides. (Differentiation of cyclic anhydrides vs. acid products). Retrieved from [Link]

  • MDPI Molbank. (2021). Spectroscopic characterization of glutaric acid derivatives and Friedel-Crafts products. (Analogous spectral data for 4-chlorophenyl-4-oxobutanoic derivatives). Retrieved from [Link][2]

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Infrared Spectra of Chlorobenzene and Benzoic Acid Derivatives. Retrieved from [Link]

Sources

HPLC method development for 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision HPLC Profiling of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid: A Comparative Stationary Phase Guide

Executive Summary & Scientific Context

Objective: This guide provides a technical roadmap for the HPLC method development and purity analysis of This compound (hereafter referred to as CDOBA ).

Significance: CDOBA is a critical structural intermediate in the synthesis of Fexofenadine HCl (an H1-receptor antagonist). It is typically synthesized via a Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride.

The Analytical Challenge:

  • Regioisomer Separation: The synthesis inherently produces the ortho-isomer (2-chlorophenyl analog) as a significant impurity. Separating the para-isomer (target) from the ortho-isomer requires high selectivity.

  • Acidic Tailing: The free carboxylic acid moiety (

    
    ) is prone to secondary silanol interactions, leading to peak tailing and poor resolution.[1]
    
  • Hydrophobicity: The gem-dimethyl and chlorophenyl groups create significant hydrophobicity (

    
    ), requiring balanced organic strength.
    

Chemical Profile & Critical Method Parameters (CMP)

Before selecting a column, we must define the physicochemical constraints of the analyte.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Aromatic ring + Keto group + Carboxylic acidRequires UV detection (210–254 nm).[1]
Acidity (

)
~4.2 – 4.5 (Carboxylic acid)Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.[1]
Hydrophobicity Moderate (

)
Requires 40–60% Organic modifier (ACN/MeOH).[1]
Key Impurities Ortho-isomer, Unreacted Anhydride, ChlorobenzeneCritical Pair: Ortho vs. Para isomers.[1]
Visualizing the Impurity Origin (Pathway)

SynthesisPath SM1 Chlorobenzene Reaction Friedel-Crafts Acylation (AlCl3) SM1->Reaction SM2 2,2-Dimethylsuccinic Anhydride SM2->Reaction Target Target: 4-(4-Chlorophenyl)... (Para-Isomer) Reaction->Target Major Product ImpurityA Impurity A: 4-(2-Chlorophenyl)... (Ortho-Isomer) Reaction->ImpurityA Regioisomer (Critical Impurity)

Caption: Synthesis pathway showing the origin of the critical regioisomer impurity (Impurity A).

Comparative Stationary Phase Study

To determine the optimal method, we compared three distinct stationary phase technologies. The goal was to maximize the resolution (


) between the ortho and para isomers while maintaining an acceptable tailing factor (

).
Candidates Evaluated:
  • Column A (Standard C18): High-purity silica, fully end-capped (e.g., Zorbax Eclipse Plus C18).[1] Mechanism: Hydrophobic interaction.

  • Column B (Phenyl-Hexyl): Phenyl ring linked via hexyl chain.[1] Mechanism: Hydrophobic +

    
     interactions (enhanced selectivity for aromatics).[1]
    
  • Column C (Core-Shell C18): Solid core particle (2.6 µm).[1] Mechanism: High efficiency/theoretical plates.[1]

Experimental Conditions (Screening):
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 220 nm.[4]

Performance Data (Comparative Matrix)
ParameterColumn A: Standard C18 (5 µm)Column B: Phenyl-Hexyl (5 µm)Column C: Core-Shell C18 (2.6 µm)
Retention Time (

, Para)
8.5 min9.2 min5.8 min
Selectivity (

, Ortho/Para)
1.051.12 1.05
Resolution (

)
1.8 (Baseline separation)3.5 (Superior separation) 2.2 (Fast separation)
Tailing Factor (

)
1.21.11.3
Verdict Acceptable, but limited robustness.[1]Recommended for Purity. Recommended for High-Throughput.

Analysis of Results:

  • C18 (Standard): Provides adequate separation based on hydrophobicity differences (the ortho isomer is slightly more compact/polar).[1] However, the resolution is tight (

    
     is risky for validation).
    
  • Phenyl-Hexyl: The Winner for Purity . The chlorine atom on the benzene ring creates specific electron density differences between the ortho and para positions. The Phenyl-Hexyl phase engages in

    
     interactions with the analyte, significantly enhancing the selectivity (
    
    
    
    ) between the isomers.
  • Core-Shell: Excellent for speed. If the lab requires analyzing 100+ samples/day, this is the choice, but it lacks the chemical selectivity of the Phenyl phase.

Recommended Protocol: The "Gold Standard" Method

Based on the comparative study, the Phenyl-Hexyl method is selected for high-integrity release testing and purity profiling.

Instrument Parameters
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Column Temperature: 30°C (Controls viscosity and kinetics).[1]

  • Detection: UV-Vis / DAD @ 220 nm (primary) and 254 nm (secondary).[1]

    • Why 220 nm? The carbonyl and carboxylic acid groups absorb well here, increasing sensitivity for non-aromatic impurities (like the anhydride).[1]

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.0 mL of 85% Orthophosphoric acid in 1000 mL HPLC-grade water. (Resulting pH

    
     2.1).[1]
    
    • Note: Do not use acetate or formate buffers if detecting at 220 nm due to high UV cutoff background.

  • Solvent B: 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.06040Initial Hold
2.06040Isocratic Start
15.02080Linear Gradient
18.02080Wash
18.16040Re-equilibration
23.06040End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1][5]

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Caution: Ensure the anhydride starting material is fully hydrolyzed or analyzed immediately, as it is moisture sensitive.

Method Development Workflow (Decision Tree)

This diagram illustrates the logic used to arrive at the recommended method, ensuring self-validation.

MethodDev Start Start: CDOBA Method Dev CheckAcid Analyte is Acidic (pKa ~4.5)? Start->CheckAcid Step1 Set Mobile Phase pH < 2.5 (Use 0.1% H3PO4) CheckAcid->Step1 Yes SelectCol Screen Stationary Phases Step1->SelectCol Comp1 C18 Column: Rs = 1.8 (Marginal) SelectCol->Comp1 Comp2 Phenyl-Hexyl Column: Rs = 3.5 (Excellent) SelectCol->Comp2 Decision Is High Throughput Critical? Comp2->Decision Optimum Select Phenyl-Hexyl (Maximize Selectivity) Decision->Optimum No (Quality First) Fast Select Core-Shell C18 (Maximize Speed) Decision->Fast Yes (Speed First)

Caption: Logical decision tree for selecting the optimal stationary phase based on analyte chemistry.

Troubleshooting & Self-Validation

To ensure the method remains robust (Trustworthiness), monitor these failure modes:

  • Peak Tailing (

    
    ): 
    
    • Cause: Silanol interactions.[5]

    • Fix: Ensure the column is "End-capped."[5] If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase and adjust pH to 2.5 (TEA acts as a silanol blocker).[1]

  • Retention Time Drift:

    • Cause: pH instability.

    • Fix: The

      
       of CDOBA is ~4.5. If mobile phase pH drifts to 3.5, the ionization state changes, causing massive retention shifts. Always keep pH < 2.5. 
      
  • Ghost Peaks:

    • Cause: Fexofenadine synthesis often uses Aluminium Chloride (

      
      ).[1]
      
    • Fix: Residual metal ions can chelate with the keto-acid. Use high-purity solvents and consider a column wash with EDTA if metal contamination is suspected.

References

  • United States Pharmacopeia (USP). USP Monograph: Fexofenadine Hydrochloride. (General reference for related impurity methods and chromatographic conditions). [1]

  • Phenomenex. Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph.[6] (Demonstrates the utility of Phenyl-Hexyl phases for Fexofenadine-related compounds).

  • BenchChem. HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. (Provides troubleshooting specifically for halogenated keto-acid tailing and silanol interactions). [1]

  • Sielc Technologies. Separation of Chlorobenzene on Newcrom R1 HPLC column. (Discusses retention mechanisms for chlorobenzene derivatives).

  • PubChem. this compound (Compound Summary). (Physical property data: pKa, LogP).[1]

Sources

A Comparative Guide to the Biological Activity of 2,2-dimethyl vs. Unsubstituted 4-oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Oxobutanoic Acid and the Rationale for its Dimethylated Analogue

4-Oxobutanoic acid, also known as succinic semialdehyde, is a critical intermediate in the metabolism of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] The catabolism of GABA to succinic acid, which then enters the citric acid cycle, is a two-step enzymatic process. GABA is first converted to succinic semialdehyde by GABA transaminase (GABA-T), and subsequently, succinic semialdehyde is oxidized to succinic acid by succinic semialdehyde dehydrogenase (SSADH).[2][3] Dysregulation of this pathway, particularly deficiencies in SSADH, leads to the accumulation of succinic semialdehyde and its reduction product, γ-hydroxybutyrate (GHB), resulting in a rare and severe neurometabolic disorder.[4]

The chemical scaffold of 4-oxobutanoic acid has also been explored for its potential in drug development, with derivatives exhibiting a range of biological activities. The introduction of a 2,2-dimethyl substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[5][6] This guide will explore the predicted consequences of this structural modification on the biological activity of 4-oxobutanoic acid.

Structure-Activity Relationship (SAR) Analysis: Predicting the Impact of 2,2-Dimethyl Substitution

The introduction of a gem-dimethyl group at the C2 position of 4-oxobutanoic acid is anticipated to profoundly alter its biological properties. This substitution introduces steric hindrance and alters the electronic environment of the carboxylic acid moiety, which can influence metabolic stability, receptor binding, and pharmacokinetic parameters.[5][6]

Predicted Effects on Metabolic Stability

The gem-dimethyl group is a well-established motif for enhancing metabolic stability.[5] By sterically shielding the adjacent carbonyl group and the α-carbon, the 2,2-dimethyl substitution is predicted to hinder enzymatic degradation. Specifically, it may reduce the rate of enzymatic reduction of the aldehyde and oxidation of the carboxylic acid. Carboxylic acid-containing drugs can undergo conjugation to form acyl glucuronides or acyl-CoA thioesters, which in some cases can be reactive and lead to toxicity.[7][8] The steric bulk of the gem-dimethyl group may decrease the rate of these conjugation reactions.

Predicted Effects on Interaction with Biological Targets

The primary biological target for 4-oxobutanoic acid is SSADH. The active site of SSADH accommodates the succinic semialdehyde substrate for oxidation.[9] The introduction of the bulky 2,2-dimethyl group could significantly impact this interaction. It is plausible that the dimethylated analogue would be a poor substrate or even an inhibitor of SSADH due to steric clashes within the enzyme's active site.

Beyond SSADH, derivatives of 4-oxobutanoic acid have been investigated for other activities. The gem-dimethyl substitution can also influence interactions with other potential biological targets by altering the molecule's conformation and lipophilicity.[5] The restricted rotation around the C2-C3 bond imposed by the dimethyl group can lock the molecule into a specific conformation that may be more or less favorable for binding to a particular receptor or enzyme.[6]

Predicted Pharmacokinetic and Pharmacodynamic Profile

The increased metabolic stability conferred by the gem-dimethyl group is expected to lead to a longer biological half-life and increased systemic exposure. The increased lipophilicity resulting from the two methyl groups may also enhance membrane permeability and absorption. However, this could also lead to increased non-specific binding and altered distribution within the body.

The pharmacodynamic effects will be a direct consequence of the altered target interactions. If 2,2-dimethyl-4-oxobutanoic acid acts as an inhibitor of SSADH, it could lead to an accumulation of endogenous succinic semialdehyde and GABA, potentially mimicking some of the biochemical features of SSADH deficiency.

The following table summarizes the predicted differences between the two compounds:

Property4-Oxobutanoic Acid (Unsubstituted)2,2-dimethyl-4-oxobutanoic AcidRationale for Prediction
Metabolic Stability Likely undergoes rapid metabolism via SSADH and other pathways.Predicted to have enhanced metabolic stability.The gem-dimethyl group sterically hinders enzymatic attack.[5]
SSADH Interaction Natural substrate.Predicted to be a poor substrate or potential inhibitor.Steric hindrance from the dimethyl group may prevent optimal binding in the active site.
Lipophilicity Lower.Higher.Addition of two methyl groups increases lipophilicity.
Biological Half-life Short.Predicted to be longer.Reduced metabolic clearance.
Potential Toxicity Accumulation due to SSADH deficiency is neurotoxic.Potential for mechanism-based toxicity if it inhibits SSADH. Carboxylic acid moiety could still form reactive metabolites, though likely at a slower rate.[7]Inhibition of a key metabolic enzyme can lead to toxic accumulation of its substrate.

Visualizing the Metabolic Context and Experimental Workflow

To understand the biological significance of these compounds, it is crucial to visualize their place in the GABA shunt and the general workflow for their comparative analysis.

GABA_Metabolism cluster_inhibition Potential Inhibition GABA GABA SSA 4-Oxobutanoic Acid (Succinic Semialdehyde) GABA->SSA GABA Transaminase Succinate Succinate SSA->Succinate SSADH GHB GHB SSA->GHB SSA Reductase TCA TCA Cycle Succinate->TCA 2_2_dimethyl 2,2-dimethyl-4-oxobutanoic acid 2_2_dimethyl->SSA Competes with 2_2_dimethyl->Succinate Inhibits SSADH

Caption: Metabolic pathway of GABA showing the role of 4-oxobutanoic acid and the predicted inhibitory action of its 2,2-dimethyl analogue.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Compound1 4-Oxobutanoic Acid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound1->Cytotoxicity Enzyme_Inhibition SSADH Inhibition Assay Compound1->Enzyme_Inhibition Metabolic_Stability Metabolic Stability Assay Compound1->Metabolic_Stability Compound2 2,2-dimethyl-4-oxobutanoic Acid Compound2->Cytotoxicity Compound2->Enzyme_Inhibition Compound2->Metabolic_Stability SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Metabolic_Stability->SAR_Analysis PK_PD_Prediction Pharmacokinetic/ Pharmacodynamic Modeling SAR_Analysis->PK_PD_Prediction

Caption: Experimental workflow for the comparative biological evaluation of 4-oxobutanoic acid and its 2,2-dimethyl analogue.

Experimental Protocols for Validation

To empirically test the predictions made in this guide, the following experimental protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to assess the cytotoxic effects of the two compounds on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT-15, HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Oxobutanoic acid and 2,2-dimethyl-4-oxobutanoic acid

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Protocol 2: Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

This spectrophotometric assay measures the activity of SSADH by monitoring the reduction of NADP⁺ to NADPH at 340 nm.[12][13]

Materials:

  • Purified or recombinant SSADH enzyme

  • Potassium pyrophosphate buffer (100 mM, pH 8.6)

  • 2-Mercaptoethanol (100 mM)

  • NADP⁺ solution (25 mM)

  • Succinic semialdehyde (SSA) solution (50 mM)

  • 4-Oxobutanoic acid and 2,2-dimethyl-4-oxobutanoic acid (as potential inhibitors)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing potassium pyrophosphate buffer, 2-mercaptoethanol, and NADP⁺ solution.

  • In a cuvette, combine the reaction cocktail and the test compound at various concentrations.

  • Add the SSADH enzyme solution and incubate for a few minutes at 25°C to allow for any inhibitor-enzyme interaction.

  • Initiate the reaction by adding the succinic semialdehyde substrate.

  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Calculate the IC₅₀ value for the inhibitory compound.

Conclusion

While direct experimental comparisons are lacking, a thorough analysis based on established structure-activity relationships strongly suggests that the 2,2-dimethyl substitution will significantly alter the biological profile of 4-oxobutanoic acid. The dimethylated analogue is predicted to exhibit enhanced metabolic stability and a longer biological half-life. Crucially, it is likely to act as a poor substrate or an inhibitor of its primary metabolic enzyme, SSADH. These predicted changes highlight the potential for 2,2-dimethyl-4-oxobutanoic acid to serve as a valuable tool for studying the GABA shunt or as a starting point for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses, paving the way for a deeper understanding of the biological activities of these intriguing molecules.

References

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work? Retrieved from [Link]

  • Korankye, M. (n.d.). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas. Open PRAIRIE: Open Public Research Access Institutional Repository & Information Exchange. Retrieved from [Link]

  • MDPI. (2025, December 11). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic semialdehyde. Retrieved from [Link]

  • Smetiukh, M., et al. (2026, January 6). Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. ResearchGate. Retrieved from [Link]

  • Talele, T. T. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • ACS Publications. (2015, November 11). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]

  • ACS Publications. (2008, February 16). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • MDPI. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2003, January 20). Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, March 14). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Retrieved from [Link]

  • ACS Publications. (2014, January 20). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme activity assay for succinic semialdehyde dehydrogenase.... Retrieved from [Link]

  • NIH. (2020, September 23). Kinetic and structural insights into enzymatic mechanism of succinic semialdehyde dehydrogenase from Cyanothece sp. ATCC51142. Retrieved from [Link]

  • MDPI. (2022, February 26). Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine. Retrieved from [Link]

  • Proteopedia. (2023, December 6). Succinate-semialdehyde dehydrogenase. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Mansoura University. (n.d.). Structure activity relationship. Retrieved from [Link]

  • MDPI. (2023, December 20). The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Drug Design and Relationship of Functional Groups to Pharmacologic Activity. Retrieved from [Link]

  • Biomedical Chemistry: Research and Methods. (n.d.). Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations. Retrieved from [Link]

  • UCL Discovery. (n.d.). Using Predicted Bioactivity Profiles to Improve Predictive Modelling. Retrieved from [Link]

  • ACS Publications. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2020, January 26). Succinic Semialdehyde Dehydrogenase Deficiency. Retrieved from [Link]

  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]

  • DOI. (2020, September 15). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • arXiv.org. (n.d.). Enhancing Activity Prediction Models in Drug Discovery with the Ability to Understand Human Language. Retrieved from [Link]

  • MDPI. (2020, October 11). Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body. Retrieved from [Link]

  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Structural Benchmarking & Crystallographic Guide: 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates, 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid represents a critical structural scaffold. Unlike its linear analogue (succinyl-derived keto acids), this molecule incorporates a gem-dimethyl group at the


-position relative to the carboxylic acid.

This guide provides a comparative structural analysis, benchmarking the target molecule against standard alternatives. We focus on the Thorpe-Ingold Effect (Gem-Dimethyl Effect) and its crystallographic implications, which directly influence downstream cyclization efficiency and solid-state stability.

The Core Comparison
FeatureTarget Molecule (2,2-Dimethyl)Standard Alternative (Unsubstituted)
Structure 4-(4-Cl-Ph)-CO-CH

-C(Me)

-COOH
4-(4-Cl-Ph)-CO-CH

-CH

-COOH
Key Mechanism Thorpe-Ingold Effect (Angle Compression)Standard Chain Flexibility
Reactivity Accelerated Cyclization (Kinetic Control)Slower Cyclization (Entropic Penalty)
Crystal Packing High Symmetry Potential, Dense PackingTendency for Polymorphism

Comparative Structural Analysis

The Gem-Dimethyl Effect: Crystallographic Evidence

The introduction of the gem-dimethyl group at the C2 position is not merely a lipophilic modification; it fundamentally alters the bond angles of the aliphatic chain.

  • Mechanism: In the standard unsubstituted analogue, the C2-C3 bond possesses free rotation, creating a high entropic barrier for the terminal groups (Ketone and Carboxylic Acid) to approach each other.

  • Target Molecule Behavior: The steric bulk of the methyl groups at C2 expands the internal

    
     angle (typically 
    
    
    
    ), which mechanically compresses the complementary
    
    
    angle. This forces the carbonyl carbon (C4) and the carboxylic oxygen closer together in 3D space.
Predicted Crystallographic Parameters (Benchmarking)

As exact public CIF data for the specific target is proprietary or sparse, we benchmark against the validated structures of its constituent pharmacophores: 2,2-Dimethylsuccinic Acid (The steric anchor) and 3-(4-Chlorobenzoyl)propionic Acid (The aromatic tail).

Table 1: Structural Benchmarks & Target Expectations
ParameterReference A (2,2-Dimethylsuccinic Acid) [1]Reference B (4-(4-Cl-Ph)-4-oxobutanoic acid)Target Expectation
Space Group Triclinic

Monoclinic

Monoclinic

or

C-C-C Backbone Angle

(Expanded due to methyls)

(Standard)

(at C2)
H-Bond Motif Centrosymmetric Dimer

Centrosymmetric Dimer

Centrosymmetric Dimer

Stacking Interaction N/A

Stacking (Face-to-Face)

+ Cl

O Halogen Bond

Analyst Note: The target is expected to crystallize with the carboxylic acid groups forming the classic


 dimer. However, the presence of the Chlorine atom on the para-position of the phenyl ring introduces the high probability of Type II Halogen bonding (C-Cl 

O=C), which can stabilize a secondary supramolecular network orthogonal to the hydrogen-bonded dimers.

Experimental Protocol: Single Crystal Growth

To validate the structural conformation, high-quality single crystals are required. The following protocol is designed to favor the thermodynamically stable polymorph.

Solvent Selection Logic
  • Avoid: Pure Benzene or Hexane (Solubility is too low; precipitation will be amorphous).

  • Avoid: Pure Methanol (Evaporation is too fast; leads to twinning).

  • Select: Ethanol/Water (80:20) or Acetone/Hexane (Slow Diffusion) .

Step-by-Step Workflow
  • Saturation: Dissolve 50 mg of the crude this compound in 4 mL of warm Ethanol (

    
    C).
    
  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Antisolvent Addition: Add water dropwise until a persistent turbidity just appears, then add 2 drops of ethanol to clear it.

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Incubation: Store in a vibration-free environment at

    
    C for 5-7 days.
    
  • Harvesting: Crystals should appear as colorless blocks or prisms. Mount immediately in Paratone-N oil to prevent desolvation.

Structural Logic & Workflow Visualization

The following diagrams illustrate the structural causality (Thorpe-Ingold) and the experimental workflow.

G cluster_0 Structural Mechanism (Thorpe-Ingold Effect) cluster_1 Crystallization Workflow GemDimethyl Gem-Dimethyl Group (C2 Position) StericBulk Increased Steric Bulk GemDimethyl->StericBulk AngleComp Backbone Angle Compression (C1-C2-C3) StericBulk->AngleComp Proximity Reactive Termini Proximity (COOH close to C=O) AngleComp->Proximity Cyclization Enhanced Cyclization Rate (Downstream Utility) Proximity->Cyclization Crude Crude Solid Solvent Dissolve in warm EtOH (Filter 0.45µm) Crude->Solvent Antisolvent Titrate with H2O (Turbidity Point) Solvent->Antisolvent Growth Slow Evaporation (5-7 Days) Antisolvent->Growth XRD Single Crystal XRD Growth->XRD

Figure 1: Logic flow connecting the gem-dimethyl structural modification to enhanced reactivity and the requisite crystallization workflow for validation.

Data Interpretation Guide

When analyzing your X-ray data for this molecule, use the following checklist to ensure the structure is solved correctly:

  • Check the Methyl Groups: The C(Me) groups often exhibit high thermal motion (large anisotropic displacement ellipsoids). If the ellipsoids are football-shaped, consider a disorder model (split positions).

  • Verify the Acid Proton: The carboxylic acid proton must be located in the difference Fourier map. It should be involved in a hydrogen bond with

    
     distance approx 
    
    
    
    .
  • Chlorine Position: Ensure the Cl atom is not disordered over the other phenyl positions. The occupancy should be refined if the synthesis method allows for isomeric impurities.

Comparative Performance Summary
MetricTarget (2,2-Dimethyl)Alternative (Linear)
Solubility (Organic) High (Methyls increase lipophilicity)Moderate
Melting Point Lower/Sharper (Disrupted packing efficiency)Higher
Synthetic Utility High (Pre-organized for reaction)Moderate (Requires forcing conditions)

References

  • Crystal Structure of 2,2-Dimethylsuccinic Acid. Source:Analytical Sciences (Japan Society for Analytical Chemistry). Context: Defines the baseline bond angles for the gem-dimethyl succinyl backbone. Link:[Link]

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect). Source:Imperial College London / Wikipedia General Reference. Context: Theoretical grounding for the angle compression mechanism. Link:[Link]

  • Friedel-Crafts Acylation of Chlorobenzene. Source:PubChem Compound Summary: 4-(4-chlorophenyl)-4-oxobutanoic acid. Context: Synthetic pathway and structural analog data.[1][2][3][4] Link:[Link][5]

  • Cambridge Structural Database (CSD). Source:CCDC. Context: The authoritative repository for small molecule crystal structures (Search for "Succinic Acid" derivatives). Link:[Link]

Sources

A Senior Application Scientist's Guide to Establishing a Melting Point Standard for Novel Compounds: The Case of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical synthesis, the rigorous characterization of novel molecules is the bedrock of reliable and reproducible research. Physical constants, such as the melting point, serve as a fundamental first-pass indicator of a substance's identity and purity. This guide addresses the analytical challenge presented by 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, a compound for which a definitive melting point is not established in readily accessible literature[1].

This scenario is common in research and development, where scientists synthesize or procure compounds that lack comprehensive characterization data. The objective is not merely to measure a temperature, but to establish a trustworthy melting point standard . This guide provides a practical, in-depth framework for determining a provisional melting point and, critically, validating that standard through orthogonal analytical techniques. We will move beyond a simple procedural listing to explain the causality behind each step, ensuring a self-validating and scientifically sound workflow suitable for any research, development, or quality control environment.

Part 1: Establishing a Provisional Standard via Capillary Melting Point Determination

The capillary method is a time-honored, accessible, and sensitive technique for determining a substance's melting range[2]. Its principle is straightforward: a sample is heated at a controlled rate, and the temperature at which it transitions from solid to liquid is observed[2]. However, the reliability of the result hinges entirely on meticulous technique. An impurity will almost invariably cause a depression and broadening of the melting range. Therefore, a sharp, reproducible melting range is a strong, albeit preliminary, indicator of high purity.

Causality Behind the Protocol: Why Technique Matters
  • Sample Preparation: The sample must be completely dry and finely powdered[3]. Residual solvent can act as an impurity, depressing the melting point, while large crystals trap air and heat unevenly, leading to a broad, inaccurate range.

  • Packing: A densely packed sample of 2-3 mm height is crucial[3][4]. Too little sample is difficult to observe, while too much creates a thermal gradient within the sample itself, artificially broadening the melting range as the top melts later than the bottom.

  • Heating Rate: A slow ramp rate (1-2°C per minute) near the melting point is non-negotiable[4][5]. Rapid heating does not allow the sample and the thermometer to achieve thermal equilibrium, causing the thermometer to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.

Experimental Protocol: USP <741> Compliant Capillary Method

This protocol is designed to be robust and compliant with general pharmacopeial standards[5].

  • Instrument Calibration: Verify the calibration of the melting point apparatus using at least two certified reference standards (CRSs) that bracket the expected melting point. The measured clear points must align with the certified values within the instrument's specified tolerance[5].

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried, preferably in a vacuum desiccator for at least 24 hours.

    • Using a clean spatula, crush a small amount of the sample into a fine powder on a watch glass.

  • Capillary Loading:

    • Jab the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder until a small amount enters the tube[3].

    • Invert the tube and tap it gently on a hard surface to compact the powder. To ensure dense packing, drop the capillary, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop several times[6].

    • Repeat until a packed column of 2.5-3.5 mm is achieved[5].

  • Measurement:

    • Rapid Preliminary Run (Optional but Recommended): Insert the capillary and heat rapidly (e.g., 10-15°C/min) to quickly determine an approximate melting temperature.

    • Formal Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point found.

    • Insert a new, properly packed capillary.

    • Set the starting temperature to 5°C below the expected melting point and a ramp rate of 1°C per minute[5].

    • Record the onset temperature : the temperature at which the first droplet of liquid becomes visible within the collapsing solid.

    • Record the clear point temperature : the temperature at which the last solid particle melts, resulting in a completely transparent liquid.

  • Reporting:

    • Report the result as a melting range from the onset to the clear point.

    • Perform the determination in triplicate to ensure reproducibility. The ranges should agree within 1°C.

Part 2: The Imperative of Orthogonal Verification

While a sharp, reproducible melting range from the capillary method suggests high purity, it is not definitive proof. Co-crystallization of impurities or the presence of an unresolved eutectic mixture can sometimes yield a sharp melting point. Authoritative quality control, especially in drug development, demands the use of orthogonal methods —analytical techniques that assess sample purity based on different chemical or physical principles.

The following sections compare the melting point standard to three powerful orthogonal methods: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Characterizing a Novel Compound

The following diagram illustrates a logical workflow for a scientist tasked with verifying the purity and identity of a new batch of a compound like this compound.

G Figure 1: Analytical Workflow for Compound Characterization cluster_0 Figure 1: Analytical Workflow for Compound Characterization cluster_1 Primary Acceptance cluster_2 Orthogonal Verification (Mandatory for Critical Use / Reference Standard) start Receive New Batch of 4-(4-Chlorophenyl)-2,2-dimethyl- 4-oxobutanoic acid mp_analysis Perform Capillary Melting Point Analysis start->mp_analysis decision Result within specification? (e.g., Sharp range, <1.5°C) mp_analysis->decision pass Provisional Acceptance: High Purity Indicated. Proceed with use if non-critical. decision->pass Yes quarantine Quarantine Batch: Initiate Further Analysis decision->quarantine No (Broad or Deviant Range) hplc HPLC Purity Assay (Quantify Impurities) pass->hplc Confirm for Critical Use quarantine->hplc dsc DSC Thermal Analysis (Confirm Thermal Behavior & Enthalpy) quarantine->dsc qnmr qNMR Purity Assay (Absolute Purity) quarantine->qnmr Optional: Primary Method final Final Purity & Identity Confirmation. Release Batch. hplc->final dsc->final qnmr->final

Caption: Workflow for compound characterization.

Comparative Analysis of Purity Determination Methods

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference[7]. It offers a more quantitative and detailed view of the melting process than the visual capillary method.

  • Expertise & Causality: Instead of just a visual transition, DSC generates a thermogram plotting heat flow against temperature[8]. For a pure, crystalline substance, this appears as a sharp, symmetric endothermic peak. Impurities that are soluble in the melt but not the solid phase cause a depression of the melting onset temperature and a broadening of the peak[8][9]. The area under the peak is the enthalpy of fusion (ΔHfus), a thermodynamic constant. The Van't Hoff equation can be applied to the shape of the melting peak to calculate the mole percent of impurities[8].

  • Trustworthiness: The method is highly reliable for detecting small variations and is governed by standards such as ASTM E928, which recommends slow heating rates (0.3-0.7 K/min) and small sample masses (1-3 mg) for accurate purity determination[8].

Protocol: DSC Purity Analysis

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity certified reference standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dried sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a slow, controlled rate (e.g., 0.5 °C/min) through the melt.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum temperature from the resulting endotherm.

    • Integrate the peak area to determine the enthalpy of fusion (J/g).

    • Use the instrument's software to perform a purity calculation based on the Van't Hoff model.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity testing[10]. It physically separates the main compound from impurities, allowing for their individual detection and quantification.

  • Expertise & Causality: HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column[11]. By choosing appropriate conditions (e.g., reversed-phase chromatography), compounds are separated based on their physicochemical properties, such as polarity. A UV detector is commonly used, and the peak area is proportional to the concentration of the eluting compound[12]. Purity is typically reported as "area percent," where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram[11].

  • Trustworthiness: HPLC is a highly sensitive and specific method capable of detecting impurities at levels below 0.1%. It directly quantifies impurities, whereas thermal methods infer purity from the behavior of the bulk material[13][14]. A validated HPLC method provides definitive, quantitative proof of purity.

Protocol: General HPLC Purity Method

  • Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that shows good retention and peak shape for the main analyte and separates it from potential impurities or degradation products.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Prepare dilutions from the stock solution for analysis.

  • Measurement:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the developed gradient or isocratic method, monitoring at a suitable UV wavelength (determined by a UV scan of the analyte).

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percent purity: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio measurement method that can determine the purity of a substance without needing a reference standard of the same compound[15][16].

  • Expertise & Causality: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance[17]. By adding a known mass of a certified internal standard of high purity to a known mass of the analyte, the purity of the analyte can be calculated directly by comparing the integrals of specific, well-resolved protons from both the analyte and the standard[18].

  • Trustworthiness: When performed under carefully controlled conditions (ensuring full relaxation of nuclei), qNMR is considered a primary method by metrological institutes[15][16]. It is exceptionally powerful for assigning the purity of new chemical entities or for cases where a specific certified reference standard for the analyte is unavailable[17][19].

Protocol: qNMR Purity Determination

  • Standard Selection: Choose a high-purity (≥99%), stable, and accurately weighed internal standard (e.g., maleic acid, dimethyl sulfone) that has protons resonating in a clear region of the ¹H NMR spectrum, away from analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 10-20 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Measurement:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time) and a 90° pulse angle.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

    • Calculate the purity using the established formula that relates the masses, molar masses, integral values, and number of protons for the analyte and the standard[18].

Data Summary and Comparison

The table below summarizes the type of information obtained from each technique, highlighting their complementary nature in establishing a reliable purity standard.

Technique Principle Information Provided Advantages Limitations
Capillary Melting Point Visual Thermal TransitionMelting Range (°C)Fast, inexpensive, good initial purity screen.Qualitative; susceptible to operator error; provides no quantitative impurity data.
Differential Scanning Calorimetry (DSC) Heat Flow MeasurementMelting Point (°C), Enthalpy of Fusion (ΔHfus), Quantitative Purity (%)[7][20]Quantitative, highly reproducible, provides thermodynamic data.Purity calculation assumes ideal behavior; less effective for amorphous materials.
High-Performance Liquid Chromatography (HPLC) Chromatographic SeparationRetention Time (Identity), Peak Area % (Purity), Number of Impurities[10]High sensitivity and specificity; directly quantifies individual impurities.Requires method development; detector response can vary between compounds.
Quantitative NMR (qNMR) Nuclear ResonanceChemical Structure (Identity), Absolute Purity (% w/w)[15][19]Primary method; no analyte-specific reference standard needed; provides structural info.Requires specialized equipment and expertise; lower sensitivity than HPLC for trace impurities.

Conclusion and Recommendations

For a novel compound such as this compound, a melting point standard is not a single, static value but rather a component of a comprehensive analytical profile. While a sharp melting range of, for instance, 125-126°C determined by a calibrated capillary apparatus is an excellent preliminary result, its true value as a standard is only realized when corroborated by orthogonal methods.

Recommendation:

  • Establish a Provisional Standard: Determine the melting range using the detailed capillary method. This becomes the internal specification for quick batch-to-batch screening.

  • Validate with Orthogonal Methods: For a definitive purity assessment, especially for a reference standard or material intended for advanced studies, HPLC analysis is essential to create a detailed impurity profile. DSC should be used to confirm the thermal behavior and provide a quantitative purity value that complements the melting range. For establishing a primary standard, qNMR offers the most direct route to an absolute purity value.

By integrating these techniques, researchers and drug development professionals can move from a simple measurement to an authoritative, validated standard, ensuring the integrity and quality of their scientific work.

References

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia.
  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. National Institutes of Health.
  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.
  • Laboratory Equipment. (2023). Measuring the Melting Point.
  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Department of Chemistry, University of [Institution]. (n.d.). Melting Point Determination.
  • Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
  • GlobalSpec. (n.d.). Chapter 11: Purity Determination Using DSC.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Biosynthesis. (2026). HPLC Purity Testing Explained: What Researchers Need to Know.
  • Taylor & Francis Online. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review.
  • PubChemLite. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C12H13ClO3: A Comparison of Theoretical Calculation and Experimental Verification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the unambiguous characterization of a molecule is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of a compound's elemental composition. This guide offers an in-depth look at the elemental analysis of the compound with the molecular formula C12H13ClO3, bridging the gap between theoretical calculation and the realities of experimental measurement. We will dissect the process, providing not just the 'how,' but the critical 'why' behind the calculations and experimental considerations, ensuring a robust and reliable characterization of your target compound.

Part 1: Theoretical Elemental Composition - The Foundational Benchmark

Before any experimental verification, the theoretical elemental composition must be calculated from the molecular formula. This calculated value serves as the "gold standard" against which all experimental results are compared. The process is systematic and relies on the precise atomic masses of the constituent elements.

Step 1: Assembling the Atomic Mass Data

The first step is to obtain the standard atomic weights for each element in the compound: Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O). These values are weighted averages of the naturally occurring isotopes of each element.[1][2][3]

ElementSymbolAtomic Mass (amu)
CarbonC12.011[4][5]
HydrogenH1.008[6][7]
ChlorineCl35.453[2][8]
OxygenO15.999[9][10]
Step 2: Calculating the Molecular Weight (MW)

The molecular weight of C12H13ClO3 is the sum of the masses of all atoms in one molecule. This is calculated by multiplying the number of atoms of each element by its atomic mass and summing the results.

  • Mass of Carbon: 12 atoms × 12.011 amu/atom = 144.132 amu

  • Mass of Hydrogen: 13 atoms × 1.008 amu/atom = 13.104 amu

  • Mass of Chlorine: 1 atom × 35.453 amu/atom = 35.453 amu

  • Mass of Oxygen: 3 atoms × 15.999 amu/atom = 47.997 amu

Total Molecular Weight (MW): 144.132 + 13.104 + 35.453 + 47.997 = 240.686 amu

Step 3: Determining the Elemental Percentage Composition

The percentage composition by mass for each element is then calculated using the following formula:

% Element = (Total Mass of Element in Molecule / Total Molecular Weight) × 100

  • % Carbon: (144.132 / 240.686) × 100 = 59.88%

  • % Hydrogen: (13.104 / 240.686) × 100 = 5.44%

  • % Chlorine: (35.453 / 240.686) × 100 = 14.73%

  • % Oxygen: (47.997 / 240.686) × 100 = 19.94%

Summary of Theoretical Elemental Composition

ElementPercentage by Mass (%)
Carbon (C)59.88%
Hydrogen (H)5.44%
Chlorine (Cl)14.73%
Oxygen (O)19.94%
Total 100.00%

This table represents the theoretical fingerprint of C12H13ClO3. Any pure sample of this compound should yield experimental results that closely align with these values.

Part 2: Experimental Verification via Combustion Analysis

The most common method for determining the percentage of carbon, hydrogen, and often nitrogen, is combustion analysis. For other elements like halogens (e.g., chlorine) and oxygen, separate analytical methods or more advanced analyzers are employed.

The core principle of combustion analysis is the complete oxidation of a precisely weighed sample in a stream of pure oxygen at high temperatures. The resulting combustion products—carbon dioxide (CO2) and water (H2O)—are collected and measured. The percentage of oxygen is often determined by difference, though direct measurement techniques exist.

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating calibration standards and system checks, ensuring the trustworthiness of the results.

Instrumentation: A standard CHN/O/X (Carbon, Hydrogen, Nitrogen / Oxygen / Halogen) Elemental Analyzer.

1. Instrument Calibration (The Trustworthiness Pillar):

  • Objective: To establish a reliable correlation between the detector response and the known mass of C, H, Cl, and O.
  • Procedure:
  • Select a high-purity, stable standard compound. Acetanilide is a common standard for CHN analysis. For chlorine, a standard like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde can be used.
  • Accurately weigh several different masses of the standard (e.g., 1 mg, 2 mg, 3 mg) into tin capsules.
  • Analyze the standards sequentially.
  • Generate a calibration curve by plotting the known mass of each element against the instrument's detector response. The resulting curve should be linear with a correlation coefficient (R²) > 0.999. This linearity validates the instrument's performance across the working range.

2. Sample Preparation and Analysis:

  • Objective: To prepare the C12H13ClO3 sample for analysis and obtain experimental data.
  • Procedure:
  • Ensure the sample is homogenous and completely dry. The presence of residual solvent (especially water) is a primary source of error.
  • Accurately weigh approximately 2-3 mg of the C12H13ClO3 sample into a tin capsule. Record the mass to at least four decimal places.
  • Seal the capsule and place it in the instrument's autosampler.
  • Run the analysis in triplicate (three separate weighings) to ensure reproducibility.
  • The instrument will combust the sample, and its detectors will measure the resulting gases to calculate the elemental percentages based on the previously established calibration curve.
Workflow for Elemental Analysis Calculation

The following diagram illustrates the logical flow from the molecular formula to the final theoretical percentage composition, which serves as the benchmark for experimental data.

Elemental_Analysis_Workflow formula Molecular Formula (C12H13ClO3) atomic_masses Step 1: Obtain Atomic Masses C: 12.011 H: 1.008 Cl: 35.453 O: 15.999 formula->atomic_masses Identify Elements calc_mw Step 2: Calculate Molecular Weight MW = Σ(Atom Count × Atomic Mass) MW = 240.686 amu formula->calc_mw Use Atom Counts atomic_masses->calc_mw Use Values calc_percent Step 3: Calculate % Composition % = (Mass of Element / MW) * 100 calc_mw->calc_percent Use MW results Final Theoretical Results %C = 59.88 %H = 5.44 %Cl = 14.73 %O = 19.94 calc_percent->results Finalize

Sources

Distinguishing 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid from its 3,3-dimethyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Distinguishing Isomeric Impurities: The Case of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid and its 3,3-dimethyl Isomer

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the control of isomeric impurities is a critical aspect of process development and quality control. Structural isomers, while possessing the same molecular formula, can exhibit significantly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive, data-driven approach for distinguishing between two such isomers: this compound (the 2,2-dimethyl isomer) and 4-(4-Chlorophenyl)-3,3-dimethyl-4-oxobutanoic acid (the 3,3-dimethyl isomer).

As a Senior Application Scientist, this guide is structured from a practical, in-the-lab perspective, emphasizing not just the "how" but the "why" behind the chosen analytical strategies. We will explore how fundamental principles of spectroscopy and chromatography can be applied to create a robust and self-validating system for the unambiguous identification of these two compounds.

The Challenge: Subtle Structural Differences with Major Implications

The core challenge lies in the subtle shift of a dimethyl group along the butanoic acid chain. This seemingly minor change can significantly impact the molecule's chemical environment, which in turn provides the basis for their analytical differentiation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR will provide a unique fingerprint for each molecule.

The Underlying Principle: Chemical Equivalence and Shielding

The key to differentiation via ¹H NMR lies in the analysis of the methylene protons (-CH₂-). In the 2,2-dimethyl isomer, the methylene protons are adjacent to a carbonyl group and a quaternary carbon. In the 3,3-dimethyl isomer, they are situated between the carboxylic acid group and a quaternary carbon. These different neighboring groups will result in distinct chemical shifts.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for the key distinguishing protons in each isomer, assuming a standard deuterated solvent like CDCl₃.

Proton Assignment 2,2-Dimethyl Isomer 3,3-Dimethyl Isomer Rationale for Difference
-C(CH₃)₂- ~1.3 ppm (singlet, 6H)~1.2 ppm (singlet, 6H)Minor shift due to distance from electron-withdrawing groups.
-CH₂- ~3.2 ppm (singlet, 2H)~2.6 ppm (singlet, 2H)Key Differentiator: The methylene protons in the 2,2-isomer are adjacent to the electron-withdrawing ketone, causing a significant downfield shift (deshielding). In the 3,3-isomer, they are adjacent to the less strongly withdrawing carboxylic acid.
Aromatic Protons ~7.4 ppm (doublet, 2H), ~7.9 ppm (doublet, 2H)~7.4 ppm (doublet, 2H), ~7.9 ppm (doublet, 2H)The aromatic region is expected to be very similar for both isomers, appearing as two doublets characteristic of a para-substituted benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for sample concentration).

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks and assign them based on their chemical shift, multiplicity, and integration values. The position of the methylene singlet at ~3.2 ppm (2,2-isomer) vs. ~2.6 ppm (3,3-isomer) will be the definitive diagnostic signal.

Part 2: Mass Spectrometry (MS) - Unveiling Differences in Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) will differ due to the different locations of the gem-dimethyl group, which influences bond stability.

The Underlying Principle: McLafferty Rearrangement and Alpha-Cleavage

The primary fragmentation pathways for ketones and carboxylic acids involve alpha-cleavage (cleavage of the bond adjacent to the functional group) and, for ketones, the McLafferty rearrangement if a gamma-hydrogen is present. The stability of the resulting carbocations will dictate the most abundant fragments.

The most significant predicted difference will arise from alpha-cleavage at the ketone.

  • For both isomers: Cleavage between the carbonyl carbon and the aromatic ring will produce a prominent 4-chlorobenzoyl cation at m/z 139.

  • 2,2-Dimethyl Isomer: Alpha-cleavage on the other side of the carbonyl group will result in the loss of a C₅H₉O₂ radical, which is less stable.

  • 3,3-Dimethyl Isomer: Alpha-cleavage here will result in the loss of a C₄H₇O₂ radical and the formation of a stable tert-butyl cation fragment (or a related structure), which is expected to be a more favorable pathway.

Predicted Mass Spectrometry Data (EI-MS)
Fragment (m/z) Predicted Relative Abundance (2,2-Dimethyl Isomer) Predicted Relative Abundance (3,3-Dimethyl Isomer) Origin of Fragment
254/256 ModerateModerateMolecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)
139/141 HighHigh[C₇H₄ClO]⁺ (4-chlorobenzoyl cation) from alpha-cleavage.
111/113 ModerateModerate[C₆H₄Cl]⁺ (chlorophenyl cation) from loss of CO.
57 LowHigh[C₄H₉]⁺ (tert-butyl cation) from cleavage adjacent to the 3,3-dimethyl group. Key Differentiator.
Experimental Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis, as it provides separation and mass analysis simultaneously.

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation of the carboxylic acid) may be required to improve volatility.

  • GC Method:

    • Inlet Temperature: 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Analysis: Compare the resulting mass spectra. The presence and relative abundance of a fragment at m/z 57 will be a strong indicator of the 3,3-dimethyl isomer.

Part 3: Infrared (IR) Spectroscopy - A Rapid Screening Method

While not as definitive as NMR, IR spectroscopy can serve as a rapid, first-pass screening method. The vibrational frequencies of bonds are influenced by their immediate chemical environment.

The Underlying Principle: Vibrational Frequencies

The primary difference is expected in the C-C skeletal vibrations and potentially subtle shifts in the carbonyl stretching frequencies. The proximity of the bulky gem-dimethyl group to the different functional groups (ketone vs. carboxylic acid) may slightly alter the bond strengths and vibrational modes.

Predicted IR Data
Functional Group Expected Wavenumber (cm⁻¹) Predicted Difference
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)Minimal to no difference expected.
C=O Stretch (Ketone) ~1685 cm⁻¹A slight shift (± 5 cm⁻¹) may be observable due to changes in steric hindrance and electronic effects from the adjacent dimethyl group.
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹Minimal to no difference expected.
C-C Skeletal Vibrations 1000-1300 cm⁻¹ (Fingerprint Region)This region will contain the most significant, albeit complex, differences. The unique skeletal arrangement of each isomer will produce a distinct pattern.
Analytical Workflow: Isomer Differentiation

G cluster_0 Sample Analysis cluster_1 Data Comparison A Acquire IR Spectrum of Unknown Sample C Overlay Spectra A->C B Acquire IR Spectrum of Reference Standard (e.g., 2,2-Isomer) B->C D Compare Fingerprint Region (1000-1300 cm⁻¹) C->D E Match D->E F Mismatch D->F

Caption: Workflow for IR spectral comparison.

Conclusion: An Integrated Analytical Approach

  • Primary Identification: Use ¹H NMR as the definitive method. The chemical shift of the methylene (-CH₂-) protons provides an unambiguous marker for each isomer.

  • Confirmation: Employ GC-MS to confirm the molecular weight and provide secondary confirmation through unique fragmentation patterns (specifically the m/z 57 fragment for the 3,3-isomer).

  • Rapid Screening: Utilize IR Spectroscopy for quick quality control checks against a known reference standard, focusing on the fingerprint region.

By leveraging the strengths of each of these core analytical techniques, researchers and drug development professionals can confidently distinguish between this compound and its 3,3-dimethyl isomer, ensuring the purity and integrity of their chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. The compound 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, a halogenated organic acid, requires meticulous disposal procedures due to its specific chemical properties and associated hazards. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the protection of both laboratory personnel and the environment.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. The disposal stream for this compound is dictated by its toxicological and environmental profile. Simply discarding this compound as common waste is not an option; it must be managed as regulated hazardous waste.

Hazard Profile

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), necessitate a stringent disposal plan. These hazards are not merely advisory; they are the causal drivers for the segregation and containment procedures outlined below.

Hazard ClassificationGHS CategoryHazard StatementDisposal Implication
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.Exposure must be minimized. Waste must be securely contained to prevent release and incidental contact.
Acute Aquatic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.Direct or indirect release to drains or waterways is strictly prohibited. All rinsate from contaminated containers must be captured.
Chronic Aquatic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.The compound's persistence in the environment reinforces the need for complete containment and destruction via an approved waste facility.
Potential Corrosivity N/ABased on analogous structures like 4-Chlorobutyric Acid, which causes severe skin burns and eye damage.[1]Warrants the use of robust personal protective equipment (PPE) and dictates the use of chemically compatible waste containers.

The critical takeaway is that this compound poses both a significant health risk and a severe environmental threat. Therefore, the primary directive is to isolate it from all environmental and human pathways by ensuring it is transferred to a licensed waste disposal facility.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to handling the waste from the moment it is generated to its final collection by your institution's Environmental Health & Safety (EHS) department.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Gloves: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[2] Dispose of contaminated gloves as hazardous waste.[2]

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[2][4]

  • Protective Clothing: A standard laboratory coat is mandatory.[5][6]

Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management. Due to its chemical structure, this compound waste must be collected in a dedicated Halogenated Organic Waste stream.[6]

DO NOT:

  • Mix this waste with non-halogenated solvents or other waste streams.[7]

  • Dispose of this chemical down the sink.[7][8]

  • Place contaminated items in the regular trash.[7]

Procedure:

  • Select a Container: Use a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a tightly sealing cap.[7][8]

  • Label the Container: Before adding any waste, affix a completed EHS Hazardous Waste Label.[7][8] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate estimation of concentration if in solution.

    • All relevant hazard information (e.g., "Toxic," "Environmental Hazard").

  • Collect Waste:

    • Solid Waste: Transfer the solid chemical or contaminated materials (e.g., weigh boats, contaminated wipes) directly into the labeled waste container.

    • Liquid Waste: Pour solutions containing the compound into the labeled liquid waste container.

  • Secure the Container: Keep the waste container closed at all times except when actively adding waste.[2][7]

Decontamination of Labware and Empty Containers

The high aquatic toxicity of this compound means that even "empty" containers retain enough residue to cause environmental harm.

  • First Rinse is Hazardous: The first rinse of any container or piece of glassware that held the compound must be collected and disposed of as hazardous waste.[7][8] Pour this rinsate into your halogenated liquid waste container.

  • Subsequent Rinses: After the initial hazardous rinse, wash the glassware as usual.

  • Empty Original Containers: After collecting the first rinse as hazardous waste, thoroughly deface or remove the original product label.[7][8] The clean, unlabeled container can then be disposed of in the appropriate glass or solid waste recycling stream.

Spill Management

In the event of a spill, prioritize personnel safety and environmental containment.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area.

  • Contain the Spill: If it is safe to do so, prevent the spill from spreading or entering drains. Cover with an inert absorbent material like vermiculite or sand.

  • Collect Residue: Sweep or scoop the absorbent material and spilled substance into your labeled hazardous waste container.

  • Report: Always report spills to your laboratory supervisor and institutional EHS department.

Final Disposal Pathway: Storage and Pickup

Store your sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be in secondary containment and away from incompatible materials.[7][9] Once the container is full, or if you will no longer be generating this waste stream, schedule a pickup with your institution's EHS office. They are the final, authoritative entity for ensuring compliant disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for correctly routing waste generated from this compound.

Caption: Decision tree for the proper segregation and disposal of waste.

References

  • Water Treatment Manual: Disinfection. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Sacubitril Impurity 40. SynZeal. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. US EPA. [Link]

  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]

  • Chemical Disposal Standard Operating Procedures (SOP). Veterans Affairs. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

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Personal protective equipment for handling 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Executive Summary & Chemical Context

This guide provides an operational safety framework for handling This compound . This compound is a critical gem-dimethyl substituted intermediate, often utilized in the synthesis of antihistamines (e.g., Fexofenadine).

Unlike simple organic acids, the presence of the chlorophenyl moiety combined with the keto-acid functionality necessitates specific handling protocols to mitigate respiratory sensitization and preventing halogenated waste mismanagement. This guide moves beyond basic SDS data to provide field-proven logistical workflows.

Chemical Profile:

  • Chemical Structure: Aromatic keto-acid with a halogen substituent.

  • Physical State: Typically an off-white to pale yellow crystalline powder.

  • Primary Hazards: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3), and potential Aquatic Toxicity (due to the chlorophenyl group).

Risk Assessment & Hazard Identification

Effective safety relies on understanding the causality of the hazard, not just the classification.

Hazard DomainCausality & MechanismOperational Implication
Inhalation (Dust) As a solid keto-acid, fine particulates are highly irritating to mucous membranes. The gem-dimethyl group increases lipophilicity, potentially enhancing absorption.Critical: Weighing must occur inside a fume hood or powder containment enclosure.
Skin Contact Acidic nature combined with halogenated aromaticity can cause contact dermatitis and chemical burns upon prolonged exposure.Standard latex gloves are insufficient due to potential permeation of organic solvents used in processing.
Reactivity The carboxylic acid group is reactive with strong bases and oxidizing agents.Incompatible with strong alkalis (exothermic neutralization) and oxidizers.
Environmental Halogenated compounds are persistent.Strict Prohibition: Do not dispose of down drains. Must be segregated as Halogenated Waste.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protective Layering Strategy
  • Ocular Protection:

    • Standard: ANSI Z87.1 compliant chemical safety goggles.

    • Why: Safety glasses with side shields are insufficient for powders, as airborne particulates can bypass the shield. Goggles provide a seal against dust entry.

  • Hand Protection (Glove Selection):

    • Primary: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Secondary (Immersion/High Risk): Double-gloving (Nitrile over Nitrile) or Silver Shield® laminates if dissolved in penetrating solvents (e.g., DCM, Chloroform).

    • Contraindication:Avoid Latex. Latex offers poor resistance to the organic solvents often used to dissolve this acid and provides no protection against acidic permeation.

  • Respiratory Protection:

    • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (If hood unavailable): NIOSH-approved N95 particulate respirator (minimum) or P100 HEPA respirator if generating significant dust.

Task-Based PPE Requirements
OperationRequired PPE ConfigurationEngineering Controls
Storage/Transport Lab Coat, Nitrile Gloves, Safety GlassesClosed Container Transport
Weighing (Solid) Lab Coat, Double Nitrile Gloves , Safety Goggles Fume Hood / Powder Hood
Solubilization Lab Coat, Nitrile Gloves, Safety GogglesFume Hood (Sash at working height)
Spill Cleanup Tyvek Sleeves/Apron, Double Nitrile, N95/P100 RespiratorLocal Exhaust Ventilation

Operational Protocols: Step-by-Step

Weighing & Transfer Protocol

To prevent cross-contamination and inhalation exposure.

  • Preparation: Place an analytical balance inside the fume hood. If the balance cannot be moved, use a static-free transfer boat and tare it outside, but perform the actual chemical addition inside the hood.

  • Anti-Static Measures: This powder can be static. Use an ionizing bar or anti-static gun if available to prevent "flying powder."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid introducing metal ions or cross-contaminants.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (dampened with water, then ethanol) before removing hands from the hood.

Reaction Setup (Acid Chloride Formation/Esterification)

Common downstream applications involve converting the acid to an acid chloride.

  • Caution: If reacting with Thionyl Chloride (

    
    ) or Oxalyl Chloride, the release of HCl and 
    
    
    
    gases will be vigorous.
  • Protocol: Ensure the acid is fully dissolved or suspended in the solvent (e.g., Toluene or DCM) before adding the chlorinating agent. Add reagents dropwise at

    
     to control the exotherm.
    

Waste Disposal & Deactivation

Proper disposal is legally mandated due to the halogen content.

  • Classification: Halogenated Organic Waste. [2][3]

    • Note: Even though it is a solid, if dissolved in a solvent, the entire solution is "Halogenated Waste."

  • Segregation:

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless your facility incinerates all waste together. Segregation usually lowers disposal costs.

    • Do NOT mix with strong bases (Sodium Hydroxide waste) in the waste container to prevent heat generation.

  • Container Labeling:

    • Label clearly: "Contains: this compound.[4] Hazard: Irritant, Acidic, Halogenated."

Emergency Response Visualization

The following workflow outlines the decision logic for spill response and exposure control.

SafetyProtocol Start Incident: Chemical Release/Spill Assess Assess Volume & State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid PPE_Don Don PPE: Goggles, Double Nitrile, N95 Respirator Solid->PPE_Don Contain_Solid Cover with wet paper towel (Prevent Dust) PPE_Don->Contain_Solid Scoop Scoop into Halogenated Solid Waste Contain_Solid->Scoop Disposal Disposal: Halogenated Waste Stream Scoop->Disposal Ventilate Ensure Ventilation (Fume Hood/Open Windows) Liquid->Ventilate Absorb Apply Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Neutralize Wash area with mild Sodium Bicarbonate Absorb->Neutralize Neutralize->Disposal Report Report to EHS Officer Disposal->Report

Figure 1: Decision logic for managing spills of this compound. Note the differentiation between solid and liquid containment to prevent dust inhalation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[1][5] (General guidance for halogenated organic acids).

  • PubChem. (2024). Compound Summary: 4-(4-Chlorophenyl)-4-oxobutanoic acid (Structural Analog Safety Data). National Library of Medicine.

Sources

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